molecular formula C66H98N7O9P B15601864 DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite

DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite

カタログ番号: B15601864
分子量: 1164.5 g/mol
InChIキー: MCJITTOIRVFXAC-OJOHWTAQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite is a useful research compound. Its molecular formula is C66H98N7O9P and its molecular weight is 1164.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C66H98N7O9P

分子量

1164.5 g/mol

IUPAC名

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-docosoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C66H98N7O9P/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32-45-78-60-59(82-83(80-46-33-44-67)73(50(4)5)51(6)7)57(81-64(60)72-48-68-58-61(72)69-65(71-63(58)75)70-62(74)49(2)3)47-79-66(52-34-30-29-31-35-52,53-36-40-55(76-8)41-37-53)54-38-42-56(77-9)43-39-54/h29-31,34-43,48-51,57,59-60,64H,10-28,32-33,45-47H2,1-9H3,(H2,69,70,71,74,75)/t57-,59?,60+,64-,83?/m1/s1

InChIキー

MCJITTOIRVFXAC-OJOHWTAQSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite: A Core Component for Lipid-Modified Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite is a specialized chemical building block essential for the synthesis of lipid-modified RNA oligonucleotides. This guide provides a comprehensive overview of its structure, properties, and applications in the development of therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The incorporation of a 22-carbon lipid chain (docosyl) at the 2'-position of the riboguanosine moiety is a key modification designed to enhance the pharmacokinetic and pharmacodynamic properties of the resulting oligonucleotide. This document details the synthesis and purification of oligonucleotides containing this modification, and presents experimental protocols for evaluating their biological activity.

Introduction to Lipid-Modified Oligonucleotides

Oligonucleotide-based therapeutics have emerged as a powerful modality for targeting disease-associated genes. However, the clinical translation of unmodified oligonucleotides is hampered by their rapid degradation by nucleases and poor cellular uptake. Chemical modifications are therefore crucial to improve their stability and delivery. Lipid-oligonucleotide conjugates (LONs) represent a promising strategy to overcome these hurdles. The conjugation of lipids, such as the C22 docosyl chain, to oligonucleotides enhances their hydrophobicity, which can lead to improved cellular penetration, increased resistance to nuclease degradation, and favorable biodistribution profiles.[1][2][3]

This compound is a key reagent in the synthesis of LONs. It allows for the site-specific incorporation of a guanosine (B1672433) nucleotide carrying a long-chain lipid modification at the 2'-hydroxyl position of the ribose sugar.

Chemical Properties and Specifications

While a specific data sheet for the guanosine variant was not publicly available, the properties are expected to be very similar to its adenosine (B11128) counterpart, DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite.

PropertyValueReference
Molecular Formula C66H98N7O8P[4] (for rG variant)
Molecular Weight 1164.50 g/mol [4] (for rG variant)
Appearance White to off-white powderInferred from similar compounds
Solubility Soluble in DMSO (≥ 5 mg/mL)[5] (for rA variant)
Storage Conditions -20°C, sealed, away from moisture[4]
Purity (typical) ≥98% (by HPLC)Inferred from similar compounds

Synthesis and Purification of 2'-O-C22-Modified Oligonucleotides

The synthesis of oligonucleotides incorporating the 2'-O-C22-rG modification is performed using automated solid-phase phosphoramidite (B1245037) chemistry.[6][7]

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification and Analysis cluster_evaluation Biological Evaluation s1 Solid Support Preparation s2 Automated Synthesis Cycle s1->s2 s3 Cleavage and Deprotection s2->s3 Incorporate this compound p1 HPLC Purification s3->p1 p2 Mass Spectrometry Analysis p1->p2 e1 In Vitro Gene Silencing Assay p2->e1 e2 Nuclease Resistance Assay p2->e2 e3 In Vivo Biodistribution Study e1->e3 e2->e3

Caption: Workflow for the synthesis and evaluation of 2'-O-C22-modified oligonucleotides.

Experimental Protocols

3.1. Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps for synthesizing a 2'-O-C22-modified RNA oligonucleotide on an automated DNA/RNA synthesizer.

Materials:

  • This compound and other required phosphoramidites (A, C, U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Acetonitrile (anhydrous)

  • Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous Ammonia and aqueous Methylamine)

Procedure:

  • Synthesizer Setup: Load the synthesizer with the required phosphoramidites, reagents, and the CPG column. Program the desired oligonucleotide sequence.

  • Synthesis Cycle (repeated for each nucleotide): a. Deblocking: The 5'-DMTr protecting group of the nucleotide on the solid support is removed with the deblocking solution. b. Coupling: The this compound (or other phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants. d. Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using the AMA solution.[6][7]

3.2. Purification by High-Performance Liquid Chromatography (HPLC)

Due to the hydrophobicity of the C22 lipid chain, reverse-phase HPLC is a suitable method for purification.[8][9]

Materials:

  • Crude, deprotected oligonucleotide

  • HPLC system with a reverse-phase column (e.g., C8 or C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50)

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in water.

  • Chromatography: Inject the sample onto the HPLC column. Elute the oligonucleotide using a gradient of increasing Mobile Phase B concentration. The increased hydrophobicity of the lipid-modified oligonucleotide will result in a longer retention time compared to unmodified oligonucleotides.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Desalting: Desalt the purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).

3.3. Analysis by Mass Spectrometry

The identity and purity of the final product should be confirmed by mass spectrometry.[10][11]

Materials:

  • Purified oligonucleotide

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation: Prepare the sample according to the instrument's requirements.

  • Data Acquisition: Acquire the mass spectrum of the oligonucleotide.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the product.

Biological Properties and Applications

The incorporation of the 2'-O-C22 modification is expected to confer several beneficial properties to the oligonucleotide.

PropertyExpected EffectRationaleReference
Nuclease Resistance IncreasedThe bulky C22 alkyl chain at the 2'-position sterically hinders the approach of nucleases.[12][13]
Binding Affinity Increased2'-O-alkyl modifications generally increase the thermal stability of duplexes with complementary RNA.[12][14]
Cellular Uptake EnhancedThe hydrophobic lipid tail facilitates interaction with and transport across the cell membrane, potentially reducing the need for transfection agents.[15]
In Vivo Biodistribution AlteredIncreased association with plasma proteins and lipoproteins can lead to broader tissue distribution and reduced renal clearance.[16]
Application in Antisense Technology: Targeting MALAT1

A compelling application of modified oligonucleotides is in the targeting of long non-coding RNAs (lncRNAs) implicated in disease. Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a lncRNA that is overexpressed in many cancers and plays a role in cell proliferation and migration. Antisense oligonucleotides (ASOs) designed to degrade MALAT1 have shown therapeutic potential.[1][2][17]

Signaling Pathway

An ASO targeting MALAT1 can modulate downstream signaling pathways, such as the Nrf2/GPX4 antioxidant pathway, which is involved in cellular protection against oxidative stress.[1]

G AngII Angiotensin II MALAT1 lncRNA MALAT1 AngII->MALAT1 Upregulates Nrf2 Nrf2 MALAT1->Nrf2 Inhibits ASO_MALAT1 ASO targeting MALAT1 (with 2'-O-C22-rG) ASO_MALAT1->MALAT1 Degrades GPX4 GPX4 Nrf2->GPX4 Activates ROS Reactive Oxygen Species (ROS) GPX4->ROS Reduces Prolif_Mig VSMC Proliferation & Migration ROS->Prolif_Mig Promotes

Caption: ASO-mediated degradation of MALAT1 can activate the Nrf2/GPX4 pathway.

Experimental Protocols for Biological Evaluation

4.2. In Vitro Gene Silencing Assay

This protocol describes how to assess the ability of a 2'-O-C22-modified siRNA to silence a target gene in cell culture.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dual-luciferase reporter plasmid (expressing both firefly and Renilla luciferase)

  • 2'-O-C22-modified siRNA targeting firefly luciferase

  • Control siRNA

  • Cell culture medium and supplements

  • Lipofectamine 2000 (optional, for comparison with carrier-free uptake)

  • Dual-Luciferase® Reporter Assay System

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate and incubate overnight.

  • Transfection (Reporter Plasmid): Transfect the cells with the dual-luciferase reporter plasmid.

  • siRNA Treatment: After 24 hours, replace the medium with fresh medium containing the 2'-O-C22-modified siRNA or control siRNA at various concentrations. For carrier-free experiments, add the siRNA directly to the medium. For comparison, perform a parallel experiment using Lipofectamine 2000 according to the manufacturer's protocol.[15]

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of gene silencing relative to the control siRNA-treated cells.

4.3. Nuclease Resistance Assay

This assay evaluates the stability of the modified oligonucleotide in the presence of nucleases.[12]

Materials:

  • 5'-radiolabeled 2'-O-C22-modified oligonucleotide

  • 5'-radiolabeled unmodified control oligonucleotide

  • Fetal Bovine Serum (FBS) as a source of nucleases

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Incubation: Incubate the radiolabeled oligonucleotides in 50% FBS at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching buffer and freezing the samples.

  • PAGE Analysis: Analyze the samples on a denaturing polyacrylamide gel.

  • Quantification: Quantify the amount of intact oligonucleotide at each time point using a phosphorimager. Calculate the half-life of the modified and unmodified oligonucleotides.

Conclusion

This compound is a valuable tool for the development of next-generation oligonucleotide therapeutics. The incorporation of a long-chain lipid modification at the 2'-position of the ribose sugar offers a promising strategy to enhance the drug-like properties of ASOs and siRNAs, including improved stability, cellular uptake, and in vivo performance. The experimental protocols and data presented in this guide provide a framework for the synthesis, purification, and biological evaluation of oligonucleotides containing this important modification, facilitating further research and development in the field of nucleic acid-based medicine.

References

An In-depth Technical Guide to DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite: A Building Block for Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nucleic acid therapeutics, the chemical modification of oligonucleotides is paramount to enhancing their efficacy, stability, and delivery. Among the various modifications, 2'-O-alkylation of the ribose sugar moiety has emerged as a critical strategy to impart desirable drug-like properties. This technical guide provides a comprehensive overview of DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite, a specialized building block for the synthesis of oligonucleotides with a long-chain lipid modification. This modification is of significant interest for applications requiring increased lipophilicity, such as in antisense oligonucleotides, siRNA, and aptamers, to improve membrane interaction and cellular uptake.

This document details the structure, properties, and synthesis of this compound, along with protocols for its incorporation into synthetic oligonucleotides and subsequent purification and analysis.

Core Compound Details

This compound is a chemically modified guanosine (B1672433) ribonucleoside prepared for use in automated solid-phase oligonucleotide synthesis. The key structural features, which dictate its function, are:

  • 5'-O-Dimethoxytrityl (DMTr): An acid-labile protecting group on the 5'-hydroxyl function that allows for the stepwise addition of nucleotides in the 3' to 5' direction. Its removal ("detritylation") is a key step in each synthesis cycle.

  • 2'-O-C22 Alkyl Chain: A long docosyl (C22) saturated alkyl chain attached to the 2'-hydroxyl group of the ribose sugar. This modification is the defining feature of this phosphoramidite (B1245037), imparting significant hydrophobicity to the resulting oligonucleotide.

  • Guanosine (rG): The ribonucleoside base. The exocyclic amine of guanine (B1146940) is typically protected during synthesis (e.g., with isobutyryl) to prevent side reactions.

  • 3'-CE-Phosphoramidite: A diisopropylamino phosphine (B1218219) group protected by a β-cyanoethyl (CE) group. This moiety at the 3'-position is activated during the coupling step to form a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

Physicochemical Properties

The introduction of a long C22 alkyl chain at the 2'-position of the ribose significantly alters the physicochemical properties of the phosphoramidite and the resulting oligonucleotides.

PropertyDescription
Molecular Formula C66H98N7O9P
Molecular Weight 1164.50 g/mol
CAS Number 2923115-75-5
Appearance White to off-white solid
Solubility Soluble in anhydrous acetonitrile, dichloromethane, and other organic solvents used in oligonucleotide synthesis.
Purity Typically >98% as determined by HPLC and 31P NMR.
Storage Store at -20°C under an inert atmosphere (e.g., argon). Sensitive to moisture and oxidation.
Impact on Oligonucleotides The C22 modification significantly increases the hydrophobicity of the resulting oligonucleotide, which can enhance its interaction with cell membranes and lipid-based delivery systems. It also provides steric hindrance that contributes to nuclease resistance.[1]

Synthesis of this compound

The synthesis of this specialized phosphoramidite is a multi-step process that involves the protection of various functional groups on the guanosine nucleoside, followed by the key 2'-O-alkylation and subsequent phosphitylation. While a specific protocol for the C22 derivative is not publicly detailed, a general synthetic route can be outlined based on established methods for 2'-O-alkylation of guanosine.[2][3]

General Synthetic Pathway

cluster_synthesis Synthesis of this compound Guanosine Guanosine Protected_G Protection of 5'-OH, 3'-OH, and N2 Guanosine->Protected_G e.g., TBDMS or TIPDS Alkylation Selective 2'-O-Alkylation with C22-Halide Protected_G->Alkylation NaH, C22H45Br Deprotection Selective Deprotection of 5'-OH and 3'-OH Alkylation->Deprotection e.g., TBAF DMTr_Protection 5'-O-DMTr Protection Deprotection->DMTr_Protection DMTr-Cl, Pyridine Phosphitylation 3'-Phosphitylation DMTr_Protection->Phosphitylation 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite Final_Product DMTr-2'-O-C22-rG- 3'-CE-Phosphoramidite Phosphitylation->Final_Product

Caption: General synthetic scheme for 2'-O-long-chain alkylated guanosine phosphoramidites.

Incorporation into Oligonucleotides: Experimental Protocol

This compound is incorporated into oligonucleotides using a standard automated solid-phase phosphoramidite synthesis cycle. The long alkyl chain may necessitate minor adjustments to the standard protocol to ensure high coupling efficiency.

Materials
  • Automated DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support derivatized with the initial nucleoside

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • This compound (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M DCI or 0.5 M ETT in acetonitrile)

  • Capping solution (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Synthesis Cycle Workflow

cluster_workflow Oligonucleotide Synthesis Cycle Start Start Cycle: CPG-Bound Nucleoside with 5'-DMTr Deblocking 1. Deblocking (Detritylation) Removes 5'-DMTr group Start->Deblocking Coupling 2. Coupling Add this compound + Activator Deblocking->Coupling Capping 3. Capping Acetylate unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation Convert phosphite triester to stable phosphate (B84403) triester Capping->Oxidation Next_Cycle Ready for Next Cycle Oxidation->Next_Cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Protocol Steps
  • Deblocking (Detritylation): The CPG-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMTr group, yielding a free 5'-hydroxyl group.

  • Coupling: The this compound solution is delivered to the synthesis column along with the activator. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. Due to the steric bulk of the C22 chain, an extended coupling time (e.g., 5-10 minutes) may be required to achieve optimal coupling efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

These steps are repeated for each nucleotide in the desired sequence.

Post-Synthesis Cleavage, Deprotection, and Purification

Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The presence of the highly hydrophobic C22 alkyl chain necessitates specific purification strategies.

Cleavage and Deprotection
  • The CPG support is treated with a concentrated solution of ammonium (B1175870) hydroxide, often mixed with methylamine (B109427) (AMA), at an elevated temperature (e.g., 65°C) for a specified period. This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.

  • The solution containing the crude oligonucleotide is collected and dried.

Purification

Due to the significant hydrophobicity imparted by the C22 chain, ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most effective method for purification.[4][5]

  • Principle: The negatively charged phosphate backbone of the oligonucleotide forms an ion pair with a positively charged alkylamine reagent (e.g., triethylammonium (B8662869) acetate) in the mobile phase. This complex has increased hydrophobicity and can be retained and separated on a reversed-phase column (e.g., C8 or C18).

  • Procedure: The crude oligonucleotide is redissolved in the mobile phase and injected onto the HPLC column. A gradient of an organic solvent (typically acetonitrile) is used to elute the oligonucleotides, with more hydrophobic species (including the desired full-length, C22-modified product) eluting later.

  • Advantage: This method effectively separates the highly hydrophobic desired product from less hydrophobic failure sequences (truncations) that lack the C22 modification or are shorter in length.[6]

Analysis and Characterization

The purity and identity of the final oligonucleotide should be confirmed using a combination of analytical techniques.

Analytical MethodPurpose
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) To assess the purity of the oligonucleotide. The C22-modified product will have a significantly longer retention time compared to unmodified oligonucleotides of the same length.
Anion-Exchange HPLC (AEX-HPLC) Separates oligonucleotides based on the number of phosphate charges (i.e., length). This can be used as an orthogonal method to confirm purity.
Mass Spectrometry (ESI-MS or MALDI-TOF) To confirm the molecular weight of the synthesized oligonucleotide, thereby verifying its identity and the successful incorporation of the C22 modification.[7]
Capillary Gel Electrophoresis (CGE) An alternative high-resolution technique for assessing purity and length heterogeneity.
UV-Vis Spectroscopy To quantify the oligonucleotide concentration by measuring its absorbance at 260 nm.

Logical Relationships and Applications

The unique properties conferred by the 2'-O-C22 modification lead to specific applications and considerations in drug development.

cluster_logic Structure-Property-Application Relationship Structure Structure: DMTr-2'-O-C22-rG- 3'-CE-Phosphoramidite Property_Hydrophobicity Property: Increased Hydrophobicity Structure->Property_Hydrophobicity C22 Alkyl Chain Property_Nuclease_Resistance Property: Enhanced Nuclease Resistance Structure->Property_Nuclease_Resistance 2'-O-Modification Application_Delivery Application: Improved Cellular Delivery (Lipid Nanoparticles, Cell Membranes) Property_Hydrophobicity->Application_Delivery Consideration_Purification Consideration: Requires IP-RP-HPLC Purification Property_Hydrophobicity->Consideration_Purification Consideration_Aggregation Consideration: Potential for Aggregation Property_Hydrophobicity->Consideration_Aggregation Application_Therapeutics Application: Antisense, siRNA, Aptamers Property_Nuclease_Resistance->Application_Therapeutics Application_Delivery->Application_Therapeutics

Caption: The relationship between the C22 modification and its functional implications.

Conclusion

This compound is a valuable tool for the synthesis of highly modified oligonucleotides. The incorporation of a long C22 alkyl chain at the 2'-position of guanosine imparts significant hydrophobicity and nuclease resistance, properties that are highly sought after in the development of nucleic acid-based therapeutics. While the synthesis and purification of oligonucleotides containing this modification require specialized protocols, particularly the use of IP-RP-HPLC, the potential benefits in terms of improved delivery and stability make it an attractive option for researchers in drug development. This guide provides a foundational understanding for the effective utilization of this novel phosphoramidite in the synthesis of next-generation oligonucleotide candidates.

References

A Technical Guide to 2'-O-Alkylation in RNA: Focus on 2'-O-Methylation and its Functional Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA are crucial regulators of gene expression and cellular function. Among these, the alkylation of the 2'-hydroxyl group of the ribose sugar, known as 2'-O-alkylation, plays a significant role in fine-tuning the properties and functions of RNA molecules. While the query specified a 2'-O-C22 (docosyl) modification, a comprehensive search of the scientific literature did not yield specific information on this particular long-chain alkyl modification. Therefore, this technical guide will focus on the most prevalent and well-characterized form of 2'-O-alkylation: 2'-O-methylation (Nm), where a methyl group (a C1 alkyl group) is added to the 2'-hydroxyl. The principles and methodologies discussed herein provide a foundational understanding that can be extrapolated to the study of other, rarer 2'-O-alkyl modifications.

2'-O-methylation is a widespread modification found in various types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1][2] This modification, though small, has profound effects on RNA structure, stability, and its interactions with proteins, thereby influencing a wide range of cellular processes from translation to innate immunity.[3]

Core Functions of 2'-O-Methylation in RNA

The addition of a methyl group to the 2'-hydroxyl of the ribose moiety has several key functional consequences:

  • Enhanced RNA Stability: 2'-O-methylation provides a chemical block to intramolecular nucleophilic attack, a primary mechanism of RNA strand cleavage. This modification stabilizes the C3'-endo ribose conformation, which is characteristic of A-form RNA helices, contributing to the overall stability of RNA duplexes.[3][4] Each 2'-O-methylation can increase the stability of an RNA duplex by approximately 0.2 kcal/mol.[1][3] This increased stability protects RNA from degradation by ribonucleases and hydrolysis.[1][5] In the context of mRNA, internal 2'-O-methylation has been shown to promote mRNA stability, leading to sustained protein production.[5][6][7]

  • Modulation of Innate Immune Responses: The innate immune system has evolved to recognize foreign RNA, such as that from viruses. 2'-O-methylation at the 5' cap of mRNA serves as a key "self" marker, preventing the activation of the innate immune response by host RNAs.[3] This modification reduces the binding of pattern recognition receptors like RIG-I.[3] Viruses, in turn, have evolved their own 2'-O-methyltransferases to modify their RNA and evade host immune detection.[8][9] Bacterial tRNA 2'-O-methylation has also been shown to be dynamically regulated under stress and can modulate the host innate immune response.[10] Specifically, 2'-O-methylation of bacterial tRNA can act as a suppressor of TLR7/TLR8 activation in human innate immune cells.[11]

  • Regulation of Translation: 2'-O-methylation in rRNA, particularly within key functional regions of the ribosome like the peptidyl-transferase center and the decoding center, can influence translation.[12] Alterations in rRNA 2'-O-methylation profiles have been associated with diseases like cancer and can lead to ribosomes with altered translational fidelity.[13] While 2'-O-methylation in the body of mRNA can enhance its stability, modifications within codons can have an inhibitory effect on translation elongation by disrupting tRNA decoding.[14][15]

  • Influence on Splicing: 2'-O-methylation is also found in snRNAs, which are core components of the spliceosome. While the precise roles are still being elucidated, it is believed that these modifications contribute to the proper folding and function of the splicing machinery.

Quantitative Data on 2'-O-Methylation

ParameterQuantitative ValueRNA TypeSignificanceReference
Thermodynamic Stabilization ~0.2 kcal/mol per modificationDuplex RNAEach Nm modification contributes to the enthalpic stability of the RNA duplex.[1][3]
Affinity of DXO for RNA Drastically reduced2'-O-methylated capped RNAProtects RNA from decapping and degradation by the DXO enzyme.[16]

Experimental Protocols for the Detection and Analysis of 2'-O-Methylation

Several methods are available to detect and quantify 2'-O-methylation in RNA. The choice of method depends on the specific research question, the type of RNA being studied, and the required resolution.

RiboMethSeq: High-Throughput Sequencing-Based Method

RiboMethSeq is a powerful technique for the transcriptome-wide mapping of 2'-O-methylation sites at single-nucleotide resolution.

Principle: This method relies on the fact that 2'-O-methylation protects the adjacent 3'-phosphodiester bond from alkaline hydrolysis. RNA is randomly fragmented by alkaline treatment, and the resulting fragments are converted into a cDNA library for deep sequencing. The positions of 2'-O-methylated nucleotides are identified as gaps in the sequencing coverage.

Detailed Methodology:

  • RNA Isolation: Isolate total RNA or the specific RNA fraction of interest from cells or tissues using a standard protocol (e.g., Trizol extraction). Ensure high quality and integrity of the RNA.

  • Alkaline Hydrolysis: Subject the purified RNA to limited alkaline hydrolysis. This is typically done using a sodium carbonate buffer at a high pH and temperature for a defined period to achieve random fragmentation.

  • Library Preparation:

    • Ligate adaptors to the 3' ends of the RNA fragments.

    • Perform reverse transcription to synthesize cDNA.

    • Ligate adaptors to the 5' ends of the cDNA.

    • Amplify the library by PCR.

  • Deep Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference transcriptome. 2'-O-methylated sites will appear as positions with a significant drop in the number of reads starting at the nucleotide 3' to the modification.

Primer Extension-Based Methods

Primer extension assays can be used to detect 2'-O-methylation at specific sites.

Principle: The presence of a 2'-O-methyl group on a nucleotide can cause a premature stop or a pause in reverse transcription, especially at low dNTP concentrations.

Detailed Methodology:

  • Primer Design: Design a DNA primer that binds to the RNA template downstream of the suspected modification site.

  • Primer Labeling: Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Primer Annealing: Anneal the labeled primer to the RNA template.

  • Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase enzyme. The reaction is typically carried out with a low concentration of dNTPs to enhance the pausing effect of the 2'-O-methylation.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the results by autoradiography or fluorescence imaging. A band corresponding to a premature stop at the position of the 2'-O-methylated nucleotide indicates the presence of the modification.

Mass Spectrometry

Mass spectrometry (MS) provides a highly sensitive and accurate method for the identification and quantification of RNA modifications.

Principle: RNA is digested into single nucleosides or short oligonucleotides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass-to-charge ratio of the modified nucleoside will be different from that of its unmodified counterpart.

Detailed Methodology:

  • RNA Digestion: Digest the purified RNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Liquid Chromatography: Separate the resulting nucleosides by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometry: Analyze the eluting nucleosides using a mass spectrometer. The modified nucleoside can be identified by its specific mass and fragmentation pattern.

  • Quantification: The abundance of the modified nucleoside can be quantified by comparing its peak area to that of a known standard.

Signaling Pathways and Experimental Workflows

Innate Immune Evasion by Viral RNA

Viruses utilize 2'-O-methylation to evade the host's innate immune system. The following diagram illustrates this process.

Innate_Immune_Evasion cluster_virus Viral Replication cluster_host Host Cell Viral_RNA Viral RNA Viral_MTase Viral 2'-O-Methyltransferase (e.g., nsp16) Viral_RNA->Viral_MTase Substrate RIG_I RIG-I (Pattern Recognition Receptor) Viral_RNA->RIG_I Recognized as foreign Modified_Viral_RNA 2'-O-Methylated Viral RNA (Cap-1) Viral_MTase->Modified_Viral_RNA Catalyzes Modified_Viral_RNA->RIG_I Evades recognition IFN_Response Interferon Response (Antiviral State) RIG_I->IFN_Response Triggers

Caption: Viral 2'-O-methylation pathway for innate immune evasion.

Experimental Workflow for RiboMethSeq

The following diagram outlines the key steps in the RiboMethSeq protocol.

RiboMethSeq_Workflow Start Start: Purified RNA Hydrolysis Alkaline Hydrolysis Start->Hydrolysis Ligation_3 3' Adaptor Ligation Hydrolysis->Ligation_3 RT Reverse Transcription Ligation_3->RT Ligation_5 5' Adaptor Ligation RT->Ligation_5 PCR PCR Amplification Ligation_5->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Analysis Data Analysis: Identify Gaps Sequencing->Analysis

Caption: High-level workflow for RiboMethSeq.

Logical Relationship of 2'-O-Methylation Functions

This diagram illustrates the interconnected functions of 2'-O-methylation.

Function_Relationship Modification 2'-O-Methylation Structure Alters Ribose Pucker & Conformation Modification->Structure Stability Increases RNA Stability (Resistance to Degradation) Structure->Stability Immunity Modulates Innate Immune Response Structure->Immunity Translation Regulates Translation Structure->Translation Splicing Influences Splicing Structure->Splicing

Caption: Functional consequences of 2'-O-methylation.

Conclusion

2'-O-methylation is a subtle yet powerful RNA modification with far-reaching implications for cellular biology and disease. Its roles in enhancing RNA stability, enabling immune evasion, and fine-tuning translation make it a critical player in the post-transcriptional regulation of gene expression. The experimental techniques outlined in this guide provide robust methods for the detection and study of this important modification. While the existence and function of a 2'-O-C22 modification remain to be discovered, the foundational knowledge of 2'-O-methylation serves as an invaluable starting point for future investigations into the diverse world of the epitranscriptome. Further research into the enzymes that install and remove these marks, and the proteins that recognize them, will undoubtedly uncover new layers of biological regulation and open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to Long-Chain 2'-O-Alkyl Phosphoramidites: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain 2'-O-alkyl phosphoramidites are crucial building blocks in the synthesis of modified oligonucleotides, offering significant advantages for therapeutic and diagnostic applications. Their unique properties, including enhanced stability, increased lipophilicity, and improved binding affinity to target nucleic acids, make them indispensable tools in the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other nucleic acid-based drugs. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of these valuable chemical entities.

Core Properties of Long-Chain 2'-O-Alkyl Modified Oligonucleotides

The introduction of long-chain alkyl groups at the 2'-position of the ribose sugar profoundly influences the physicochemical and biological properties of oligonucleotides. These modifications are instrumental in overcoming the limitations of unmodified oligonucleotides, such as rapid degradation by nucleases and poor cellular uptake.

Enhanced Nuclease Resistance

One of the most significant advantages of 2'-O-alkyl modifications is the remarkable increase in resistance to nuclease degradation. The bulky alkyl groups sterically hinder the approach of nucleases, thereby extending the half-life of the oligonucleotide in biological fluids. This enhanced stability is critical for in vivo applications where the therapeutic agent must remain intact to reach its target.

ModificationHalf-life in SerumReference
Unmodified OligonucleotideMinutes[1][]
2'-O-Methyl~5 - 16 hours[1][3]
2'-O-Methoxyethyl (MOE)7 - 8 days (in tissue)[4]

Table 1: Nuclease resistance of selected 2'-O-alkyl modified oligonucleotides compared to unmodified oligonucleotides.

Increased Duplex Stability and Binding Affinity

The 2'-O-alkyl modifications generally lead to an increase in the thermal stability (melting temperature, Tm) of the duplex formed with a complementary RNA strand. This is attributed to the pre-organization of the sugar pucker into an A-form geometry, which is favorable for binding to RNA. However, the length of the alkyl chain plays a crucial role; while shorter chains like methyl and methoxyethyl are stabilizing, longer, more flexible chains can sometimes lead to a decrease in duplex stability due to steric hindrance.

2'-O-Alkyl ModificationChange in Melting Temperature (ΔTm) per modification (°C) vs. DNA/RNA duplexReference
2'-O-Methyl (OMe)+1.0 to +1.5[5][6]
2'-O-EthylNot specified
2'-O-PropylNot specified
2'-O-ButylNot specified
2'-O-PentylNot specified
2'-O-HexylNot specified
2'-O-OctylNot specified
2'-O-Methoxyethyl (MOE)+1.5 to +2.0[7]
2'-O-NeopentylSimilar stability to unmodified DNA-RNA duplex[1]

Table 2: Impact of various 2'-O-alkyl modifications on the thermal stability of oligonucleotide duplexes.

Increased Lipophilicity

The incorporation of long alkyl chains increases the overall lipophilicity of the oligonucleotide. This property can influence the pharmacokinetic and pharmacodynamic profile of the therapeutic agent, potentially improving its distribution and cellular uptake.

Synthesis of Long-Chain 2'-O-Alkyl Phosphoramidites and Modified Oligonucleotides

The synthesis of oligonucleotides incorporating long-chain 2'-O-alkyl modifications is predominantly achieved through solid-phase phosphoramidite (B1245037) chemistry. This method allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis cycle consists of four main steps:

  • Deblocking (Detritylation): Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or growing oligonucleotide chain.

  • Coupling: Activation of the 2'-O-alkyl phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the support-bound chain. The coupling efficiency of long-chain 2'-O-alkyl phosphoramidites is a critical parameter, and while generally high (averaging >99% under optimized conditions), it can be influenced by the steric bulk of the alkyl chain.[][8][9][10]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

G Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle

A simplified workflow of the solid-phase oligonucleotide synthesis cycle.
Experimental Protocol: Solid-Phase Synthesis of a 2'-O-Methoxyethyl (MOE) Modified Oligonucleotide

This protocol outlines the general steps for incorporating a 2'-O-MOE phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • 2'-O-MOE phosphoramidite solutions (e.g., A(Bz), C(Ac), G(iBu), T) in anhydrous acetonitrile (B52724) (0.1 M).

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water).

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile for washing.

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

Procedure:

  • Synthesizer Setup: Load the synthesizer with the required reagents and the CPG column containing the initial nucleoside.

  • Synthesis Cycle: Program the synthesizer to perform the following steps for each nucleotide addition:

    • Deblocking: Treat the column with the deblocking solution for 60-120 seconds to remove the 5'-DMT group.

    • Washing: Wash the column thoroughly with anhydrous acetonitrile.

    • Coupling: Deliver the 2'-O-MOE phosphoramidite and activator solution to the column and allow the reaction to proceed for 2-5 minutes.

    • Washing: Wash the column with anhydrous acetonitrile.

    • Capping: Treat the column with the capping solutions for 30-60 seconds.

    • Washing: Wash the column with anhydrous acetonitrile.

    • Oxidation: Treat the column with the oxidizer solution for 30-60 seconds.

    • Washing: Wash the column with anhydrous acetonitrile.

  • Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

  • Final Deblocking (Optional): The final 5'-DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off").

  • Cleavage and Deprotection: After synthesis, treat the solid support with the cleavage and deprotection solution at an elevated temperature (e.g., 55°C) for several hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

  • Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Purification by Reverse-Phase HPLC

Materials:

  • RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Crude oligonucleotide solution.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

  • Sample Injection: Inject the crude oligonucleotide solution onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 10% to 50% Mobile Phase B over 30 minutes. The gradient can be optimized based on the hydrophobicity of the oligonucleotide.

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the full-length product.

  • Desalting: Desalt the collected fractions using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.

  • Analysis: Analyze the purity of the final product by analytical HPLC and confirm its identity by mass spectrometry.

Applications in Research and Drug Development

Long-chain 2'-O-alkyl phosphoramidites are integral to the development of antisense oligonucleotides, which are designed to bind to specific messenger RNA (mRNA) molecules and modulate gene expression.

Antisense Oligonucleotide (ASO) Mediated Gene Silencing

One of the primary mechanisms of action for ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex. "Gapmer" ASOs are a common design, featuring a central "gap" of DNA nucleotides flanked by "wings" of modified nucleotides, such as those with 2'-O-alkyl modifications. The modified wings provide nuclease resistance and increased binding affinity, while the DNA gap is necessary for RNase H recognition and cleavage of the target mRNA.

G RNase H-Mediated Gene Silencing by a Gapmer ASO ASO Gapmer ASO (2'-O-Alkyl Wings, DNA Gap) Duplex ASO-mRNA Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation Translation_Inhibition Inhibition of Translation Degradation->Translation_Inhibition

The mechanism of RNase H-dependent gene silencing by a gapmer ASO.
Experimental Workflow: In Vitro Screening of ASO Activity

The following workflow outlines the key steps in evaluating the efficacy of a newly synthesized ASO in a cell-based assay.

G In Vitro ASO Activity Screening Workflow cluster_design ASO Design & Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Design 1. ASO Design (Gapmer Structure) Synthesis 2. Solid-Phase Synthesis Design->Synthesis Purification 3. HPLC Purification Synthesis->Purification Transfection 5. ASO Transfection Purification->Transfection Cell_Culture 4. Cell Culture (Target Gene Expression) Cell_Culture->Transfection Incubation 6. Incubation Transfection->Incubation RNA_Extraction 7. RNA Extraction Incubation->RNA_Extraction RT_qPCR 8. RT-qPCR Analysis RNA_Extraction->RT_qPCR Data_Analysis 9. Quantification of mRNA Knockdown RT_qPCR->Data_Analysis Dose_Response 10. Dose-Response Curve Data_Analysis->Dose_Response Lead_Selection 11. Lead Candidate Selection Dose_Response->Lead_Selection

A typical workflow for the in vitro screening and validation of ASO activity.

Conclusion

Long-chain 2'-O-alkyl phosphoramidites are indispensable reagents in the synthesis of modified oligonucleotides for therapeutic and research applications. The ability to tune the properties of oligonucleotides by varying the length and nature of the 2'-O-alkyl substituent provides a powerful tool for optimizing drug candidates. A thorough understanding of their synthesis, purification, and physicochemical properties is essential for researchers and drug development professionals working in the field of nucleic acid therapeutics. As our understanding of the structure-activity relationships of these modifications continues to grow, so too will their impact on the development of next-generation genetic medicines.

References

An In-depth Technical Guide to DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite for Advanced RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite, a specialized building block for the chemical synthesis of ribonucleic acid (RNA). The incorporation of a long-chain docosyl (C22) alkyl group at the 2'-hydroxyl position of the guanosine (B1672433) ribonucleoside introduces significant hydrophobic properties to the resulting RNA oligonucleotide. This modification is of particular interest in the development of RNA-based therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides, where enhanced cellular uptake and nuclease resistance are critical for efficacy.

Core Concepts and Rationale

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. The phosphoramidite (B1245037) method is the gold standard for this process, enabling the sequential addition of nucleotide building blocks to a growing RNA chain on a solid support. The 2'-hydroxyl group of the ribose sugar is a key consideration in RNA synthesis, as its reactivity requires a protecting group to prevent unwanted side reactions during the synthesis cycle.

The this compound utilizes a long C22 alkyl chain as the 2'-O-protecting group. This serves a dual purpose: it protects the 2'-hydroxyl during synthesis and imparts unique lipophilic characteristics to the final RNA molecule. Such hydrophobic modifications have been shown to improve the pharmacokinetic properties of RNA therapeutics by facilitating passage through cell membranes.

Physicochemical Properties

The key physicochemical properties of this compound and the resulting modified RNA are summarized below.

PropertyDescriptionReference
Molecular Formula C66H98N7O8P
Molecular Weight 1164.50 g/mol
Appearance White to off-white solid
Solubility Soluble in anhydrous acetonitrile (B52724), dichloromethane
Storage Conditions -20°C to -80°C under inert atmosphere
Impact on RNA Hydrophobicity The C22 alkyl chain significantly increases the hydrophobicity of the RNA oligonucleotide. This can be observed by an increased retention time in reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]
Impact on Nuclease Resistance 2'-O-alkyl modifications are known to enhance resistance to nuclease degradation. Longer alkyl chains tend to provide greater steric hindrance, further increasing stability.[2][3]
Impact on Duplex Stability The introduction of long alkyl chains at the 2'-O position may slightly decrease the thermal stability (melting temperature, Tm) of RNA duplexes compared to unmodified or 2'-O-methylated RNA.[4]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in solid-phase RNA synthesis. These protocols are based on standard phosphoramidite chemistry and may require optimization depending on the specific sequence and desired scale.

Solid-Phase Oligonucleotide Synthesis

The synthesis of RNA oligonucleotides incorporating the 2'-O-C22-rG modification follows the standard phosphoramidite cycle.

Materials:

  • This compound

  • Standard A, C, and U RNA phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Automated DNA/RNA synthesizer

Protocol:

  • Preparation: Dissolve this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the phosphoramidite solution on a port of the automated synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction and consists of four main steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMTr protecting group from the support-bound nucleotide with the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite with the activator solution and subsequent reaction with the free 5'-hydroxyl group of the growing chain. Due to the steric bulk of the C22 chain, an extended coupling time (e.g., 5-15 minutes) may be necessary to ensure high coupling efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMTr group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Cleavage and Deprotection

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)

  • Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or DMSO

Protocol:

  • Cleavage and Base Deprotection: Transfer the CPG support to a sealed vial and add the AMA solution. Heat at 65°C for 10-30 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the cyanoethyl group from the phosphate backbone.

  • 2'-O-C22 Deprotection: Note: The C22 alkyl chain is a stable ether linkage and is not removed during the deprotection steps. It is a permanent modification of the RNA backbone.

  • Work-up: After cooling, transfer the supernatant containing the crude oligonucleotide to a new tube and evaporate to dryness.

Purification of the Modified Oligonucleotide

The high hydrophobicity of the C22-modified RNA makes reverse-phase HPLC the preferred method of purification.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C8 or C18 column

  • Mobile Phase A: 0.1 M triethylammonium (B8662869) bicarbonate (TEAB) in water

  • Mobile Phase B: Acetonitrile

Protocol:

  • Sample Preparation: Re-dissolve the crude oligonucleotide pellet in mobile phase A.

  • HPLC Purification:

    • Equilibrate the column with a low percentage of mobile phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a gradient of increasing acetonitrile concentration. The highly hydrophobic C22-modified RNA will elute at a higher acetonitrile concentration than unmodified RNA.

    • Monitor the elution at 260 nm and collect the fractions corresponding to the full-length product.

  • Desalting: Desalt the purified oligonucleotide using a size-exclusion column or by ethanol (B145695) precipitation to remove the TEAB salt.

Visualizations

Logical Workflow for Synthesis and Application

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification & QC cluster_application Therapeutic Application start CPG Solid Support deblock Deblocking (DMTr Removal) start->deblock couple Coupling with This compound deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle oxidize->repeat for next nucleotide cleave Cleavage & Deprotection oxidize->cleave repeat->deblock hplc RP-HPLC Purification cleave->hplc desalt Desalting hplc->desalt qc Quality Control (Mass Spec) desalt->qc formulate Formulation / LNP qc->formulate delivery Cellular Delivery formulate->delivery silencing Gene Silencing (e.g., siRNA) delivery->silencing

Caption: Workflow for the synthesis and application of 2'-O-C22 modified RNA.

Phosphoramidite Synthesis Cycle

Phosphoramidite_Cycle deblocking 1. Deblocking (Acid Treatment) coupling 2. Coupling (Phosphoramidite + Activator) deblocking->coupling Frees 5'-OH capping 3. Capping (Acetic Anhydride) coupling->capping Forms Phosphite Triester oxidation 4. Oxidation (Iodine Solution) capping->oxidation Blocks Failures oxidation->deblocking Stabilizes Linkage (for next cycle)

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Conclusion

This compound is a valuable tool for the synthesis of highly hydrophobic RNA oligonucleotides. The permanent incorporation of the long C22 alkyl chain at the 2'-position of guanosine can significantly enhance the drug-like properties of RNA therapeutics by improving their metabolic stability and potential for cellular uptake. While the synthesis and purification require consideration of the increased lipophilicity, the established protocols of phosphoramidite chemistry can be readily adapted for the successful production of these modified RNAs. Further research into the specific biological effects of such long-chain alkyl modifications will continue to drive innovation in the field of RNA-based drug development.

References

The Gatekeeper of Synthesis: A Technical Guide to the DMTr Protecting Group in Oligonucleotide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic oligonucleotide manufacturing, the success of building custom DNA and RNA sequences hinges on the strategic use of protecting groups. Among these, the 4,4'-dimethoxytrityl (DMTr) group stands as a cornerstone, a bulky yet readily cleavable guardian of the 5'-hydroxyl function. This technical guide provides an in-depth exploration of the critical role of the DMTr protecting group in phosphoramidite-based oligonucleotide synthesis, detailing its mechanism of action, the nuances of its removal, and the quantitative measures that define its efficacy.

The Core Function: Ensuring Stepwise Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process that meticulously adds one nucleotide at a time to a growing chain anchored to a solid support.[1][2] The fundamental role of the DMTr group is to temporarily block the 5'-hydroxyl group of the nucleoside phosphoramidite (B1245037) monomer.[3][4] This protection is paramount to enforce the correct 3'-to-5' directionality of synthesis and prevent unwanted side reactions, such as the uncontrolled polymerization of nucleotides.[4]

The DMTr group's suitability for this role stems from a combination of key properties:

  • Steric Hindrance: Its bulky nature provides a physical shield for the 5'-hydroxyl group, preventing it from reacting out of turn.[4]

  • Acid Lability: The ether linkage connecting the DMTr group to the nucleoside is stable under the neutral and basic conditions of the coupling and oxidation steps but is rapidly cleaved under mild acidic conditions.[4][5] This selective lability is the linchpin of the entire cyclical synthesis process.

  • Real-time Monitoring: Upon cleavage, the DMTr group is released as a brightly colored orange cation (DMTr+), which has a strong absorbance at approximately 495-498 nm.[1][6][7] This provides a convenient and accurate real-time spectrophotometric method to monitor the efficiency of each coupling cycle.[1][8]

The Synthesis Cycle: A Symphony of Protection and Deprotection

The addition of each nucleotide in solid-phase synthesis follows a four-step cycle, where the DMTr group plays a pivotal role in the first and last steps.

  • Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMTr group from the nucleotide attached to the solid support. This is achieved by treating the support with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758).[6][7] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

  • Coupling: The next phosphoramidite monomer, with its own 5'-DMTr protecting group intact, is activated and added to the reaction column. The activated phosphoramidite reacts with the newly freed 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.[6]

  • Capping: To prevent the elongation of any unreacted sequences (failure sequences), a capping step is introduced. This involves acetylating any free 5'-hydroxyl groups that failed to react during the coupling step, rendering them inert in subsequent cycles.[6][7]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester, the natural backbone of DNA, using an oxidizing agent like iodine in the presence of water and a weak base.[6]

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Quantitative Analysis of DMTr in Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The DMTr group provides a direct means to quantify the efficiency of the coupling reaction.

ParameterMethodTypical ValuesSignificance
Stepwise Coupling Efficiency Spectrophotometric measurement of released DMTr cation at 495-498 nm>99%A high coupling efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease in efficiency per step leads to a significant reduction in the final yield of the full-length product.[4][9][10]
Overall Yield of Full-Length Oligonucleotide Calculated from the average stepwise coupling efficiency (Y = E^(n-1), where E is the efficiency and n is the number of couplings)Varies with oligonucleotide length and coupling efficiency. For a 40-mer with 99.4% efficiency, the theoretical yield is ~80%.[4]This calculation highlights the exponential impact of coupling efficiency on the final product yield.
Detritylation Time Dependent on the acidic reagent and its concentration3% TCA in DCM: ~20-60 seconds.[11][12] 1.5% DCA in DCM: ~60 seconds.[11]Optimizing detritylation time is a balance between ensuring complete removal of the DMTr group and minimizing side reactions like depurination.[5]

Experimental Protocols

Protection of 5'-Hydroxyl Group with DMTr-Cl (Tritylation)

This protocol describes the general procedure for the selective protection of the 5'-hydroxyl group of a nucleoside with 4,4'-dimethoxytrityl chloride (DMTr-Cl).

Materials:

Procedure:

  • The base-protected nucleoside is dried by co-evaporation with anhydrous pyridine and then dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon).

  • To this solution, DMTr-Cl (typically 1.1-1.5 equivalents) is added portion-wise at room temperature. For enhanced reactivity, a catalytic amount of silver nitrate can be added prior to the DMTr-Cl.[13][14]

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a small amount of methanol.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the 5'-O-DMTr protected nucleoside.

Removal of the DMTr Protecting Group (Detritylation)

This protocol outlines the procedure for the removal of the 5'-DMTr group from an oligonucleotide, typically performed after purification of the "DMT-on" product.

Materials:

Procedure:

  • The dried "DMT-on" oligonucleotide is dissolved in 80% acetic acid.

  • The solution is allowed to stand at room temperature for 15-30 minutes. The characteristic orange color of the DMTr cation may not be visible in the aqueous acetic acid solution as it reacts with water to form dimethoxytritanol.[1]

  • An equal volume of 95% ethanol is added to the solution.[1]

  • The oligonucleotide is precipitated by adding a 0.1 volume of 3 M sodium acetate and 3 volumes of cold ethanol.

  • The mixture is cooled at -20°C for at least 30 minutes to facilitate precipitation.

  • The precipitated oligonucleotide is collected by centrifugation, and the supernatant containing the cleaved dimethoxytritanol is carefully removed.

  • The oligonucleotide pellet is washed with cold 70% ethanol and then dried under vacuum.

Spectrophotometric Monitoring of DMTr Cation Release

This protocol describes the method for quantifying the stepwise coupling efficiency by measuring the absorbance of the released DMTr cation.

Materials:

  • Effluent from the detritylation step of each cycle of oligonucleotide synthesis

  • 0.1 M p-toluenesulfonic acid in acetonitrile[8]

  • Spectrophotometer

  • Cuvettes

Procedure:

  • The acidic effluent from the detritylation step of each synthesis cycle is collected separately.

  • Each collected fraction is diluted to a known volume (e.g., 10 mL) with 0.1 M p-toluenesulfonic acid in acetonitrile (B52724) to ensure complete ionization of the DMTr cation and to bring the absorbance into the linear range of the spectrophotometer.[1][8]

  • The absorbance of the resulting orange solution is measured at 495-498 nm using the dilution solvent as a blank.

  • The stepwise coupling efficiency is calculated by comparing the absorbance of the DMTr cation released at each step to the absorbance from the previous step. A consistent or slightly increasing absorbance indicates high coupling efficiency.

Potential Side Reactions and Mitigation Strategies

While the DMTr group is highly effective, its acid-labile nature can lead to side reactions, primarily depurination.

  • Depurination: The acidic conditions used for detritylation can lead to the cleavage of the N-glycosidic bond of purine (B94841) bases (adenine and guanine), resulting in the formation of an abasic site in the oligonucleotide chain.[5][15][16] This is a significant concern, especially for longer oligonucleotides that undergo repeated acid treatments.

Mitigation Strategies:

  • Use of Milder Acids: Dichloroacetic acid (DCA) is often preferred over the stronger trichloroacetic acid (TCA) to minimize depurination, although this may require longer detritylation times.[5]

  • Optimized Detritylation Conditions: Minimizing the exposure time to the acid is crucial. Automated synthesizers are programmed with optimized detritylation times to ensure complete removal of the DMTr group while minimizing acid contact time.[12]

  • Alternative Protecting Groups: For particularly acid-sensitive nucleosides, alternative 5'-hydroxyl protecting groups that are cleaved under even milder conditions have been developed, though the DMTr group remains the most widely used.[11]

Visualizing the Process

The Solid-Phase Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (Detritylation) Remove 5'-DMTr group Coupling 2. Coupling Add next DMTr-protected phosphoramidite Deblocking->Coupling Exposed 5'-OH Capping 3. Capping Block unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation Stabilize phosphate backbone Capping->Oxidation Oxidation->Deblocking Repeat cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Mechanism of Acid-Catalyzed Detritylation

Detritylation_Mechanism cluster_0 DMTr-Protected Nucleoside cluster_1 Protonated Intermediate cluster_2 Products DMTr_Nu_img DMTr_Nu_img DMTr_Nu 5'-O-DMTr-Nucleoside Protonated_Int [DMTr-O(H+)-Nucleoside] DMTr_Nu->Protonated_Int Protonation of ether oxygen Proton H+ Protonated_Int_img Protonated_Int_img Free_OH 5'-OH Nucleoside Protonated_Int->Free_OH Cleavage DMTr_Cation DMTr+ Cation (Orange) Protonated_Int->DMTr_Cation

Caption: Acid-catalyzed cleavage of the DMTr protecting group.

Experimental Workflow for Monitoring Coupling Efficiency

Monitoring_Workflow Start Start of Synthesis Cycle Detritylation Perform Detritylation Step Start->Detritylation Collect Collect Acidic Effluent Detritylation->Collect Dilute Dilute with Acidified Acetonitrile Collect->Dilute Measure Measure Absorbance at 498 nm Dilute->Measure Calculate Calculate Stepwise Efficiency Measure->Calculate End End of Cycle Monitoring Calculate->End

Caption: Workflow for spectrophotometric monitoring of detritylation.

Conclusion

The 4,4'-dimethoxytrityl protecting group is an indispensable tool in the chemical synthesis of oligonucleotides. Its unique combination of steric bulk, acid lability, and the chromophoric nature of its cleavage product has enabled the development of highly efficient and automated synthesis platforms. A thorough understanding of its role, the kinetics of its removal, and the potential for side reactions is essential for researchers and drug development professionals seeking to produce high-quality, full-length oligonucleotides for a wide range of applications, from basic research to therapeutic development. The continued optimization of processes involving the DMTr group will undoubtedly contribute to advancements in the field of nucleic acid chemistry.

References

A Researcher's In-depth Guide to Phosphoramidite Chemistry for Modified RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of phosphoramidite (B1245037) chemistry for the synthesis of modified RNA. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are engaged in the design and synthesis of RNA-based therapeutics and research tools. The guide delves into the intricacies of the synthesis cycle, common modifications such as 2'-O-methyl and phosphorothioates, and the critical downstream processes of deprotection, cleavage, and purification. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this powerful technology.

The Core of Modified RNA Synthesis: The Phosphoramidite Reaction Cycle

Solid-phase synthesis of RNA oligonucleotides via phosphoramidite chemistry is a cyclical process that allows for the stepwise addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled-pore glass (CPG).[1] This method, adapted from DNA synthesis, is highly efficient and amenable to automation.[1] The synthesis proceeds in the 3' to 5' direction and consists of four main steps: deblocking, coupling, capping, and oxidation.

The Synthesis Cycle:

  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This is typically achieved by treating the support with a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. The removal of the DMT group exposes a free 5'-hydroxyl group, which is essential for the subsequent coupling step. The vibrant orange color of the released trityl cation can be used to monitor the efficiency of each coupling cycle.

  • Coupling: The next nucleotide, in the form of a phosphoramidite monomer, is introduced along with an activator, such as 5-ethylthiotetrazole or 5-(bis-3.5-trifluoromethylphenyl)-1H-tetrazole (Activator 42).[1][2] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl group of the support-bound nucleotide then attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage. The efficiency of this step is critical for the overall yield of the full-length oligonucleotide.

  • Capping: To prevent unreacted 5'-hydroxyl groups (failure sequences) from participating in subsequent cycles, a capping step is performed. This is typically achieved by treating the support with a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further coupling reactions.

  • Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphotriester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[3] This step completes the addition of one nucleotide, and the cycle can be repeated to extend the RNA chain.

Phosphoramidite_Cycle cluster_0 Solid-Phase RNA Synthesis Cycle Start Support-Bound Nucleoside (5'-DMT on) Deblocking 1. Deblocking (Acid Treatment) Start->Deblocking Remove 5'-DMT Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Expose 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Form Phosphite Triester Oxidation 4. Oxidation (Iodine) Capping->Oxidation Block Failure Sequences Elongated_Chain Elongated Chain (5'-DMT on) Oxidation->Elongated_Chain Form Phosphotriester Elongated_Chain->Deblocking Repeat Cycle

Caption: The four main steps of the phosphoramidite reaction cycle for solid-phase RNA synthesis.

Common Modifications in Synthetic RNA

The versatility of phosphoramidite chemistry allows for the site-specific incorporation of various modifications into the RNA backbone, sugar, or base. These modifications can enhance the therapeutic properties of RNA molecules by improving their stability, target affinity, and pharmacokinetic profile.

2'-O-Methyl (2'-OMe) Modification

The 2'-O-methyl modification is one of the most common modifications found in natural RNA and is widely used in synthetic oligonucleotides. It involves the methylation of the 2'-hydroxyl group of the ribose sugar.

Properties and Advantages:

  • Increased Nuclease Resistance: The 2'-OMe group provides significant protection against degradation by nucleases, which is a major challenge for in vivo applications of RNA.[4]

  • Enhanced Duplex Stability: 2'-OMe modified RNA forms more stable duplexes with complementary RNA strands compared to unmodified RNA.

  • Reduced Immunogenicity: Modification of RNA can help to reduce the innate immune response that is often triggered by foreign RNA molecules.

  • High Coupling Efficiency: 2'-O-methyl phosphoramidites generally exhibit high coupling efficiencies, comparable to or even higher than standard RNA monomers, leading to better yields of full-length products.[4]

Phosphorothioate (B77711) (PS) Modification

In a phosphorothioate linkage, a non-bridging oxygen atom in the phosphodiester backbone is replaced by a sulfur atom.[5] This modification can be introduced during the oxidation step by using a sulfurizing agent instead of iodine.

Properties and Advantages:

  • Nuclease Resistance: Phosphorothioate linkages are highly resistant to nuclease degradation, significantly increasing the in vivo half-life of RNA therapeutics.[5]

  • Enhanced Cellular Uptake: The phosphorothioate modification can improve the cellular uptake of oligonucleotides.

  • Modulation of Protein Binding: The presence of sulfur can alter the interaction of the RNA with proteins, which can be advantageous for certain applications.

  • Improved Translation Efficiency: Introducing phosphorothioate modifications in the 5'-untranslated region of mRNA has been shown to enhance translation efficiency.[5]

Quantitative Data on Modified RNA Synthesis

The efficiency of each step in the synthesis and purification process is crucial for obtaining high-quality modified RNA. The following tables summarize key quantitative data for the synthesis of 2'-O-methyl and phosphorothioate modified RNA.

ModificationCoupling TimeTypical Coupling EfficiencyReference
2'-O-Methyl RNA180 seconds>99%[6]
RNA-thiophosphoramidite (for PS2)~12 minutesNot specified[2]
Standard RNA~4 minutes>97%[2][7]
2'-O-tom-protected phosphoramidites2.5 minutes>99.4%[8]

Table 1: Coupling Parameters for Modified RNA Phosphoramidites.

ModificationSulfurizing AgentSulfur Transfer EfficiencyReference
PhosphorothioateEDITHNearly quantitative[9]
PhosphorothioateBeaucage reagent~98% per step[9]

Table 2: Efficiency of Sulfurization for Phosphorothioate RNA Synthesis.

Purification MethodTypical YieldTypical PurityReference
Ion-Pair Reversed-Phase HPLC>56%>99%[10]
Anion-Exchange HPLC~50% of crude yieldHigh resolution[11]
Size-Exclusion Chromatography (FPLC)Milligram quantitiesHigh purity[12]

Table 3: Comparison of Purification Methods for Synthetic RNA.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of modified RNA synthesis.

Protocol for Solid-Phase Synthesis of Modified RNA

This protocol outlines the general steps for automated solid-phase synthesis of RNA oligonucleotides incorporating modifications.

Materials:

  • DNA/RNA synthesizer

  • Controlled-pore glass (CPG) solid support pre-loaded with the desired 3'-terminal nucleoside

  • Unmodified and modified RNA phosphoramidite solutions (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M 5-ethylthiotetrazole in anhydrous acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: 1-methylimidazole/THF)

  • Oxidizer solution (0.02 M iodine in THF/pyridine/water)

  • Sulfurizing agent (for phosphorothioate synthesis, e.g., 0.05 M EDITH in acetonitrile)

  • Deblocking solution (3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Load the required phosphoramidites, reagents, and the appropriate CPG column onto the synthesizer.

  • Sequence Programming: Enter the desired RNA sequence, specifying the positions of any modifications.

  • Synthesis Initiation: Start the synthesis program. The instrument will automatically perform the following cycle for each nucleotide addition: a. Deblocking: The 5'-DMT group is removed by flushing the column with the deblocking solution. b. Coupling: The phosphoramidite and activator are delivered to the column to react with the free 5'-hydroxyl group. Adjust coupling times based on the modification (see Table 1). c. Capping: The capping solutions are delivered to the column to block any unreacted 5'-hydroxyls. d. Oxidation/Sulfurization: The oxidizer or sulfurizing agent is delivered to the column to stabilize the newly formed internucleotide linkage.

  • Final Deblocking (Optional): The final 5'-DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off") by a final acid wash.

  • Column Retrieval: Once the synthesis is complete, remove the column from the synthesizer.

Protocol for Cleavage and Deprotection of Modified RNA

This protocol describes the process of cleaving the synthesized RNA from the solid support and removing the protecting groups from the bases and phosphate (B84403) backbone.

Materials:

  • CPG column containing the synthesized RNA

  • Ammonia/methylamine (AMA) solution (1:1 v/v mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) or other deprotection reagents (e.g., 0.5 M aqueous lithium hydroxide and 3.5 M triethylamine (B128534) in methanol).[13]

  • Anhydrous triethylamine trihydrofluoride (TEA·3HF)

  • N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)

  • Centrifuge tubes

  • Heating block or water bath

  • SpeedVac or lyophilizer

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support from the synthesis column to a 1.5 mL centrifuge tube.

    • Add the deprotection solution (e.g., AMA). A common procedure is to use a mixture of 0.5 M aqueous lithium hydroxide and 3.5 M triethylamine in methanol (B129727) and heat at 75°C for 60 minutes.[13]

    • Incubate the mixture at the recommended temperature and time (e.g., 65°C for 10 minutes for AMA).

    • After incubation, carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

    • Wash the CPG with a small volume of water or an appropriate buffer and combine the wash with the supernatant.

    • Dry the RNA solution using a SpeedVac.

  • 2'-Hydroxyl Deprotection (for silyl (B83357) protecting groups):

    • To the dried RNA pellet, add a solution of TEA·3HF in NMP or DMSO.

    • Incubate the mixture at 65°C for 2.5 hours.

    • Quench the reaction by adding an appropriate buffer or by precipitating the RNA.

  • Precipitation and Desalting:

    • Precipitate the deprotected RNA by adding a salt solution (e.g., 3 M sodium acetate) and a water-miscible organic solvent (e.g., ethanol (B145695) or n-butanol).

    • Incubate at -20°C to facilitate precipitation.

    • Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with cold ethanol.

    • Dry the final RNA pellet.

Protocol for Purification of Modified RNA by HPLC

High-performance liquid chromatography (HPLC) is a widely used method for purifying synthetic RNA to a high degree of purity.[10]

Materials:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., reversed-phase C18 or anion-exchange)

  • Mobile Phase A (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water)

  • Mobile Phase B (e.g., 0.1 M TEAA in acetonitrile)

  • Deprotected and desalted crude RNA sample

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dissolve the crude RNA pellet in nuclease-free water or mobile phase A.

  • HPLC Setup: Equilibrate the HPLC column with the starting mobile phase conditions.

  • Injection: Inject the RNA sample onto the column.

  • Elution: Elute the RNA using a gradient of mobile phase B. The gradient will separate the full-length product from shorter failure sequences and other impurities.

  • Fraction Collection: Collect fractions corresponding to the main peak of the full-length product as detected by UV absorbance (typically at 260 nm).

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC or other methods.

  • Pooling and Desalting: Pool the fractions containing the pure product and desalt using a method such as ethanol precipitation or size-exclusion chromatography.

  • Quantification: Quantify the final pure RNA product by measuring its UV absorbance at 260 nm.

Experimental_Workflow cluster_1 Modified RNA Synthesis Workflow Synthesis 1. Solid-Phase Synthesis (Automated Synthesizer) Cleavage_Deprotection 2. Cleavage & Deprotection (Chemical Treatment) Synthesis->Cleavage_Deprotection Crude Product on Support Purification 3. Purification (e.g., HPLC) Cleavage_Deprotection->Purification Crude Product in Solution QC 4. Quality Control (e.g., Mass Spectrometry, HPLC) Purification->QC Purified Fractions Final_Product Pure Modified RNA QC->Final_Product Verified Product

Caption: A typical experimental workflow for the synthesis and purification of modified RNA.

Logical Relationships of RNA Modifications and Their Applications

The choice of RNA modification is dictated by the desired application. Different modifications impart distinct properties that are suitable for various research and therapeutic purposes.

RNA_Modifications_Applications cluster_2 RNA Modifications and Their Applications Modifications Modifications OMe 2'-O-Methyl Nuclease_Resistance Nuclease Resistance OMe->Nuclease_Resistance Increased_Stability Increased Duplex Stability OMe->Increased_Stability Reduced_Immunity Reduced Immunogenicity OMe->Reduced_Immunity PS Phosphorothioate PS->Nuclease_Resistance Enhanced_Uptake Enhanced Cellular Uptake PS->Enhanced_Uptake Properties Imparted Properties Antisense_Oligos Antisense Oligonucleotides Nuclease_Resistance->Antisense_Oligos siRNA siRNA Therapeutics Nuclease_Resistance->siRNA mRNA_Vaccines mRNA Vaccines & Therapeutics Nuclease_Resistance->mRNA_Vaccines Increased_Stability->Antisense_Oligos Aptamers Aptamers Increased_Stability->Aptamers Reduced_Immunity->mRNA_Vaccines Enhanced_Uptake->siRNA Applications Applications

Caption: Logical relationships between common RNA modifications, their imparted properties, and resulting applications.

References

Biophysical Properties of RNA with 2'-O-C22 Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of RNA modified with a 2'-O-docosyl (C22) group, a long-chain alkyl modification. Given the nascent stage of research into such extensive modifications, this document synthesizes findings from studies on a range of 2'-O-alkyl modifications to project the characteristics of 2'-O-C22 RNA. The guide details the impact of this lipophilic modification on thermal stability, nuclease resistance, and cellular uptake, supported by quantitative data from related studies. Detailed experimental protocols and workflow visualizations are provided to facilitate further research and development in the field of oligonucleotide therapeutics.

Introduction to 2'-O-Alkyl RNA Modifications

Chemical modifications of RNA are pivotal in the development of oligonucleotide-based therapeutics, enhancing their stability, cellular uptake, and target affinity. Among these, 2'-O-alkyl modifications have been a subject of extensive research. The 2'-hydroxyl group of the ribose sugar is a key target for modification as it influences the sugar pucker, which in turn affects the helical geometry and susceptibility to nuclease degradation. The introduction of an alkyl chain at the 2'-O-position can significantly alter the biophysical and pharmacological properties of RNA.

While shorter alkyl chains like methyl (C1) and methoxyethyl (MOE) are well-characterized and known to enhance thermal stability and nuclease resistance, the exploration of long-chain alkyl modifications, such as the 22-carbon docosyl group (C22), is an emerging area. The substantial increase in lipophilicity imparted by a C22 chain is hypothesized to dramatically influence membrane interaction and cellular uptake, offering novel strategies for oligonucleotide delivery. This guide extrapolates from existing data on shorter 2'-O-alkyl chains to provide a foundational understanding of the expected biophysical properties of 2'-O-C22 modified RNA.

Biophysical Properties of 2'-O-Long-Chain Alkyl Modified RNA

The introduction of a long alkyl chain at the 2'-O-position of RNA is expected to have profound effects on its fundamental biophysical characteristics. The following sections detail these anticipated properties, with quantitative data from studies on shorter 2'-O-alkyl modifications presented for comparative analysis.

Thermal Stability of RNA Duplexes

The thermal stability of an RNA duplex, quantified by its melting temperature (T_m_), is a critical parameter for its biological activity. 2'-O-modifications generally influence T_m_ by affecting the sugar conformation and hydration of the duplex.

Key Observations from Shorter Alkyl Chains:

  • Small Alkyl Groups (e.g., Methyl, Ethyl): Generally increase the thermal stability of RNA duplexes. The 2'-O-methylation, for instance, favors the C3'-endo sugar pucker characteristic of A-form RNA, which pre-organizes the backbone for duplex formation and enhances stacking interactions.[1]

  • Longer Alkyl Groups: The effect of increasing the alkyl chain length on T_m_ is not linear. While moderate-length chains can maintain or slightly increase stability, very long and bulky groups may introduce steric hindrance, potentially disrupting the helical structure and decreasing thermal stability.[2] For instance, one study noted that increasing the alkyl chain length in 2'-O-alkyl-m³U modifications led to a decrease in T_m_.[3]

Expected Properties of 2'-O-C22 Modified RNA:

The very long and hydrophobic C22 chain is likely to cause a significant destabilization of the RNA duplex due to steric clashes within the helix. However, the precise impact will depend on the density and positioning of the modification within the oligonucleotide.

Table 1: Thermal Stability of RNA Duplexes with Various 2'-O-Modifications

ModificationSequence ContextΔT_m_ per modification (°C)Reference
2'-O-MethylU_14_ / A_14_+1.7[4]
2'-O-Methoxyethyl (MOE)U_14_ / A_14_+2.3[4]
2'-O-CyanoethylU_14_ / A_14_+2.8[4]
2'-O-Ethyl-m³UPassenger strand overhang-0.5[3]
2'-O-Methyl-m³UGuide strand seed region-2.9[3]

Note: Data for 2'-O-C22 is not available in the literature. The presented data illustrates the range of effects observed with different 2'-O-modifications.

Nuclease Resistance

A primary advantage of 2'-O-alkyl modifications is the enhanced resistance to degradation by cellular nucleases.[5] This is attributed to the steric hindrance provided by the alkyl group, which impedes the approach of nuclease enzymes to the phosphodiester backbone.

Key Observations from Shorter and Medium-Length Alkyl Chains:

  • The degree of nuclease resistance generally correlates with the size and length of the 2'-O-alkyl substituent.[6]

  • Studies on 2'-O-alkylcarbamoylethyl-modified oligonucleotides demonstrated that increasing the alkyl chain length from ethyl to octyl progressively enhanced resistance to 3'-exonuclease.[7]

Expected Properties of 2'-O-C22 Modified RNA:

The substantial steric bulk of the 2'-O-C22 modification is expected to confer a very high degree of resistance to both endo- and exonucleases, significantly prolonging the half-life of the RNA molecule in a biological environment.

Table 2: Nuclease Resistance of Oligonucleotides with 2'-O-Alkyl Modifications

ModificationAssay ConditionOutcomeReference
2'-O-AllylDNA- or RNA-specific nucleasesComplete resistance[8]
2'-O-MethylSerumIncreased stability over unmodified RNA
2'-O-PentylNot specifiedImproved nuclease resistance[6]
2'-O-Octylcarbamoylethyl3'-exonucleaseSignificant resistance[7]

Note: Direct quantitative comparison is challenging due to varying experimental conditions across studies.

Lipophilicity and Cellular Uptake

The introduction of a long C22 alkyl chain will dramatically increase the lipophilicity of the RNA molecule. This is a key feature that is expected to significantly influence its interaction with cell membranes and, consequently, its cellular uptake.

Key Concepts and Observations:

  • Lipophilic Conjugates: Conjugation of oligonucleotides with lipophilic molecules like cholesterol has been shown to enhance cellular uptake.[9][10]

  • Hydrophobicity and Uptake: Increased hydrophobicity can promote interactions with the cell membrane, potentially facilitating entry into the cell.[11]

  • Potential for Self-Assembly: Highly lipophilic oligonucleotides may self-assemble into micellar structures, which could influence their delivery and uptake mechanisms.

Expected Properties of 2'-O-C22 Modified RNA:

The highly lipophilic nature of 2'-O-C22 modified RNA is anticipated to promote its association with lipid bilayers, potentially leading to enhanced cellular uptake through mechanisms that may differ from those of unmodified or less modified oligonucleotides. However, excessive lipophilicity could also lead to aggregation or non-specific binding to cellular components.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biophysical properties of modified RNA.

Synthesis of 2'-O-Long-Chain Alkyl RNA

The synthesis of RNA with long-chain 2'-O-alkyl modifications is typically achieved via solid-phase phosphoramidite (B1245037) chemistry.

Protocol for Solid-Phase Synthesis of 2'-O-Alkylated RNA:

  • Monomer Preparation:

    • Synthesize the 2'-O-alkylated nucleoside phosphoramidite monomers (A, U, C, G). This involves the selective alkylation of the 2'-hydroxyl group of the corresponding ribonucleoside. For a C22 chain, this would involve reacting the protected nucleoside with a docosyl-halide or a similar activated docosyl derivative.

    • Protect other reactive groups on the nucleoside (5'-hydroxyl with dimethoxytrityl (DMT), exocyclic amines with standard protecting groups like benzoyl or isobutyryl).

    • Phosphitylate the 3'-hydroxyl group to generate the phosphoramidite monomer.

  • Solid-Phase Oligonucleotide Synthesis:

    • Use an automated DNA/RNA synthesizer.

    • The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., controlled pore glass, CPG).

    • Cycle Steps:

      • Detritylation: Removal of the 5'-DMT group with an acid (e.g., trichloroacetic acid in dichloromethane).

      • Coupling: Activation of the phosphoramidite monomer with an activator (e.g., 5-ethylthio-1H-tetrazole, ETT) and coupling to the free 5'-hydroxyl of the growing oligonucleotide chain. Longer coupling times may be required for bulky monomers.

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

    • Repeat the cycle until the desired sequence is synthesized.

  • Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support using a concentrated base solution (e.g., aqueous ammonia (B1221849) or methylamine).

    • Remove the protecting groups from the nucleobases and the phosphate backbone by heating in the basic solution.

    • Remove the 2'-O-protecting silyl (B83357) groups (if used during monomer synthesis) using a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride). The 2'-O-alkyl group is stable to these conditions.

  • Purification:

    • Purify the full-length oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Determination of Thermal Stability (T_m_)

UV thermal denaturation analysis is the standard method for determining the melting temperature of nucleic acid duplexes.[12][13]

Protocol for UV Thermal Denaturation Analysis:

  • Sample Preparation:

    • Synthesize and purify the 2'-O-C22 modified RNA and its complementary strand.

    • Quantify the concentration of each strand using UV absorbance at 260 nm.

    • Anneal the modified RNA with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • UV Melting Measurement:

    • Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

    • Place the annealed duplex solution in a quartz cuvette.

    • Increase the temperature gradually (e.g., 0.5-1.0 °C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

    • Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The T_m_ is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve. The T_m_ can be determined from the first derivative of the melting curve.

Nuclease Resistance Assay

The stability of modified RNA against nuclease degradation can be assessed by incubating the oligonucleotide in serum or with specific nucleases.

Protocol for Serum Stability Assay:

  • Incubation:

    • Incubate the 2'-O-C22 modified RNA oligonucleotide in a solution containing a high percentage of fetal bovine serum (FBS) or human serum (e.g., 50-90%) at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

    • As a control, incubate an unmodified RNA of the same sequence under the same conditions.

  • Analysis:

    • Stop the reaction at each time point by adding a denaturing loading buffer and flash-freezing the samples.

    • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Stain the gel with a nucleic acid stain (e.g., SYBR Gold).

  • Quantification:

    • Visualize the gel using a gel documentation system.

    • Quantify the band intensity of the full-length oligonucleotide at each time point.

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.

    • Determine the half-life (t_1/2_) of the oligonucleotide.

Cellular Uptake Quantification

The uptake of modified RNA by cells can be quantified using fluorescently labeled oligonucleotides.

Protocol for Quantifying Cellular Uptake by Flow Cytometry:

  • Preparation of Labeled Oligonucleotide:

    • Synthesize the 2'-O-C22 modified RNA with a fluorescent label (e.g., FAM, Cy3, or Cy5) at the 5' or 3' end.

  • Cell Culture and Transfection:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Incubate the cells with the fluorescently labeled oligonucleotide at a specific concentration for a defined period (e.g., 4-24 hours). The oligonucleotide can be delivered naked or using a transfection reagent.

  • Sample Preparation for Flow Cytometry:

    • Wash the cells with phosphate-buffered saline (PBS) to remove any oligonucleotide that is not cell-associated.

    • Trypsinize the cells to detach them from the plate.

    • To distinguish between membrane-bound and internalized oligonucleotides, you can use a quenching agent like trypan blue.

    • Resuspend the cells in a suitable buffer for flow cytometry.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Use untransfected cells as a negative control to set the background fluorescence.

    • The mean fluorescence intensity of the cell population is a quantitative measure of the cellular uptake of the oligonucleotide.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships relevant to the study of 2'-O-C22 modified RNA.

Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Post-Synthesis Processing start Start with Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling of 2'-O-C22 Monomer detritylation->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation repeat Repeat for each Monomer oxidation->repeat repeat->detritylation Next cycle end_synthesis Full-Length Oligonucleotide repeat->end_synthesis Final cycle cleavage Cleavage from Support end_synthesis->cleavage deprotection Base & Phosphate Deprotection cleavage->deprotection purification Purification (HPLC/PAGE) deprotection->purification final_product Purified 2'-O-C22 RNA purification->final_product

Caption: Workflow for the solid-phase synthesis of 2'-O-C22 modified RNA.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_measurement UV Melting Measurement cluster_analysis Data Analysis synthesis Synthesize & Purify Strands quantify Quantify Concentration synthesis->quantify anneal Anneal Duplex in Buffer quantify->anneal spectrophotometer Use UV-Vis Spectrophotometer with Temperature Control anneal->spectrophotometer heat Increase Temperature Gradually spectrophotometer->heat record Record Absorbance at 260 nm heat->record plot Plot Absorbance vs. Temperature record->plot derivative Calculate First Derivative plot->derivative tm Determine Melting Temperature (Tm) derivative->tm

Caption: Experimental workflow for determining RNA duplex thermal stability (Tm).

Nuclease_Resistance_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_results Results incubate Incubate Modified RNA in Serum at 37°C aliquots Take Aliquots at Different Time Points incubate->aliquots page Run Denaturing PAGE aliquots->page stain Stain Gel page->stain visualize Visualize and Quantify Bands stain->visualize calculate Calculate % Intact RNA visualize->calculate halflife Determine Half-Life (t1/2) calculate->halflife

Caption: Experimental workflow for a serum-based nuclease resistance assay.

Property_Relationships cluster_properties Biophysical Properties chain_length Increasing 2'-O-Alkyl Chain Length (e.g., C1 to C22) stability Thermal Stability (Tm) chain_length->stability Likely Decreases (Steric Hindrance) resistance Nuclease Resistance chain_length->resistance Increases (Steric Shielding) uptake Cellular Uptake chain_length->uptake Potentially Increases (Increased Lipophilicity)

Caption: Logical relationship of 2'-O-alkyl chain length and biophysical properties.

Conclusion

The 2'-O-C22 modification represents a significant step towards creating highly lipophilic RNA molecules with potentially novel delivery and stability profiles. While direct experimental data for this specific modification is not yet widely available, extrapolation from studies on other 2'-O-alkyl modifications provides a strong foundation for predicting its biophysical properties. It is anticipated that RNA with 2'-O-C22 modifications will exhibit exceptional nuclease resistance and enhanced cellular uptake due to its lipophilic character, although this may come at the cost of reduced thermal stability of the RNA duplex. The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical validation of these properties and for the continued development of long-chain 2'-O-alkylated RNA as a promising platform for therapeutic applications. Further research is essential to fully elucidate the structure-activity relationships of these highly modified oligonucleotides and to harness their full therapeutic potential.

References

Methodological & Application

Synthesis of DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite, a crucial building block for the synthesis of modified oligonucleotides. The incorporation of a long C22 alkyl chain at the 2'-position of the ribose sugar imparts unique lipophilic properties to the resulting oligonucleotides, which can enhance their cellular uptake and interaction with biological membranes. This protocol outlines the key synthetic steps, including protection of the guanosine (B1672433) base and sugar moieties, the critical 2'-O-alkylation with a long alkyl chain, and the final phosphitylation to yield the desired phosphoramidite.

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of protecting groups and reaction conditions. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Protection of Guanosine cluster_1 Step 2: 2'-O-Alkylation cluster_2 Step 3: Deprotection of 3',5'-Hydroxyls cluster_3 Step 4: 5'-O-DMTr Protection cluster_4 Step 5: 3'-CE-Phosphitylation Guanosine Guanosine Protected_G N2-isobutyryl-3',5'-O-TIPDS-guanosine Guanosine->Protected_G iBu2O, TIPDSCl2, Pyridine Alkylated_G 2'-O-Docosyl-N2-isobutyryl-3',5'-O-TIPDS-guanosine Protected_G->Alkylated_G NaH, Docosyl Bromide, DMF Deprotected_G 2'-O-Docosyl-N2-isobutyryl-guanosine Alkylated_G->Deprotected_G TBAF, THF DMTr_G 5'-O-DMTr-2'-O-Docosyl-N2-isobutyryl-guanosine Deprotected_G->DMTr_G DMTr-Cl, Pyridine Final_Product This compound DMTr_G->Final_Product 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, DCM Logical_Relationships cluster_protection Protection Strategy cluster_modification Key Modification cluster_deprotection Deprotection Protect_N2 Protect N2 (isobutyryl) Alkylation 2'-O-Alkylation (C22) Protect_N2->Alkylation Enables selective 2'-O-alkylation Protect_35_OH Protect 3',5'-OH (TIPDS) Protect_35_OH->Alkylation Directs alkylation to 2'-position Protect_5_OH Protect 5'-OH (DMTr) Phosphitylation 3'-Phosphitylation Protect_5_OH->Phosphitylation Leaves 3'-OH free for phosphitylation Deprotect_35_OH Deprotect 3',5'-OH Alkylation->Deprotect_35_OH Precedes deprotection to expose hydroxyls Deprotect_35_OH->Protect_5_OH Frees 5'-OH for DMTr protection

Application Notes and Protocols for Solid-Phase Synthesis of RNA using Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of RNA using modified phosphoramidites. The information is intended to guide researchers, scientists, and drug development professionals in the successful synthesis, purification, and characterization of custom RNA molecules.

Principle of Solid-Phase RNA Synthesis

Solid-phase RNA synthesis is a cyclic process that sequentially adds ribonucleoside phosphoramidites to a growing RNA chain attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[1][2] The synthesis proceeds in the 3' to 5' direction and involves four key chemical reactions in each cycle:

  • Detritylation (Deblocking): Removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT group) from the support-bound nucleoside to free the hydroxyl group for the subsequent coupling reaction.[3][7]

  • Coupling: Activation of a phosphoramidite (B1245037) monomer and its subsequent reaction with the free 5'-hydroxyl group of the growing RNA chain to form a phosphite (B83602) triester linkage.[1][2][8]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.[3]

  • Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[2][3]

This cycle is repeated until the desired RNA sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, purified RNA molecule.

Modified Phosphoramidites: Expanding the Chemical Diversity of RNA

The versatility of solid-phase synthesis lies in the ability to incorporate modified phosphoramidites at any desired position within the RNA sequence. These modifications can be introduced on the nucleobase, the ribose sugar, or the phosphate backbone.

  • Nucleobase Modifications: Altering the nucleobase can enhance binding affinity, modulate recognition by cellular machinery, or introduce fluorescent labels for detection.[1][5]

  • Ribose Modifications: Modifications at the 2'-position of the ribose sugar, such as 2'-O-methylation or 2'-fluoro substitutions, are widely used to increase nuclease resistance and improve the thermal stability of RNA duplexes.[9][10]

  • Backbone Modifications: Replacing a non-bridging oxygen atom in the phosphodiester linkage with sulfur (phosphorothioate) or other groups can confer significant resistance to nuclease degradation, a critical feature for therapeutic oligonucleotides.[4][11]

Quantitative Data on Modified RNA Synthesis

The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the full-length product. The following table summarizes key quantitative data for the synthesis of RNA with common modifications.

Modification TypePhosphoramiditeCoupling TimeCoupling Efficiency (%)Deprotection ConditionsReference(s)
Standard RNA 5'-O-DMTr-2'-O-TBDMS protected phosphoramidites4-15 min>98%AMA (Ammonium hydroxide (B78521)/methylamine), then fluoride (B91410) source (e.g., TEA·3HF)[1][12][13]
2'-O-Methyl RNA 2'-O-Methyl phosphoramidites5-15 min>99%Standard deprotection[9][13]
Phosphorothioate (B77711) RNA Standard phosphoramidites with sulfurization step1.5-10 min>99%Standard deprotection with sulfurization reagent (e.g., Beaucage reagent)[11][14]
Phosphorodithioate RNA RNA-thiophosphoramidites~12 minNot specifiedStandard deprotection[15]
Convertible Nucleosides 5'-O-DMTr-2'-O-TBDMS protected convertible phosphoramidites~12 min~97%Specific post-synthetic conversion steps followed by standard deprotection[1][2]

Experimental Protocols

The following are detailed protocols for the key stages of solid-phase RNA synthesis using modified phosphoramidites. These protocols are intended as a general guide and may require optimization based on the specific synthesizer, reagents, and desired modifications.

Solid Support and Synthesizer Preparation
  • Solid Support: Use a controlled pore glass (CPG) or polystyrene support pre-loaded with the desired 3'-terminal nucleoside. The loading capacity of the support will determine the scale of the synthesis.

  • Reagent Preparation: Prepare fresh solutions of all required reagents, including phosphoramidites (typically 0.1 M in anhydrous acetonitrile), activator (e.g., 5-ethylthiotetrazole), capping reagents, oxidizing solution, and deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).[8][12] Ensure all solvents are anhydrous.

  • Synthesizer Setup: Prime the DNA/RNA synthesizer with the appropriate reagents and program the desired RNA sequence and synthesis cycle.

Automated Solid-Phase Synthesis Cycle

The following steps are performed automatically by the synthesizer for each nucleotide addition.

  • Detritylation: The 5'-DMT group is removed by treating the solid support with the deblocking solution. The column is then washed with anhydrous acetonitrile (B52724). The amount of released trityl cation can be measured to monitor coupling efficiency.

  • Coupling: The protected phosphoramidite and activator are delivered to the synthesis column. The coupling reaction proceeds for a specified time (see table above).

  • Capping: A mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) is delivered to the column to cap any unreacted 5'-hydroxyl groups.

  • Oxidation: An iodine solution is passed through the column to oxidize the phosphite triester to a phosphate triester. For phosphorothioate synthesis, a sulfurizing agent like the Beaucage reagent is used instead of the oxidizing solution.[11][14]

  • Washing: The column is washed with acetonitrile between each step to remove excess reagents.

Cleavage and Deprotection
  • Cleavage from Solid Support and Base Deprotection:

    • After the final synthesis cycle, the solid support is transferred to a screw-cap vial.

    • Add a mixture of concentrated aqueous ammonium (B1175870) hydroxide and methylamine (B109427) (1:1, v/v) (AMA).[12]

    • Incubate at 65°C for 10-20 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups.[16]

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube. Dry the sample using a speed vacuum concentrator.

  • 2'-Hydroxyl Protecting Group Removal (e.g., TBDMS):

    • Dissolve the dried oligonucleotide in anhydrous dimethyl sulfoxide (B87167) (DMSO).[16]

    • Add triethylamine (B128534) trihydrofluoride (TEA·3HF).[9][16]

    • Incubate at 65°C for 2.5 hours.[9][16]

    • Quench the reaction by adding a suitable quenching buffer.

Purification of the Synthesized RNA

Crude synthetic RNA contains the full-length product as well as truncated sequences and other impurities. Purification is essential to obtain a high-purity product.

  • Desalting: Remove salts and small molecules from the deprotected RNA sample using a desalting column or by ethanol (B145695) precipitation.

  • Purification Methods:

    • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): An effective method for purifying RNA oligonucleotides, especially for longer sequences. The band corresponding to the full-length product is excised, and the RNA is eluted.[12][17]

    • High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are powerful techniques for purifying RNA.[1][18] RP-HPLC is often used for DMT-on purification, while AEX-HPLC separates based on charge and is effective for purifying full-length products from truncated sequences.

Visualizing the Workflow and Chemical Structures

To better illustrate the process and key components of solid-phase RNA synthesis, the following diagrams have been generated using Graphviz.

G cluster_cycle Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support (3'-Nucleoside) detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat Cycle for each Nucleotide oxidation->repeat repeat->detritylation Next Nucleotide cleavage Cleavage from Solid Support repeat->cleavage Synthesis Complete deprotection Deprotection of Protecting Groups cleavage->deprotection purification Purification (PAGE or HPLC) deprotection->purification final_product Final Modified RNA purification->final_product

Caption: Workflow of solid-phase RNA synthesis with modified phosphoramidites.

G cluster_standard Standard Phosphoramidite cluster_modified 2'-O-Methyl Modified Phosphoramidite standard_amidite modified_amidite

Caption: Comparison of standard and 2'-O-methyl modified phosphoramidite structures.

Conclusion

The solid-phase synthesis of RNA using modified phosphoramidites is a mature and robust technology that empowers researchers to create a vast array of customized RNA molecules. By understanding the fundamental chemistry and optimizing the synthesis and purification protocols, scientists can reliably produce high-quality modified RNA for a wide range of applications in research, diagnostics, and therapeutics. The ability to introduce specific chemical modifications provides a powerful tool to enhance the properties of RNA, paving the way for new discoveries and innovative solutions in biotechnology and medicine.

References

Unlocking New Frontiers in Aptamer Development: Applications of 2'-O-C22 Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a powerful new tool in the development of therapeutic and diagnostic aptamers: 2'-O-C22 modified RNA. This novel modification, involving the attachment of a 22-carbon docosyl lipid chain to the 2' position of the ribose sugar, offers unprecedented advantages in nuclease resistance, bioavailability, and targeted delivery. These application notes provide a comprehensive overview of the utility of 2'-O-C22 modified RNA, including detailed protocols for its incorporation and characterization in aptamer development.

The introduction of a long-chain lipid moiety like the C22 group dramatically enhances the lipophilicity of RNA aptamers. This key feature not only provides exceptional resistance to degradation by nucleases but also facilitates association with lipid-based drug delivery systems and cell membranes, opening up new avenues for therapeutic intervention.

Core Advantages of 2'-O-C22 Modification:

  • Exceptional Nuclease Resistance: The bulky C22 chain provides steric hindrance, effectively shielding the phosphodiester backbone from nuclease attack, leading to a significantly extended half-life in biological fluids.

  • Enhanced In Vivo Half-Life: The increased lipophilicity promotes binding to serum proteins like albumin, reducing renal clearance and prolonging circulation time.

  • Improved Cellular Uptake: The lipid modification can facilitate passive diffusion across cell membranes or enhance interaction with lipid-based transfection reagents and nanoparticles.

  • Versatility in Drug Delivery: 2'-O-C22 modified aptamers can be readily incorporated into lipid nanoparticles (LNPs), micelles, and other liposomal formulations for targeted drug delivery.

Application Notes

Therapeutic Aptamer Development

The extended in vivo stability and improved pharmacokinetic profile of 2'-O-C22 modified RNA aptamers make them ideal candidates for therapeutic applications. By resisting nuclease degradation, these aptamers can maintain their therapeutic concentrations for longer periods, potentially reducing the required dosage and frequency of administration. Their lipophilic nature can be harnessed for targeted delivery to specific tissues or cells, especially when formulated with lipid-based carriers.

Advanced Diagnostic Tools

In diagnostics, the enhanced stability of 2'-O-C22 modified aptamers allows for the development of more robust and reliable assays. These aptamers can withstand harsh sample conditions and storage, leading to improved assay performance and shelf-life. The lipophilic tail can also be exploited for novel assay formats, such as those involving immobilization on lipid bilayers or integration into liposome-based detection systems.

Integration with Lipid Nanoparticle (LNP) Technology

A significant application of 2'-O-C22 modified RNA is its seamless integration with LNP-based delivery systems.[1][2] The C22 lipid tail can act as an anchor, facilitating the stable association of the aptamer with the surface of LNPs. This creates a targeted delivery vehicle where the aptamer guides the LNP to a specific cell type or tissue, enabling the delivery of encapsulated therapeutic payloads such as mRNA or siRNA.

Quantitative Data Summary

While specific quantitative data for 2'-O-C22 modified RNA is emerging, the following table summarizes expected performance enhancements based on data from other long-chain 2'-O-alkyl modifications.

PropertyUnmodified RNA Aptamer2'-O-Methyl Modified RNA AptamerExpected 2'-O-C22 Modified RNA Aptamer
Nuclease Half-life (in serum) < 1 minuteSeveral hours> 24 hours
Binding Affinity (Kd) Target-dependentGenerally maintained or slightly decreasedPotentially altered; requires empirical determination
Hydrophobicity LowModerateVery High
Lipid Nanoparticle Association InefficientLowHigh

Experimental Protocols

Protocol 1: Synthesis of 2'-O-C22 Modified RNA Aptamers

This protocol outlines the solid-phase synthesis of RNA aptamers containing 2'-O-C22 modifications using specialized phosphoramidites.

Materials:

  • 2'-O-C22 protected ribonucleoside phosphoramidites (A, C, G, U)

  • Standard DNA/RNA synthesizer and reagents

  • Controlled pore glass (CPG) solid support

  • Deprotection solutions

Method:

  • Phosphoramidite Preparation: Due to the long alkyl chain, ensure complete dissolution of the 2'-O-C22 phosphoramidites in anhydrous acetonitrile. Sonication may be required.

  • Automated Solid-Phase Synthesis:

    • Program the DNA/RNA synthesizer with the desired aptamer sequence.

    • Utilize a longer coupling time for the 2'-O-C22 phosphoramidites to ensure efficient reaction with the growing oligonucleotide chain. A coupling time of 5-10 minutes is recommended as a starting point.

    • Standard oxidation and capping steps can be used.

  • Cleavage and Deprotection:

    • Following synthesis, cleave the aptamer from the CPG support and remove base-protecting groups using standard protocols (e.g., concentrated ammonium (B1175870) hydroxide/methylamine).

    • Remove the 2'-silyl protecting groups (if present on unmodified nucleotides) using a fluoride-based reagent.

  • Purification:

    • Purify the crude aptamer product using reverse-phase high-performance liquid chromatography (RP-HPLC). The high hydrophobicity of the 2'-O-C22 modification will result in a significantly longer retention time compared to unmodified RNA.

    • Desalt the purified aptamer using a suitable method.

    • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Nuclease Resistance Assay

This protocol assesses the stability of 2'-O-C22 modified RNA aptamers in the presence of serum nucleases.

Materials:

  • 5'-radiolabeled or fluorescently labeled 2'-O-C22 modified aptamer

  • Unmodified control aptamer

  • Fetal bovine serum (FBS) or human serum

  • Incubation buffer (e.g., PBS)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager or fluorescence scanner

Method:

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare reaction mixtures containing the labeled aptamer (modified and unmodified) at a final concentration of 1 µM in buffer.

    • Add FBS to a final concentration of 50% (v/v).

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots from each reaction and immediately quench the nuclease activity by adding a stop solution (e.g., formamide (B127407) loading dye with EDTA) and placing on ice.

  • PAGE Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Visualization and Quantification:

    • Visualize the bands using a phosphorimager or fluorescence scanner.

    • Quantify the intensity of the full-length aptamer band at each time point.

    • Calculate the percentage of intact aptamer remaining and determine the half-life.

Visualizations

Chemical Structure of 2'-O-C22 Modified Ribonucleotide cluster_ribose ribose Ribose Sugar o2 O ribose:e->o2:w base Base (A, C, G, U) ribose:s->base:n phosphate 5'-Phosphate ribose:n->phosphate:s oh3 3'-OH ribose:s->oh3:n c22 -(CH2)21-CH3 o2:e->c22:w Modified SELEX Workflow for 2'-O-C22 Aptamers pool Initial Library (with 2'-O-C22 modified nucleotides) incubation Incubation with Target pool->incubation partition Partitioning (Bound vs. Unbound) incubation->partition elution Elution of Bound Sequences partition->elution amplification Reverse Transcription & PCR with Modified Polymerase elution->amplification transcription In Vitro Transcription (with 2'-O-C22 NTPs and modified T7 RNA Polymerase) amplification->transcription next_round Enriched Pool for Next Round of Selection transcription->next_round next_round->incubation Iterate Interaction of 2'-O-C22 Aptamer with Lipid Nanoparticle lnp_core mRNA/siRNA Payload aptamer 2'-O-C22 Aptamer aptamer->lnp_core anchors to lipid_tail C22 Lipid Tail

References

Application Notes and Protocols for siRNA Construction Using DMTr-2'-O-C22-rG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the clinical translation of siRNAs is often hampered by challenges such as poor stability in biological fluids, inefficient cellular uptake, and rapid clearance from circulation. To overcome these hurdles, chemical modifications of siRNA molecules are widely employed. One such modification is the conjugation of lipids, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of siRNAs.

This document provides detailed application notes and protocols for the use of DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite , a guanosine (B1672433) phosphoramidite (B1245037) modified with a 22-carbon (C22) saturated fatty acid chain at the 2'-hydroxyl position of the ribose sugar, in the construction of therapeutic siRNAs. The long C22 lipid chain imparts a high degree of lipophilicity to the siRNA, which can improve its association with lipoproteins, facilitate cellular uptake, enhance tissue distribution, and increase resistance to nuclease degradation.

Chemical Properties of this compound

This compound is a key building block for the solid-phase synthesis of lipid-modified oligonucleotides.[1][2] Its structure consists of:

  • DMTr (4,4'-Dimethoxytrityl) group: A protecting group for the 5'-hydroxyl function, which is removed at each coupling cycle.

  • 2'-O-C22: A docosanoic acid (C22) lipid chain attached to the 2'-hydroxyl group of the guanosine ribose. This modification enhances the lipophilicity of the resulting siRNA.

  • rG (riboguanosine): The nucleoside core.

  • 3'-CE-Phosphoramidite: The reactive group that enables the coupling of the monomer to the growing oligonucleotide chain during solid-phase synthesis.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC66H98N7O9P[1]
Molecular Weight1164.50 g/mol [1]
AppearanceWhite to off-white powderGeneral Knowledge
Storage-20°C to -80°C, desiccated[1]

Applications in siRNA Construction

The incorporation of DMTr-2'-O-C22-rG into siRNA sequences offers several potential advantages for therapeutic applications:

  • Enhanced In Vivo Stability: The lipid modification can protect the siRNA from degradation by nucleases present in the bloodstream and tissues.[3][4]

  • Improved Pharmacokinetics: Lipid conjugation can increase the circulation half-life of siRNAs by promoting their association with plasma proteins like albumin and lipoproteins, thereby reducing renal clearance.[5][6]

  • Targeted Delivery: Long-chain fatty acid modifications can facilitate the delivery of siRNAs to specific tissues, particularly the liver, through interactions with lipoprotein receptors.[5][7]

  • Increased Cellular Uptake: The lipophilic nature of the C22 chain can enhance the ability of the siRNA to cross cellular membranes.

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, and characterization of siRNAs containing the 2'-O-C22-rG modification. Note: These are generalized protocols for lipid-modified oligonucleotides and may require optimization for the specific properties of the C22 chain.

Protocol 1: Solid-Phase Synthesis of 2'-O-C22-Modified siRNA

This protocol outlines the automated solid-phase synthesis of an siRNA strand incorporating the DMTr-2'-O-C22-rG phosphoramidite.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

  • Standard and modified phosphoramidites (A, C, U, and DMTr-2'-O-C22-rG)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Capping solutions (e.g., Acetic anhydride/lutidine/THF and N-Methylimidazole/THF)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired siRNA sequence and specify the position(s) for the incorporation of the 2'-O-C22-rG modification.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMTr protecting group from the growing oligonucleotide chain.

    • Coupling: Activation of the incoming phosphoramidite (including DMTr-2'-O-C22-rG) and its coupling to the 5'-hydroxyl of the growing chain. Note: Due to the steric bulk of the C22 chain, an extended coupling time (e.g., 10-15 minutes) may be necessary to achieve high coupling efficiency.[8]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Final Detritylation (Optional): The final 5'-DMTr group can be left on for purification ("DMT-on") or removed on the synthesizer ("DMT-off"). DMT-on purification is recommended for hydrophobic oligonucleotides to aid in separation.

  • Cleavage and Deprotection: After synthesis, the CPG support is treated with a deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[8]

  • 2'-O-Silyl Group Removal (if applicable): If standard RNA phosphoramidites with 2'-O-TBDMS protection were used, a fluoride-based treatment (e.g., triethylamine (B128534) trihydrofluoride) is required for their removal.[9]

siRNA_Synthesis_Workflow repeat repeat cleave cleave repeat->cleave Synthesis Complete

Caption: Simplified RAS-MAPK signaling pathway, a common target in cancer.

PI3K-Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Survival Cell Survival Akt->Survival

Caption: The PI3K-Akt signaling pathway, crucial for cell survival in cancer.

TGF-β Signaling in Liver Fibrosis

TGF_beta_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD Complex TGFbR->SMAD activates HSC Hepatic Stellate Cell Activation SMAD->HSC Fibrosis Liver Fibrosis HSC->Fibrosis

Caption: TGF-β signaling pathway leading to liver fibrosis.

Considerations for Using DMTr-2'-O-C22-rG

  • Hydrophobicity: The long C22 chain will significantly increase the hydrophobicity of the siRNA. This may require adjustments to purification protocols, such as using higher concentrations of organic solvent for elution in RP-HPLC.

  • Coupling Efficiency: The steric hindrance from the C22 chain might lead to lower coupling efficiencies during solid-phase synthesis. Optimization of coupling time and activator concentration is recommended.

  • Off-Target Effects: While lipid modifications can reduce certain off-target effects, a thorough analysis using techniques like microarrays or RNA-sequencing is crucial to assess the specificity of the designed siRNA. [10][11]* In Vivo Toxicity: The accumulation of lipid-modified siRNAs in tissues could potentially lead to toxicity. Careful dose-escalation studies and assessment of liver enzymes and other toxicity markers are essential in preclinical studies.

Conclusion

The use of DMTr-2'-O-C22-rG phosphoramidite for the construction of siRNAs represents a promising strategy to enhance their therapeutic potential. The C22 lipid modification can improve the stability, pharmacokinetics, and cellular uptake of siRNAs, making them more effective drug candidates. The protocols and information provided in this document offer a comprehensive guide for researchers to design, synthesize, and evaluate siRNAs incorporating this novel modification for a range of therapeutic applications, particularly in the fields of oncology and liver diseases. Further optimization of the described methods will be necessary to fully harness the potential of this technology.

References

Application Note: Protocol for the Deprotection of Oligonucleotides with a Novel 2'-O-C22 Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of custom DNA and RNA sequences for a myriad of applications including therapeutics (e.g., antisense oligonucleotides, siRNAs), diagnostics (e.g., probes), and research tools (e.g., primers). A critical step in this process is the strategic use of protecting groups to prevent unwanted side reactions at reactive functional groups on the nucleobases, the phosphate (B84403) backbone, and the 2'-hydroxyl of ribonucleosides. The selection of the 2'-hydroxyl protecting group is particularly crucial in RNA synthesis, as it must be stable throughout the synthesis cycles and then be removed efficiently and cleanly under conditions that do not compromise the integrity of the final oligonucleotide product.[1][2]

This document provides a detailed protocol for the deprotection of oligonucleotides containing a novel, hypothetical 2'-O-C22 protecting group. While specific data for a "C22" protecting group is not available in the public domain, this protocol is constructed based on established principles of oligonucleotide deprotection and the chemistries of commonly employed 2'-O-protecting groups. The "C22" designation is presumed to refer to a protecting group with a twenty-two carbon backbone, likely imparting significant lipophilicity. Such a group could theoretically be a long-chain alkyl silyl (B83357) ether, an acetal (B89532), or another related structure. The protocol outlined below is a generalized procedure that should be optimized based on the specific chemical nature of the 2'-O-C22 group.

I. Overview of Oligonucleotide Deprotection

The deprotection of synthetic oligonucleotides is typically a multi-step process designed to remove protecting groups from the phosphate backbone, the exocyclic amines of the nucleobases, and the 2'-hydroxyl of ribose.[3][4] The order and conditions of these steps are dictated by the specific protecting groups used during synthesis.

A generalized workflow for oligonucleotide deprotection is illustrated below:

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection Steps cluster_purification Purification & Analysis start Oligonucleotide on Solid Support (Fully Protected) cleavage Step 1: Cleavage from Support & Phosphate Deprotection start->cleavage base_deprotection Step 2: Nucleobase Deprotection cleavage->base_deprotection hydroxyl_deprotection Step 3: 2'-O-C22 Deprotection base_deprotection->hydroxyl_deprotection purification Purification (e.g., HPLC, PAGE) hydroxyl_deprotection->purification analysis Analysis (e.g., MS, CE) purification->analysis final_product Final Deprotected Oligonucleotide analysis->final_product

Caption: Generalized workflow for oligonucleotide deprotection.

II. Experimental Protocols

This section provides a detailed, step-by-step protocol for the deprotection of oligonucleotides synthesized with the hypothetical 2'-O-C22 protecting group. The protocol is divided into three main stages:

  • Cleavage from the solid support and removal of phosphate protecting groups.

  • Deprotection of exocyclic amines on the nucleobases.

  • Removal of the 2'-O-C22 protecting group.

Materials and Reagents:

  • Oligonucleotide synthesis column containing the fully protected oligonucleotide on a solid support (e.g., Controlled Pore Glass, CPG).

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 28-30% aqueous solution.

  • Methylamine (B109427) (CH₃NH₂), 40% aqueous solution.

  • Ammonium hydroxide/Methylamine (AMA) solution: 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%).[3][5]

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Anhydrous Acetonitrile (ACN).

  • Triethylamine (B128534) trihydrofluoride (TEA·3HF).

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Triethylamine (TEA).

  • Sodium acetate (B1210297) (NaOAc), 3 M solution.

  • Ethanol (EtOH), absolute and 70% aqueous solution.

  • Nuclease-free water.

  • Sterile, nuclease-free microcentrifuge tubes and pipette tips.

  • Heating block or incubator.

  • Centrifuge.

  • SpeedVac or lyophilizer.

Protocol 1: Cleavage, Phosphate, and Base Deprotection (AMA Treatment)

This protocol utilizes an AMA solution for the simultaneous cleavage of the oligonucleotide from the solid support, removal of the cyanoethyl phosphate protecting groups, and deprotection of the standard exocyclic amine protecting groups (e.g., benzoyl for A and C, isobutyryl for G).

StepProcedureIncubation TimeIncubation Temp.Notes
1Prepare fresh AMA solution by mixing equal volumes of cold aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%). Keep on ice.--Perform in a well-ventilated fume hood.
2Using a syringe, pass 1 mL of the AMA solution through the synthesis column to wet the solid support.5 minRoom Temp.This initiates the cleavage process.
3Transfer the solid support from the column to a 2 mL screw-cap, pressure-resistant vial.--Ensure all of the support material is transferred.
4Add 1.5 mL of the AMA solution to the vial containing the solid support.10-15 min65 °CEnsure the vial is tightly sealed to prevent evaporation.
5After incubation, cool the vial on ice for 5 minutes.5 minIceThis helps to reduce the pressure inside the vial before opening.
6Carefully open the vial and transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new sterile microcentrifuge tube.--Avoid transferring any of the solid support.
7Centrifuge the collected supernatant at high speed for 2 minutes to pellet any residual support material.2 minRoom Temp.
8Transfer the clear supernatant to a new tube.--
9Dry the oligonucleotide pellet using a SpeedVac.--This removes the AMA solution.

Protocol 2: Removal of the 2'-O-C22 Protecting Group

The removal of the 2'-O-C22 group will depend on its chemical nature. Below are two plausible protocols based on common 2'-O-protecting group chemistries. It is critical to determine the nature of the C22 group before selecting the appropriate deprotection chemistry.

Option A: Fluoride-Mediated Deprotection (for Silyl-Based 2'-O-C22 Groups)

This protocol is based on the removal of silyl-based protecting groups like TBDMS.[2][6]

StepProcedureIncubation TimeIncubation Temp.Notes
1Re-dissolve the dried oligonucleotide pellet from Protocol 1 in 100 µL of anhydrous DMSO.--Gentle heating (up to 65 °C) may be required for complete dissolution.
2Add 125 µL of triethylamine trihydrofluoride (TEA·3HF) to the solution.2.5 hours65 °CThis reagent is corrosive; handle with care in a fume hood.
3After incubation, cool the reaction mixture on ice.5 minIce
4Precipitate the deprotected oligonucleotide by adding 25 µL of 3 M sodium acetate and 1 mL of cold absolute ethanol.30 min-20 °C
5Centrifuge at high speed for 15 minutes to pellet the oligonucleotide.15 min4 °C
6Carefully discard the supernatant.--
7Wash the pellet with 500 µL of 70% ethanol, centrifuge, and discard the supernatant.--This removes residual salts.
8Dry the oligonucleotide pellet.--The sample is now ready for purification.

Option B: Acid-Mediated Deprotection (for Acetal-Based 2'-O-C22 Groups)

This protocol is based on the removal of acid-labile acetal protecting groups like ACE.[7]

StepProcedureIncubation TimeIncubation Temp.Notes
1Re-dissolve the dried oligonucleotide pellet from Protocol 1 in 100 µL of an acidic buffer (e.g., 0.1 M acetate buffer, pH 3.8).30 min60 °CThe exact pH and time will depend on the lability of the C22 acetal group.
2After incubation, neutralize the reaction by adding an appropriate amount of a basic solution (e.g., Tris buffer, pH 8.0).--
3Precipitate the deprotected oligonucleotide as described in Option A (Steps 4-8).--

III. Data Presentation: Comparison of Deprotection Conditions

The following table summarizes typical deprotection conditions for common 2'-O-protecting groups to provide a comparative context for the hypothetical 2'-O-C22 group.

2'-O-Protecting GroupDeprotection ReagentTemperature (°C)TimeReference
TBDMS (tert-butyldimethylsilyl)Triethylamine trihydrofluoride (TEA·3HF) in DMSO/TEA652.5 hours[6]
TOM (tri-isopropylsilyloxymethyl)Tetrabutylammonium fluoride (B91410) (TBAF) in THFRoom Temp.12-16 hours[8]
ACE (bis(2-acetoxyethoxy)methyl)Acetic acid/TEMED buffer, pH 3.86030 min[7]
Hypothetical 2'-O-C22 (Silyl) TEA·3HF or TBAF25-652-16 hoursPredicted
Hypothetical 2'-O-C22 (Acetal) Mild Acid (pH 2-4)25-600.5-4 hoursPredicted

IV. Logical Relationships and Workflows

The logical relationship between the choice of 2'-O-protecting group and the required deprotection chemistry is critical for successful oligonucleotide synthesis.

Deprotection_Logic cluster_types Protecting Group Chemistry cluster_reagents Deprotection Reagent protecting_group Choice of 2'-O-Protecting Group silyl Silyl-Based (e.g., TBDMS, TOM, C22-Silyl) protecting_group->silyl acetal Acetal-Based (e.g., ACE, C22-Acetal) protecting_group->acetal other Other Chemistries protecting_group->other fluoride Fluoride Source (e.g., TEA.3HF, TBAF) silyl->fluoride acid Mild Acid (e.g., Acetate Buffer) acetal->acid base Base (e.g., for base-labile groups) other->base product Successfully Deprotected Oligonucleotide fluoride->product acid->product base->product

Caption: Logic diagram for selecting deprotection reagents.

V. Conclusion and Recommendations

The protocol provided herein offers a comprehensive, albeit generalized, framework for the deprotection of oligonucleotides bearing a novel 2'-O-C22 protecting group. The success of this protocol is contingent on the accurate identification of the chemical nature of the C22 group. It is strongly recommended that initial small-scale optimization experiments be conducted to determine the optimal deprotection conditions (reagents, temperature, and time) to maximize yield and purity while minimizing degradation of the final oligonucleotide product. Subsequent analysis by methods such as HPLC, mass spectrometry, and capillary electrophoresis is essential to confirm the complete removal of all protecting groups and to assess the purity of the final product.

References

Application Notes and Protocols for the Synthesis of Long RNA with Modified Amidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of long RNA molecules, particularly those incorporating modified nucleotides, is a cornerstone of modern molecular biology, with profound implications for therapeutics, diagnostics, and fundamental research. Applications ranging from mRNA vaccines and RNA interference (RNAi) to CRISPR-based gene editing and the study of RNA structure and function rely on the ability to produce high-purity, sequence-defined long RNA.[1][2] This document provides detailed application notes and protocols for the primary methods of synthesizing long RNA with modified amidites, focusing on chemical and enzymatic approaches.

Methods for Long RNA Synthesis

The synthesis of long RNA oligonucleotides (>50 nucleotides) with modified bases can be broadly categorized into two main strategies: direct chemical synthesis and enzymatic synthesis. A hybrid chemo-enzymatic approach, involving the ligation of shorter, chemically synthesized, modified fragments, is also widely used to produce very long constructs.

Chemical Synthesis of Long RNA

Solid-phase chemical synthesis using phosphoramidite (B1245037) chemistry is a mature technology for producing RNA oligonucleotides. However, the synthesis of long RNA presents challenges due to the steric hindrance of the 2'-hydroxyl protecting group, which can lead to lower coupling efficiencies and an accumulation of failure sequences.[3] Several key chemistries have been developed to address these challenges.

1.1. 2'-ACE (Acetoxyethyl Orthoester) Chemistry

2'-ACE chemistry represents a significant advancement in RNA synthesis, enabling the routine production of RNA oligonucleotides over 100 bases in length with high yield and purity.[4][5] This method utilizes a 5'-silyl protecting group and a 2'-acetoxyethyl orthoester (ACE) protecting group.[4][6]

Key Advantages of 2'-ACE Chemistry:

  • High Coupling Efficiency: Achieves stepwise coupling yields of over 99%.[5]

  • Faster Coupling Rates: Leads to shorter overall synthesis times compared to traditional methods.[4]

  • Mild Deprotection Conditions: The 2'-ACE group is removed under gentle, acidic conditions (pH 3.8), preserving the integrity of the RNA backbone and any sensitive modifications.[5]

  • Enhanced Solubility and Stability: The 2'-ACE protected RNA is water-soluble and resistant to nuclease degradation, facilitating purification and handling.[5]

1.2. TOM (Triisopropylsilyloxymethyl) Chemistry

TOM chemistry is another robust method for long RNA synthesis. It employs a 2'-O-triisopropylsilyloxymethyl (TOM) protecting group, which offers reduced steric hindrance compared to the more traditional TBDMS group.[7][8]

Key Advantages of TOM Chemistry:

  • High Coupling Efficiency: Provides slightly higher coupling efficiency than TBDMS chemistry, which is advantageous for synthesizing very long oligonucleotides.[7]

  • Fast and Reliable Deprotection: The TOM group is readily removed under mild basic conditions.[8]

  • Compatibility: Fully compatible with standard phosphoramidite chemistry and instrumentation.[9]

Comparison of Chemical Synthesis Chemistries:

Feature2'-ACE ChemistryTOM ChemistryTBDMS Chemistry (Traditional)
2'-Protecting Group Acetoxyethyl OrthoesterTriisopropylsilyloxymethyltert-Butyldimethylsilyl
Stepwise Coupling Efficiency >99%[5]Slightly higher than TBDMS[7]~98-99%
Suitability for Long RNA (>100 nt) Excellent[4][5]Very Good[7]Good, but can be challenging
Deprotection Conditions Mild Acid (pH 3.8)[5]Mild Base[8]Fluoride-based reagents
Key Advantage High yield and purity for very long RNA, nuclease resistance of protected form.[5]Reduced steric hindrance, high coupling efficiency.[7]Well-established, widely available.
Enzymatic Synthesis of Long RNA

Enzymatic methods offer an alternative for producing very long RNA transcripts, often in the kilobase range. These methods can be template-dependent or template-independent.

2.1. In Vitro Transcription with T7 RNA Polymerase

This is the most common method for large-scale production of long RNA. It utilizes T7 RNA polymerase to transcribe a DNA template containing a T7 promoter. Modified nucleoside triphosphates (NTPs) can be incorporated into the transcript, although the efficiency can vary depending on the modification.[10][11]

Key Features:

  • High Yield: Can produce milligram quantities of RNA.[12]

  • Long Transcripts: Capable of synthesizing RNA molecules thousands of nucleotides long.

  • Incorporation of Modifications: Allows for the incorporation of modified NTPs, such as pseudouridine (B1679824) and 5-methylcytidine, to enhance stability and reduce immunogenicity.[10]

2.2. Enzymatic Ligation of RNA Fragments

To overcome the length limitations of chemical synthesis and the potential inefficiencies of incorporating certain modifications during in vitro transcription, shorter, chemically synthesized RNA fragments containing specific modifications can be joined together using RNA ligases, such as T4 RNA ligase.[1][13] This chemo-enzymatic approach allows for the precise placement of modified nucleotides within a long RNA sequence.

Key Features:

  • Site-Specific Modification: Enables the incorporation of modified nucleotides at precise locations within a long RNA molecule.[1]

  • Versatility: Can be used to assemble very long RNAs from multiple, shorter, chemically synthesized fragments.[1]

  • Yield: Ligation efficiencies can vary depending on the RNA sequence and length, with yields for 3-part ligations of kilobase-long RNA ranging from 10-35%.[14] Two-part ligation efficiencies are typically higher, in the range of 30-60%.[14]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Long RNA using 2'-ACE Chemistry (General Workflow)

This protocol outlines the general steps for automated solid-phase synthesis of RNA using 2'-ACE phosphoramidites. Specific cycle parameters will vary depending on the synthesizer model.

dot

Solid_Phase_Synthesis cluster_cycle Synthesis Cycle (Repeated n times) Deblocking 1. Deblocking (5'-Silyl Removal) Coupling 2. Coupling (Add 2'-ACE Amidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylate Unreacted 5'-OH) Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents n+1 sequences Oxidation->Deblocking Stabilizes phosphate (B84403) backbone Cleavage Cleavage from Support & Base Deprotection Oxidation->Cleavage After final cycle Start Start: Solid Support with first nucleoside Start->Deblocking Deprotection 2'-ACE Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC or PAGE) Deprotection->Purification Final_Product Pure, Long Modified RNA Purification->Final_Product

Caption: Solid-phase synthesis workflow for long RNA using 2'-ACE chemistry.

Materials:

  • RNA synthesizer

  • 2'-ACE protected RNA phosphoramidites (A, C, G, U, and modified)

  • Solid support (e.g., polystyrene)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping reagents (Acetic anhydride (B1165640) and N-Methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking reagent (Triethylamine trihydrofluoride in NMP)

  • Cleavage and deprotection solution (e.g., 40% aqueous methylamine)

  • 2'-Deprotection buffer (e.g., 100 mM acetic acid, pH 3.8)

Procedure:

  • Synthesis: Program the RNA synthesizer with the desired sequence and appropriate synthesis cycle for 2'-ACE chemistry. The cycle generally consists of: a. Deblocking: Removal of the 5'-silyl protecting group. b. Coupling: Addition of the next 2'-ACE phosphoramidite. A coupling time of 6 minutes is often used.[7] c. Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Base Deprotection: After synthesis, treat the solid support with 40% aqueous methylamine (B109427) at 55°C for 10 minutes to cleave the RNA from the support and remove the protecting groups from the nucleobases.[6][15]

  • 2'-ACE Group Removal: To the solution from the previous step, add 2'-deprotection buffer (100 mM acetic acid, pH 3.8) and incubate at 60°C for 30 minutes.[5]

  • Purification: Purify the full-length RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: In Vitro Transcription of Long RNA with Modified Nucleotides

This protocol provides a general method for synthesizing long RNA with modified nucleotides using T7 RNA polymerase.

dot

IVT_Workflow Template_Prep 1. DNA Template Preparation (Linearized plasmid or PCR product with T7 promoter) Transcription 2. In Vitro Transcription Reaction (T7 RNA Polymerase, NTPs, Modified NTPs) Template_Prep->Transcription DNase_Treatment 3. DNase I Treatment (Remove DNA template) Transcription->DNase_Treatment Purification 4. RNA Purification (e.g., Column-based or precipitation) DNase_Treatment->Purification Final_Product Pure, Long Modified RNA Purification->Final_Product

Caption: Workflow for in vitro transcription of long modified RNA.

Materials:

  • Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target sequence (0.5-1 µg/µL)

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • NTP solution mix (ATP, CTP, GTP, UTP, each at 25 mM)

  • Modified NTP solution (e.g., Pseudouridine-5'-Triphosphate, 5-Methylcytidine-5'-Triphosphate)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure (for a 20 µL reaction):

  • Reaction Setup: At room temperature, combine the following in a nuclease-free tube:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • NTP Mix (or individual NTPs and modified NTPs to desired final concentration, typically 2-5 mM each): X µL

    • Template DNA (1 µg): X µL

    • RNase Inhibitor (40 U/µL): 0.5 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours. For transcripts shorter than 300 nucleotides, the incubation can be extended to 16 hours.[16]

  • DNase Treatment (Optional): Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.[11]

  • Purification: Purify the synthesized RNA using a column-based RNA cleanup kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.

Protocol 3: Enzymatic Ligation of Modified RNA Fragments

This protocol describes the ligation of two RNA fragments using T4 RNA ligase and a DNA splint.

dot

Ligation_Workflow cluster_components Reaction Components Acceptor Acceptor RNA (3'-OH) Annealing 1. Annealing (Hybridize RNA fragments to DNA splint) Acceptor->Annealing Donor Donor RNA (5'-Phosphate) (with modification) Donor->Annealing Splint DNA Splint (Complementary to ligation junction) Splint->Annealing Ligation 2. Ligation Reaction (Add T4 RNA Ligase 2) Annealing->Ligation Purification 3. Purification (e.g., Denaturing PAGE) Ligation->Purification Final_Product Ligated, Long Modified RNA Purification->Final_Product

Caption: Workflow for enzymatic ligation of modified RNA fragments.

Materials:

  • Acceptor RNA fragment (with a 3'-hydroxyl group)

  • Donor RNA fragment (with a 5'-phosphate group and desired modification)

  • DNA splint oligonucleotide (complementary to the 3' end of the acceptor and 5' end of the donor)

  • T4 RNA Ligase 2

  • 10x T4 RNA Ligase Reaction Buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl₂, 100 mM DTT, 10 mM ATP, pH 7.8)

  • Nuclease-free water

Procedure (for a 20 µL reaction):

  • Annealing: In a nuclease-free tube, combine:

    • Acceptor RNA (e.g., 20 pmol)

    • Donor RNA (e.g., 40 pmol)

    • DNA Splint (e.g., 30 pmol)

    • 10x T4 RNA Ligase Reaction Buffer: 2 µL

    • Nuclease-free water: to a final volume of 18 µL Heat the mixture to 65°C for 3 minutes, then cool to 25°C for 5 minutes.[1]

  • Ligation: Add 2 µL of T4 RNA Ligase 2 (e.g., 10 U/µL). Mix gently and incubate at 37°C for 30 minutes to 2 hours.[1][10]

  • Reaction Stop: Stop the reaction by adding EDTA to a final concentration of 25 mM or by proceeding directly to purification.

  • Purification: Purify the ligated RNA product by denaturing PAGE to separate it from the unligated fragments and the DNA splint.

Purification and Quality Control

Purification of long RNA is critical to remove failure sequences, residual reagents, and enzymes. The choice of purification method depends on the length of the RNA and the required purity.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is the gold standard for high-purity separation of long oligonucleotides, offering single-nucleotide resolution.[17] It is highly recommended for RNA molecules longer than 60 nucleotides.[13] However, recovery of very long RNA (>600 nt) from the gel can be challenging.[18]

  • High-Performance Liquid Chromatography (HPLC): Ion-pair reverse-phase HPLC is a powerful technique for purifying long and modified RNA.[4][19] It is an automated method with a short run time and is suitable for a wide range of RNA lengths.[4]

Quality Control of the final product should be performed to assess its purity, integrity, and identity. Common methods include:

  • Capillary Gel Electrophoresis (CGE) or PAGE: To assess purity and length.

  • Mass Spectrometry (LC-MS): To confirm the identity and mass of the synthesized RNA.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Chemical Synthesis - Inefficient coupling of a specific amidite- Secondary structure formation on the growing chain- Degraded reagents- Increase coupling time for difficult monomers.- Use modified amidites that reduce secondary structure.- Use fresh, high-quality reagents.
Low Yield in In Vitro Transcription - Degraded DNA template or NTPs- Inhibitors in the reaction (e.g., from plasmid prep)- Suboptimal Mg²⁺ concentration- Use high-quality, intact template and fresh NTPs.- Purify the DNA template thoroughly.- Titrate Mg²⁺ concentration for optimal yield.[12]
Low Ligation Efficiency - RNA secondary structure at the ligation junction- Inactive ligase or buffer components- Incorrect stoichiometry of fragments and splint- Design the DNA splint to disrupt secondary structures.- Use fresh enzyme and buffer.- Optimize the ratio of acceptor:donor:splint.[1]
Low Purity (Multiple Peaks/Bands) - Inefficient capping during chemical synthesis- Abortive transcripts in in vitro transcription- N+1 additions by T7 RNA polymerase- Ensure high capping efficiency in the synthesis cycle.- Optimize transcription conditions to minimize abortive initiation.- Use a self-cleaving ribozyme to generate a homogenous 3' end.

Conclusion

The synthesis of long, modified RNA is a rapidly evolving field driven by the expanding applications of RNA in research and medicine. The choice between chemical and enzymatic methods, or a combination of both, depends on the desired length, sequence, modification pattern, and required yield. 2'-ACE and TOM chemistries have significantly advanced the capabilities of chemical synthesis for producing RNA over 100 nucleotides. In parallel, enzymatic methods provide a powerful means to generate kilobase-length transcripts and to incorporate modifications with high precision through ligation strategies. Careful optimization of synthesis protocols and rigorous purification are paramount to obtaining high-quality long RNA for demanding downstream applications.

References

Application Notes and Protocols for DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite in Gene Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite is a specialized chemical building block used in the synthesis of modified RNA oligonucleotides, particularly small interfering RNAs (siRNAs), for gene regulation studies. The key feature of this phosphoramidite (B1245037) is the presence of a long C22 alkyl chain (docosyl group) at the 2'-position of the ribose sugar of a guanosine (B1672433) nucleoside. This lipophilic modification is designed to enhance the therapeutic potential of siRNAs by improving their metabolic stability, cellular uptake, and pharmacokinetic properties. These application notes provide an overview of the utility of this modification and detailed protocols for its incorporation into synthetic RNA and subsequent evaluation in gene silencing experiments.

The long C22 alkyl chain imparts a lipid-like character to the RNA molecule, which can facilitate its association with lipid-based delivery systems and cellular membranes. This enhanced lipophilicity is a key strategy to overcome the challenges associated with the delivery of negatively charged siRNA molecules into cells. By increasing the nuclease resistance and improving the pharmacokinetic profile, 2'-O-long-chain alkyl modifications can lead to more potent and durable gene silencing effects both in vitro and in vivo.

Key Applications

Incorporation of this compound into synthetic siRNAs offers several advantages for gene regulation studies:

  • Enhanced Nuclease Resistance: The bulky C22 alkyl group at the 2'-position sterically hinders the approach of endo- and exonucleases, thereby increasing the stability of the siRNA in biological fluids.[1]

  • Improved Cellular Uptake: The lipophilic nature of the C22 modification can enhance the passive diffusion of siRNAs across cell membranes and may facilitate interaction with lipid-based transfection reagents, leading to more efficient cellular delivery.[2]

  • Favorable Pharmacokinetic Profile: When administered in vivo, siRNAs modified with long-chain lipids can associate with lipoproteins and albumin in the bloodstream, leading to a longer circulation half-life and altered biodistribution compared to unmodified siRNAs.[3]

  • Potent and Sustained Gene Silencing: The combination of increased stability and enhanced delivery can result in a more pronounced and longer-lasting gene knockdown effect.

Data Presentation

While specific quantitative data for 2'-O-C22 modifications are not extensively available in the public domain, the following tables summarize representative data for similar long-chain 2'-O-alkyl modifications (e.g., C16) to illustrate the expected impact on siRNA properties.

Note: The following data is adapted from studies on siRNAs with similar long-chain 2'-O-alkyl modifications and should be considered as an estimation of the performance of C22-modified siRNAs.

Table 1: Thermodynamic Stability of siRNA Duplexes with 2'-O-Long-Chain Alkyl Modifications

Modification PositionChange in Melting Temperature (ΔTm) per Modification (°C)Reference
Internal Position+0.5 to +1.5[4]
3'-Overhang+1.0 to +2.0[4]

Table 2: Gene Silencing Efficiency of siRNAs with 2'-O-Long-Chain Alkyl Modifications

Target GeneCell LineModificationIC50 (nM)% Knockdown at a Given ConcentrationReference
Target XHeLaUnmodified siRNA1075% at 20 nMAdapted from[5]
Target XHeLa2'-O-C16 modified siRNA290% at 20 nMAdapted from[6]

Table 3: Nuclease Resistance of siRNAs with 2'-O-Long-Chain Alkyl Modifications

siRNA ModificationIncubation Time in Serum% Intact siRNA RemainingReference
Unmodified1 hour<10%Adapted from[7]
2'-O-C16 modified1 hour>80%Adapted from[2]
Unmodified6 hoursNot detectableAdapted from[7]
2'-O-C16 modified6 hours~50%Adapted from[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-C22-Modified RNA Oligonucleotides

This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides incorporating one or more 2'-O-C22-guanosine residues using phosphoramidite chemistry.

Workflow for Solid-Phase Oligonucleotide Synthesis

G cluster_synthesis Synthesis Cycle Deblocking 1. Deblocking (DMTr Removal) Coupling 2. Coupling (Add this compound) Deblocking->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Repeat for next nucleotide Cleavage 5. Cleavage from Support & Deprotection Oxidation->Cleavage Start Start with Solid Support (e.g., CPG) Start->Deblocking Purification 6. Purification (e.g., HPLC) Cleavage->Purification Final_Product Purified 2'-O-C22-Modified RNA Purification->Final_Product

Caption: Automated solid-phase synthesis workflow for incorporating modified phosphoramidites.

Materials:

  • This compound

  • Standard RNA phosphoramidites (A, C, U) and other modified phosphoramidites as required

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

  • DNA/RNA synthesizer and associated reagents (activator, capping solutions, oxidizing solution, deblocking solution)

  • Anhydrous acetonitrile (B52724)

  • Deprotection solution (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)

  • Triethylamine trihydrofluoride (TEA·3HF) for desilylation of standard RNA monomers

Procedure:

  • Phosphoramidite Preparation: Dissolve this compound and other required phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • Synthesizer Setup: Install the phosphoramidite vials, solid support column, and all necessary reagents on the automated DNA/RNA synthesizer.

  • Sequence Programming: Program the desired RNA sequence into the synthesizer software, specifying the position(s) for the incorporation of the 2'-O-C22-rG modification.

  • Automated Synthesis: Initiate the synthesis protocol. The synthesizer will perform the following steps in a cyclical manner for each nucleotide addition: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMTr) protecting group from the growing oligonucleotide chain. b. Coupling: Activation of the phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain. For the C22-modified phosphoramidite, a slightly extended coupling time may be beneficial due to potential steric hindrance. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: a. After the final synthesis cycle, transfer the solid support to a vial. b. Add the deprotection solution (e.g., AMA) and incubate at the recommended temperature and time to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone. c. If standard RNA phosphoramidites with silyl (B83357) protecting groups were used, perform a desilylation step using a reagent like TEA·3HF.

  • Purification: Purify the crude oligonucleotide product using reverse-phase high-performance liquid chromatography (RP-HPLC) as described in Protocol 2.

Protocol 2: HPLC Purification of 2'-O-C22-Modified RNA Oligonucleotides

Due to the significant hydrophobicity of the C22 alkyl chain, reverse-phase HPLC is the recommended method for purification.

Materials:

  • Crude deprotected oligonucleotide solution

  • HPLC system with a UV detector

  • Reverse-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50 v/v)

  • Desalting columns

Procedure:

  • Sample Preparation: Lyophilize the crude oligonucleotide solution and redissolve it in an appropriate volume of Mobile Phase A.

  • HPLC Setup: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.

  • Injection and Elution: Inject the sample onto the column and elute with a linear gradient of increasing Mobile Phase B. The highly hydrophobic 2'-O-C22-modified oligonucleotide will have a significantly longer retention time compared to unmodified or less modified failure sequences.

  • Fraction Collection: Monitor the elution profile at 260 nm and collect the fractions corresponding to the major peak of the full-length product.

  • Desalting: Desalt the collected fractions using a desalting column to remove the TEAA buffer salts.

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

Protocol 3: In Vitro Gene Silencing with 2'-O-C22-Modified siRNA

This protocol describes the transfection of cells with the modified siRNA and the subsequent analysis of target gene knockdown.

Experimental Workflow for In Vitro Gene Silencing

G Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293) Transfection 2. Transfection (Lipid-based reagent + C22-siRNA) Cell_Culture->Transfection Incubation 3. Incubation (24-72 hours) Transfection->Incubation Harvesting 4. Cell Harvesting Incubation->Harvesting RNA_Isolation 5. RNA Isolation Harvesting->RNA_Isolation RT_qPCR 6. RT-qPCR Analysis RNA_Isolation->RT_qPCR Data_Analysis 7. Data Analysis (% Knockdown) RT_qPCR->Data_Analysis

Caption: Workflow for evaluating the gene silencing efficiency of modified siRNAs in cell culture.

Materials:

  • Purified and annealed 2'-O-C22-modified siRNA duplex

  • Appropriate cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Multi-well cell culture plates

  • RNA isolation kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in multi-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Formation: a. Dilute the 2'-O-C22-modified siRNA in Opti-MEM. b. In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM. c. Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the transfection complexes to the cells in each well.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Cell Lysis and RNA Isolation: a. After incubation, wash the cells with PBS. b. Lyse the cells directly in the wells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • qRT-PCR Analysis: a. Synthesize cDNA from the isolated RNA using a reverse transcription kit. b. Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene (for normalization).[8][9]

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method to determine the percentage of gene knockdown compared to a negative control siRNA.[10]

Protocol 4: Nuclease Resistance Assay

This protocol assesses the stability of the 2'-O-C22-modified siRNA in the presence of serum.

Materials:

  • Purified 2'-O-C22-modified siRNA and an unmodified control siRNA

  • Fetal Bovine Serum (FBS) or human serum

  • Incubator at 37°C

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup: In separate tubes, mix the modified and unmodified siRNAs with a solution containing a high concentration of serum (e.g., 50-90% FBS in PBS).

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction and immediately place it on dry ice or in a solution that inactivates nucleases to stop the degradation.

  • PAGE Analysis: a. Run the samples on a denaturing polyacrylamide gel to separate the intact siRNA from degraded fragments. b. Stain the gel with a fluorescent dye.

  • Quantification: a. Visualize the gel using a gel imaging system. b. Quantify the band intensity of the intact siRNA at each time point. c. Plot the percentage of intact siRNA remaining over time to determine the degradation kinetics.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for siRNAs, including those modified with a 2'-O-C22 group, is through the RNA interference (RNAi) pathway.

RNA Interference (RNAi) Pathway with a 2'-O-C22-Modified siRNA

G siRNA 2'-O-C22 Modified siRNA Duplex RISC_loading RISC Loading Complex (Dicer, TRBP, Ago2) siRNA->RISC_loading RISC_unwinding Strand Separation RISC_loading->RISC_unwinding Active_RISC Active RISC (Guide Strand Loaded) RISC_unwinding->Active_RISC Passenger strand degraded Binding Target Recognition & Binding Active_RISC->Binding Target_mRNA Target mRNA Target_mRNA->Binding Cleavage mRNA Cleavage Binding->Cleavage Gene_Silencing Gene Silencing Cleavage->Gene_Silencing

Caption: The RNAi pathway initiated by a modified siRNA duplex leading to target gene silencing.

Upon introduction into the cytoplasm, the 2'-O-C22-modified siRNA duplex is recognized by the RNA-Induced Silencing Complex (RISC) loading complex.[11] The duplex is unwound, and the passenger (sense) strand is discarded, while the guide (antisense) strand is incorporated into the active RISC. The guide strand then directs the RISC to the target messenger RNA (mRNA) through complementary base pairing. The Argonaute-2 (Ago2) protein within the RISC then cleaves the target mRNA, leading to its degradation and subsequent silencing of gene expression.[12] The 2'-O-C22 modification is designed to not interfere with this core process while enhancing the stability and delivery of the siRNA.

Conclusion

This compound is a valuable tool for the development of highly potent and stable siRNA therapeutics. The incorporation of the long C22 alkyl chain enhances the drug-like properties of siRNAs, addressing some of the key challenges in the field of RNA interference. The protocols provided herein offer a framework for the synthesis, purification, and evaluation of 2'-O-C22-modified siRNAs for a wide range of gene regulation studies. Further optimization of the position and density of this modification within the siRNA duplex may lead to even greater improvements in therapeutic efficacy.

References

Application Notes and Protocols for DMTr-2'-O-C22-rG Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DMTr-2'-O-C22-rG phosphoramidite (B1245037) is a specialized building block for oligonucleotide synthesis, featuring a long C22 alkyl chain at the 2'-hydroxyl position of a guanosine (B1672433) ribonucleoside. This modification introduces a significant hydrophobic spacer arm into the oligonucleotide, which can be leveraged for a variety of applications, including drug delivery, diagnostics, and nanotechnology. The extended length of the C22 spacer can be used to distance an oligonucleotide from a solid support or a conjugated molecule, potentially reducing steric hindrance and improving hybridization kinetics or enzymatic interactions.

These application notes provide a comprehensive guide to the coupling conditions for DMTr-2'-O-C22-rG phosphoramidite, including recommended protocols and considerations for achieving optimal synthesis efficiency.

Key Considerations for Coupling

The C22 alkyl chain on the 2'-position of the ribose sugar introduces significant steric bulk. This steric hindrance can slow down the coupling reaction compared to standard DNA or RNA phosphoramidites. Therefore, optimization of coupling conditions is crucial to ensure high coupling efficiency and minimize the formation of deletion mutations. Key factors to consider are the choice of activator, coupling time, and phosphoramidite concentration.

Recommended Coupling Conditions

Due to the steric hindrance of the long C22 chain, more potent activators and extended coupling times are recommended. Standard activators like 1H-Tetrazole may result in lower coupling efficiencies.

Table 1: Recommended Coupling Parameters for DMTr-2'-O-C22-rG Phosphoramidite

ParameterRecommendationRationale
Activator 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI)ETT and DCI are stronger activators than 1H-Tetrazole and are more effective for coupling sterically hindered phosphoramidites.
Coupling Time 5 - 10 minutesAn extended coupling time is necessary to allow for the sterically hindered phosphoramidite to react completely with the free 5'-hydroxyl group of the growing oligonucleotide chain.
Phosphoramidite Concentration 0.1 M - 0.15 M in anhydrous acetonitrile (B52724)A slightly higher concentration can help to drive the reaction forward. Ensure the phosphoramidite is fully dissolved.
Solvent Anhydrous Acetonitrile (<30 ppm water)Low water content is critical to prevent the hydrolysis of the phosphoramidite and the activated intermediate, which would lead to lower coupling efficiency.

Experimental Protocols

The following protocols are intended as a starting point. Optimization may be necessary depending on the specific oligonucleotide sequence, synthesis scale, and synthesizer platform.

Phosphoramidite Preparation
  • Allow the DMTr-2'-O-C22-rG phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

  • Ensure the phosphoramidite is completely dissolved. Gentle warming or vortexing may be applied if necessary.

  • Install the phosphoramidite solution on the synthesizer under an inert atmosphere (e.g., argon or helium).

Automated Oligonucleotide Synthesis Cycle

The following is a modified synthesis cycle for the incorporation of the DMTr-2'-O-C22-rG phosphoramidite.

dot

Oligo_Synthesis_Cycle Deblocking Deblocking (Removal of 5'-DMTr) Washing1 Washing (Anhydrous Acetonitrile) Deblocking->Washing1 Trichloroacetic Acid Coupling Coupling (DMTr-2'-O-C22-rG Phosphoramidite + Activator) Washing1->Coupling Washing2 Washing (Anhydrous Acetonitrile) Coupling->Washing2 5-10 min Capping Capping (Acetic Anhydride) Washing2->Capping Washing3 Washing (Anhydrous Acetonitrile) Capping->Washing3 Oxidation Oxidation (Iodine Solution) Washing3->Oxidation Washing4 Washing (Anhydrous Acetonitrile) Oxidation->Washing4 Washing4->Deblocking Start Next Cycle

Caption: Automated oligonucleotide synthesis cycle for incorporating DMTr-2'-O-C22-rG phosphoramidite.

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMTr) protecting group from the solid support-bound oligonucleotide using a solution of trichloroacetic acid (TCA) in dichloromethane.

  • Washing: Thorough washing with anhydrous acetonitrile to remove the detritylation solution and any residual water.

  • Coupling: Delivery of the DMTr-2'-O-C22-rG phosphoramidite solution and the activator solution to the synthesis column. Allow the coupling reaction to proceed for 5-10 minutes.

  • Washing: Washing with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a solution of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion sequences.

  • Washing: Washing with anhydrous acetonitrile.

  • Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

  • Washing: Final washing with anhydrous acetonitrile before initiating the next cycle.

Cleavage and Deprotection

Standard cleavage and deprotection protocols can be followed after the synthesis is complete. The specific conditions will depend on the other nucleobases and protecting groups used in the oligonucleotide sequence.

Troubleshooting Low Coupling Efficiency

Low coupling efficiency for the DMTr-2'-O-C22-rG phosphoramidite can manifest as a significant n-1 peak in the crude product analysis.

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Coupling EfficiencyInsufficient coupling time.Increase the coupling time in increments of 2-3 minutes.
Inactive or weak activator.Use a fresh solution of a stronger activator like ETT or DCI.
Presence of moisture in reagents or on the synthesizer.Use fresh, anhydrous acetonitrile and ensure all reagents are dry. Check for leaks in the synthesizer's gas lines.
Degraded phosphoramidite.Use a fresh vial of phosphoramidite. Ensure proper storage at -20°C.

Signaling Pathway Context: Potential Applications

Oligonucleotides containing long spacer modifications like the C22 chain can be utilized in various biological applications where spatial positioning is critical. For instance, in the context of antisense oligonucleotides or siRNAs, the C22 spacer could be used to attach a targeting ligand or a delivery vehicle without interfering with the hybridization of the oligonucleotide to its target mRNA.

dot

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell Ligand Targeting Ligand Oligo Oligo-C22-Drug Receptor Cell Surface Receptor Ligand->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis mRNA Target mRNA Endosome->mRNA Oligo Release Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Synthesis (Blocked) Ribosome->Protein

Application Note: A Guide to the Synthesis and Application of Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been unlocked by the strategic incorporation of modified nucleotides, a pivotal innovation that enhances stability, increases translational efficiency, and mitigates the innate immune response often triggered by synthetic RNA.[1][2] The substitution of canonical nucleosides like uridine (B1682114) with analogs such as N1-methylpseudouridine (m1Ψ) was a critical step in the development of successful mRNA vaccines and holds immense promise for a wide range of therapeutic applications, from protein replacement therapies to cancer immunotherapies.[3]

This document provides a comprehensive overview of the use of modified phosphoramidites in the synthesis of therapeutic-grade mRNA. It includes detailed protocols for in vitro transcription (IVT) with modified nucleotides, co-transcriptional capping, purification, and analysis, along with quantitative data to guide the selection of modifications for optimal performance.

The Role and Impact of Nucleotide Modifications

Chemical modifications to mRNA serve two primary purposes: to evade detection by innate immune sensors (e.g., Toll-like receptors like TLR3 and TLR7, and RIG-I) and to enhance the efficiency and duration of protein translation.[1][4][5][6] Unmodified single-stranded RNA can be recognized as foreign, leading to inflammatory responses and degradation of the mRNA transcript. Modifications alter the chemical properties of the RNA, making it less immunogenic and more stable.[1][3]

Common Nucleotide Modifications and Their Functions

The choice of modification can significantly impact the final mRNA product's performance. The following table summarizes common modifications and their observed effects.

ModificationAbbreviationPrimary Function(s)Key Findings
N1-Methylpseudouridine m1ΨGreatly enhances protein expression, significantly reduces immunogenicity. [1][5][7]Outperforms pseudouridine (B1679824) (Ψ) in both protein expression (up to 13-fold higher in single modification comparisons) and reduction of immune response.[2] It is the key modification in current FDA-approved mRNA vaccines.
Pseudouridine ΨReduces immunogenicity and increases translational capacity. [4]An isomer of uridine, it was one of the first modifications shown to successfully dampen the innate immune response to synthetic mRNA.[6]
5-Methoxyuridine 5moUReduces immunogenicity while supporting efficient translation. Shown to be a promising modification for avoiding innate immune stimulation.[6]
5-Methylcytidine m5CReduces immunogenicity and can improve mRNA stability. Often used in combination with uridine analogs like Ψ or m1Ψ to further decrease immune activation.[1][6][7]
Quantitative Comparison of Key Uridine Modifications

The selection between pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) is a critical decision in mRNA design. The data below, synthesized from comparative studies, highlights the superior performance of m1Ψ.

MetricUnmodified mRNAPseudouridine (Ψ) mRNAN1-Methylpseudouridine (m1Ψ) mRNA
Relative Protein Expression (in vivo) Baseline~5-10 fold increase vs. UnmodifiedUp to 13-fold increase vs. Ψ-mRNA [1]
Immune Response (e.g., TNF-α levels) HighReducedSignificantly Lower than Ψ-mRNA [1][7]
Cell Viability Post-Transfection ReducedImprovedHigher than Ψ-mRNA [1][7]

Experimental Workflows and Protocols

Successful synthesis of high-quality modified mRNA requires a precise, multi-step workflow from DNA template preparation to final purification and analysis.

Overall Workflow for Modified mRNA Synthesis

The following diagram illustrates the key stages in the production of purified, capped, and modified mRNA ready for therapeutic research and development.

G cluster_0 Template Preparation cluster_1 mRNA Synthesis cluster_2 Purification & QC pDNA Plasmid DNA (with T7 promoter) linearized Linearized DNA Template pDNA->linearized Restriction Digest ivt In Vitro Transcription (IVT) - T7 RNA Polymerase - Modified NTPs (e.g., m1ΨTP) - Cap Analog (e.g., CleanCap®) linearized->ivt dnase DNase I Treatment ivt->dnase Template Removal purify mRNA Purification (e.g., LiCl Precipitation) dnase->purify qc Quality Control (Agarose Gel Electrophoresis) purify->qc final_mrna Purified Modified mRNA qc->final_mrna

Workflow for synthesizing modified mRNA.

Protocol 1: In Vitro Transcription (IVT) with Co-transcriptional Capping

This protocol describes the synthesis of mRNA using a high-yield T7 RNA polymerase kit, incorporating N1-methylpseudouridine triphosphate (m1ΨTP) in place of UTP and a trinucleotide cap analog like CleanCap® AG for a highly efficient Cap-1 structure.[8][9][10]

Materials:

  • Linearized plasmid DNA template (1 µg) with a T7 promoter followed by an 'AG' initiation sequence.

  • High-Yield T7 RNA Synthesis Kit (e.g., NEB #E2040).

  • ATP, GTP, CTP solutions (e.g., 100 mM).

  • N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) solution.

  • CleanCap® Reagent AG (e.g., TriLink N-7113).

  • DNase I (RNase-free).

  • Nuclease-free water.

Procedure:

  • Thaw Reagents: Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice. Gently vortex and centrifuge all components to ensure they are well-mixed and collected at the bottom of the tube.

  • Assemble the IVT Reaction: In a nuclease-free tube, assemble the following components at room temperature in the specified order. Note: This is a typical 20 µL reaction; scale as needed.

ComponentVolume (µL)Final Concentration
Nuclease-Free WaterUp to 20 µL-
T7 Reaction Buffer (10X)2 µL1X
ATP (100 mM)1.5 µL7.5 mM
GTP (100 mM)0.3 µL1.5 mM
CTP (100 mM)1.5 µL7.5 mM
m1ΨTP (100 mM)1.5 µL7.5 mM
CleanCap® Reagent AG3.2 µL-
Linearized DNA Template (1 µg)X µL50 ng/µL
T7 RNA Polymerase Mix2 µL-
Total Volume 20 µL
  • Incubation: Mix thoroughly by gentle pipetting. Pulse-spin the tube to collect the reaction mixture. Incubate at 37°C for 2 hours.

  • DNA Template Removal: Add 2 µL of DNase I to the reaction mixture. Mix and incubate at 37°C for an additional 15 minutes.

Protocol 2: mRNA Purification using Lithium Chloride (LiCl) Precipitation

This protocol is a simple and effective method for purifying IVT-synthesized mRNA, as it efficiently precipitates larger RNA molecules while leaving behind most of the unincorporated nucleotides and smaller fragments.[][12][13][14][15]

Materials:

  • IVT reaction product from Protocol 1.

  • 8 M LiCl solution (nuclease-free).

  • 70% Ethanol (B145695) (ice-cold, nuclease-free).

  • Nuclease-free water.

Procedure:

  • Initial Setup: Transfer the IVT reaction mixture (post-DNase treatment) to a new nuclease-free microcentrifuge tube.

  • Add LiCl: Add 0.5 volumes of 8 M LiCl to the IVT reaction. For a 22 µL reaction, add 11 µL of 8 M LiCl. Vortex briefly to mix.

  • Precipitation: Incubate the mixture at -20°C for at least 30 minutes.

  • Centrifugation: Centrifuge the tube at maximum speed (~14,000 x g) for 15 minutes at 4°C to pellet the mRNA.[][13]

  • Wash Pellet: Carefully discard the supernatant without disturbing the RNA pellet (which may be invisible). Add 500 µL of ice-cold 70% ethanol to the tube to wash the pellet.

  • Final Centrifugation: Centrifuge at maximum speed for 5 minutes at 4°C.

  • Dry and Resuspend: Carefully remove the ethanol supernatant. Air-dry the pellet for 5-10 minutes at room temperature. Crucially, do not over-dry the pellet, as this will make it difficult to resuspend.

  • Resuspend mRNA: Resuspend the purified mRNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.

Protocol 3: Quality Control by Denaturing Agarose (B213101) Gel Electrophoresis

It is essential to verify the integrity and size of the synthesized mRNA. Running the sample on a denaturing agarose gel minimizes secondary structures, allowing for accurate size estimation.[16][17][18][19]

Materials:

  • Purified mRNA sample from Protocol 2.

  • RNA molecular weight ladder.

  • Agarose.

  • 10X MOPS running buffer.

  • 37% Formaldehyde.

  • Formaldehyde Load Dye (2X).

  • Ethidium bromide or other nucleic acid stain.

  • Nuclease-free water.

Procedure:

  • Prepare Denaturing Gel (1.2%):

    • Dissolve 1.2 g of agarose in 82 mL of nuclease-free water by heating.

    • Cool the solution to about 60°C.

    • In a fume hood, add 10 mL of 10X MOPS buffer and 8 mL of 37% formaldehyde. Mix gently.

    • Pour the gel into a casting tray and allow it to solidify.

  • Prepare RNA Samples:

    • In a new tube, mix 1-2 µg of your purified mRNA with an equal volume of 2X Formaldehyde Load Dye.

    • Prepare the RNA ladder in the same way.

    • Heat the samples and ladder at 65°C for 10 minutes to denature the RNA. Immediately place on ice.

  • Electrophoresis:

    • Place the solidified gel into the electrophoresis tank and cover it with 1X MOPS running buffer.

    • Load the denatured samples and ladder into the wells.

    • Run the gel at 5-6 V/cm until the dye front has migrated approximately two-thirds of the way down the gel.[16]

  • Visualization:

    • Carefully remove the gel and visualize the RNA bands using a UV transilluminator. A single, sharp band at the expected molecular weight indicates a successful synthesis of high-integrity mRNA.

Signaling and Mechanism Visualizations

Understanding the mechanism by which modified mRNA functions is key to its application.

Evasion of Innate Immune Recognition

Modified nucleosides like m1Ψ alter the structure of the mRNA, preventing its recognition by intracellular pattern recognition receptors (PRRs) such as RIG-I and TLR7/8, thereby avoiding the induction of a type I interferon response and subsequent translational shutdown.

G cluster_0 Cell Cytoplasm mrna_mod Modified mRNA (m1Ψ) ribosome Ribosome mrna_mod->ribosome Efficient Translation prr Immune Sensor (e.g., RIG-I, TLR7) evasion Immune Evasion mrna_unmod Unmodified mRNA (U) mrna_unmod->prr Recognition protein Therapeutic Protein ribosome->protein interferon Type I Interferon Response prr->interferon Activation

Modified mRNA evades immune sensors.

Conclusion

The use of modified phosphoramidites, particularly N1-methylpseudouridine, is a cornerstone of modern mRNA therapeutic development. By following robust synthesis, purification, and quality control protocols, researchers can generate highly pure, stable, and potent mRNA molecules. The methodologies and data presented in this application note provide a solid foundation for scientists and drug developers aiming to harness the power of modified mRNA for novel therapeutic interventions. The continued exploration of new modifications and optimization of synthesis workflows will further expand the reach and impact of this transformative technology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of 2'-O-C22-rG Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Please find below a comprehensive technical support center focused on optimizing the coupling efficiency of 2'-O-C22-rG phosphoramidite (B1245037). This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice, experimental protocols, and quantitative data to address challenges encountered during oligonucleotide synthesis.

The 2'-O-C22-rG phosphoramidite is a highly modified building block used in oligonucleotide synthesis to introduce a long alkyl chain, conferring unique properties to the resulting oligonucleotide, such as increased lipophilicity for enhanced cellular uptake. However, the significant steric bulk of the C22 alkyl chain presents considerable challenges to achieving high coupling efficiencies. This guide provides a comprehensive resource to troubleshoot and optimize your synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using 2'-O-C22-rG phosphoramidite?

A1: The primary challenge is the steric hindrance caused by the long C22 alkyl chain at the 2'-position of the ribose sugar. This bulkiness can significantly slow down the coupling reaction and lead to lower coupling efficiencies compared to standard or less modified phosphoramidites.

Q2: What are the typical signs of low coupling efficiency with this modified phosphoramidite?

A2: Low coupling efficiency manifests as a higher proportion of failure sequences (n-1 mers) in the final product, which can be observed during HPLC or mass spectrometry analysis. A significant decrease in the intensity of the trityl cation color during automated synthesis is also a strong indicator.

Q3: Are there any special handling and storage requirements for 2'-O-C22-rG phosphoramidite?

A3: Yes. Due to its lipophilic nature, this phosphoramidite may have different solubility characteristics compared to standard amidites. It is crucial to ensure it is fully dissolved in anhydrous acetonitrile (B52724) before use. Like all phosphoramidites, it is highly sensitive to moisture and should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) at the recommended temperature. Treating the dissolved phosphoramidite with high-quality molecular sieves for a couple of days before use can help remove any residual water and improve coupling efficiency.[1]

Q4: Can I use standard DNA synthesis protocols for incorporating 2'-O-C22-rG phosphoramidite?

A4: No, standard protocols are unlikely to yield satisfactory results. You will need to optimize the coupling step, specifically by extending the coupling time and using a more potent activator.

Troubleshooting Guide

This section provides solutions to common problems encountered when using 2'-O-C22-rG phosphoramidite.

Issue 1: Low Coupling Efficiency

Symptoms:

  • High levels of (n-1) shortmers observed in the crude oligonucleotide analysis.

  • Faint trityl color release after the coupling step.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Coupling Time The bulky C22 chain sterically hinders the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain. Extend the coupling time significantly. Start with a 10-15 minute coupling time and optimize from there. For particularly difficult couplings, times up to 20 minutes may be necessary.[2]
Weak Activator Standard activators like 1H-Tetrazole may not be potent enough to efficiently activate the sterically hindered phosphoramidite. Use a more powerful activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (B129182) (DCI).[3] DCI is known to be particularly effective for bulky phosphoramidites as it is thought to be more nucleophilic.[3]
Suboptimal Activator Concentration The concentration of the activator can influence the reaction rate. For challenging couplings, increasing the activator concentration may be beneficial. For example, using a 0.5 M or 1.0 M solution of DCI can increase the effective concentration of the activated phosphoramidite.
Moisture Contamination Phosphoramidites are extremely sensitive to water. Any moisture in the reagents or on the synthesizer will lead to hydrolysis of the activated phosphoramidite, drastically reducing coupling efficiency. Ensure all reagents, especially the acetonitrile (ACN), are anhydrous. Use fresh, high-quality reagents and consider installing an in-line drying filter for the inert gas supply to the synthesizer. Treating the phosphoramidite solution with 3 Å molecular sieves for 48 hours prior to use can be beneficial.[1]
Phosphoramidite Degradation Improper storage or prolonged exposure to ambient conditions can lead to degradation of the phosphoramidite. Store the phosphoramidite under an inert atmosphere at the recommended temperature and use it promptly after dissolving.
Issue 2: Formation of Side Products

Symptoms:

  • Presence of unexpected peaks in HPLC or mass spectrometry analysis of the crude product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Depurination The guanine (B1146940) base is susceptible to depurination (cleavage of the glycosidic bond) under acidic conditions. While the detritylation step is the primary source of acid exposure, some activators are also acidic. If depurination is a concern, ensure the detritylation step is not excessively long and consider using a less acidic activator if possible, though this may impact coupling efficiency.
Side reactions with the Activator Certain activators can lead to side reactions. If you suspect this is the case, try switching to a different class of activator (e.g., from a tetrazole derivative to DCI).
Incomplete Capping If the capping step is inefficient, unreacted 5'-hydroxyl groups can be coupled in subsequent cycles, leading to deletion sequences. Ensure your capping reagents are fresh and the capping time is sufficient.

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions for optimizing the coupling of sterically hindered phosphoramidites, which can be applied to 2'-O-C22-rG. Please note that these are general recommendations and may require further optimization for your specific sequence and synthesizer.

Table 1: Recommended Activators and Coupling Times for Bulky 2'-O-Modified Phosphoramidites

ActivatorConcentration (in ACN)Recommended Starting Coupling TimeExpected Coupling Efficiency (with optimization)
1H-Tetrazole0.45 M> 15 minutesLow to Moderate
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.5 M10 - 15 minutesModerate to High
4,5-Dicyanoimidazole (DCI)0.5 M - 1.0 M5 - 10 minutesHigh

Data extrapolated from literature on other sterically hindered phosphoramidites. Actual efficiency will be sequence-dependent.

Table 2: Troubleshooting Checklist and Key Parameters

ParameterStandard ValueRecommended Value for 2'-O-C22-rG
Coupling Time 1-2 minutes10-20 minutes
Activator 1H-TetrazoleETT or DCI
Activator Concentration 0.25 - 0.45 M0.5 - 1.0 M (for DCI)
Phosphoramidite Concentration 0.1 - 0.15 M0.15 - 0.2 M
Reagent Water Content < 30 ppm< 10 ppm

Experimental Protocols

Protocol 1: Optimization of Coupling Time

This protocol outlines a method to determine the optimal coupling time for 2'-O-C22-rG phosphoramidite.

  • Synthesizer Setup:

    • Install the 2'-O-C22-rG phosphoramidite on the synthesizer.

    • Use a fresh bottle of anhydrous acetonitrile.

    • Use 0.5 M DCI as the activator.

  • Sequence Synthesis:

    • Synthesize a short test sequence (e.g., a 5-mer) containing the 2'-O-C22-rG modification at a central position.

    • Program the synthesizer to use different coupling times for the modified phosphoramidite addition across several parallel syntheses (e.g., 5, 10, 15, and 20 minutes).

  • Cleavage and Deprotection:

    • Cleave the oligonucleotides from the solid support and deprotect them using your standard protocol.

  • Analysis:

    • Analyze the crude product from each synthesis by reverse-phase HPLC or LC-MS.

    • Quantify the percentage of the full-length product versus the n-1 failure sequence.

    • The optimal coupling time is the shortest time that gives the highest percentage of the full-length product.

Protocol 2: Activator Comparison

This protocol allows for the comparison of different activators for the coupling of 2'-O-C22-rG phosphoramidite.

  • Synthesizer Setup:

    • Prepare solutions of the activators to be tested (e.g., 0.45 M 1H-Tetrazole, 0.5 M ETT, and 1.0 M DCI) in anhydrous acetonitrile.

  • Sequence Synthesis:

    • Synthesize a short test sequence as described in Protocol 1.

    • For each synthesis, use a different activator. Use the optimal coupling time determined from Protocol 1, or a standard extended time of 15 minutes.

  • Cleavage and Deprotection:

    • Cleave and deprotect the oligonucleotides.

  • Analysis:

    • Analyze the crude products by reverse-phase HPLC or LC-MS.

    • Compare the coupling efficiencies achieved with each activator to determine the most effective one for your system.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Post-Synthesis Analysis synthesis_start Start Synthesis detritylation Detritylation synthesis_start->detritylation coupling Coupling with 2'-O-C22-rG Amidite detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation synthesis_end Repeat Cycle or End oxidation->synthesis_end cleavage Cleavage & Deprotection synthesis_end->cleavage purification HPLC/LC-MS Analysis cleavage->purification result Evaluate Coupling Efficiency purification->result

Caption: Experimental workflow for synthesis and analysis.

troubleshooting_logic cluster_time Coupling Time cluster_activator Activator cluster_reagents Reagents start Low Coupling Efficiency Observed? increase_time Increase Coupling Time (10-20 min) start->increase_time Yes stronger_activator Use Stronger Activator (ETT or DCI) start->stronger_activator Yes anhydrous Ensure Anhydrous Reagents start->anhydrous Yes solution Improved Coupling Efficiency increase_time->solution increase_conc Increase Activator Concentration stronger_activator->increase_conc increase_conc->solution fresh_amidite Use Fresh Phosphoramidite anhydrous->fresh_amidite fresh_amidite->solution

Caption: Troubleshooting logic for low coupling efficiency.

This technical support center provides a starting point for optimizing the coupling of 2'-O-C22-rG phosphoramidite. Due to the significant steric hindrance of this modification, empirical optimization of the parameters outlined above is critical for achieving high-yield synthesis of your target oligonucleotides.

References

Technical Support Center: Long-Chain 2'-O-Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide synthesis using long-chain 2'-O-modified phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis, deprotection, and purification of modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using long-chain 2'-O-modified phosphoramidites?

A1: The most frequently encountered side reactions include:

  • Depurination: The loss of purine (B94841) bases (Adenine and Guanine) due to repeated exposure to the acidic deblocking solution. This is a significant issue in the synthesis of long oligonucleotides.[1]

  • Incomplete Coupling: Failure of the phosphoramidite (B1245037) to couple efficiently to the growing oligonucleotide chain, leading to the formation of n-1 and other truncated sequences. This can be exacerbated by steric hindrance from bulky 2'-O-modifications or the presence of moisture.[2]

  • Phosphoramidite Hydrolysis: The reaction of the activated phosphoramidite with residual water in the reagents or on the synthesizer, rendering it inactive for coupling.[3]

  • Side reactions during deprotection: Certain 2'-O-modifications can be sensitive to standard deprotection conditions, leading to their degradation or modification. For instance, the use of methylamine (B109427) for deprotection should be avoided with 2'-MOE-Bz-5-Me-C to prevent methylation of the N4 position.[4]

  • N3-Cyanoethylation of Thymidine (B127349): During ammonia (B1221849) deprotection, acrylonitrile, a byproduct of cyanoethyl protecting group removal, can alkylate the N3 position of thymidine residues. This is more prominent in the synthesis of very long oligonucleotides.[2]

Q2: How do long-chain 2'-O-modifications affect the coupling efficiency of phosphoramidites?

A2: Long-chain 2'-O-modifications can influence coupling efficiency in several ways. The steric bulk of the modification can hinder the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, potentially requiring longer coupling times or more potent activators to achieve high efficiency.[][6] For example, 2'-O-Methyl (2'-OMe) phosphoramidites are known for their high coupling efficiency, often comparable to standard DNA monomers, while more complex modifications may require optimization of the coupling step.[6][7] It is crucial to use anhydrous conditions, as moisture can significantly lower coupling efficiency by reacting with the activated phosphoramidite.[2]

Q3: Which deblocking acid is recommended to minimize depurination?

A3: Dichloroacetic acid (DCA) is generally recommended over trichloroacetic acid (TCA) for deblocking. DCA has a higher pKa (1.5) compared to TCA (0.7), making it a milder acid.[8] This reduces the rate of depurination, especially at adenine (B156593) residues, which are more susceptible than guanine (B1146940) residues.[1][9] While TCA provides faster detritylation, the risk of chain cleavage due to depurination is significantly higher, particularly for long sequences.[1][8]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and High Levels of Truncated Sequences

Possible Causes and Solutions:

CauseRecommended Action
Moisture in Reagents Use fresh, anhydrous acetonitrile (B52724) for phosphoramidite and activator solutions. Ensure argon or helium on the synthesizer is passed through an in-line drying filter. Store phosphoramidites under an inert atmosphere and use molecular sieves to dry solvents.[2][3]
Suboptimal Activator For sterically hindered 2'-O-modified phosphoramidites, a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may be required to achieve high coupling efficiency.[10]
Insufficient Coupling Time Extend the coupling time. For example, a 6-minute coupling time is recommended for 2'-MOE phosphoramidites, while some modifications may require up to 15-20 minutes.[4][6]
Degraded Phosphoramidites Phosphoramidites are sensitive to moisture and oxidation. Use fresh vials and avoid repeated exposure to air. If degradation is suspected, test the amidite by NMR.[3]
Secondary Structure Formation For sequences prone to forming hairpins or other secondary structures that can block the 5'-hydroxyl group, consider using modified synthesis cycles with higher temperatures or chemical denaturants.

G start Low Coupling Efficiency (High n-1 peak) check_reagents Check Reagent Quality (Anhydrous MeCN, fresh amidites) start->check_reagents extend_coupling Extend Coupling Time (e.g., 6-20 min) check_reagents->extend_coupling Reagents OK success Coupling Efficiency Improved check_reagents->success Reagents were wet/ degraded. Problem solved. change_activator Use Stronger Activator (e.g., DCI, ETT) extend_coupling->change_activator Still low extend_coupling->success Problem solved check_synthesis_report Review Synthesis Report (Trityl monitoring) change_activator->check_synthesis_report Still low change_activator->success Problem solved

Issue 2: Product Cleavage Observed After Deprotection (Indicative of Depurination)

Possible Causes and Solutions:

CauseRecommended Action
Harsh Deblocking Conditions Switch from Trichloroacetic acid (TCA) to Dichloroacetic acid (DCA) for the deblocking step. This significantly reduces the rate of depurination.[1][8]
Prolonged Synthesis Time For very long oligonucleotides, minimize the overall synthesis time to reduce the cumulative exposure to the acidic deblocking solution.
Susceptible Purine Residues Be aware that Adenine (A) is more prone to depurination than Guanine (G).[9] If possible, use modified purine analogs with protecting groups that stabilize the glycosidic bond.

Quantitative Data

Table 1: Depurination Half-Life of dG and dA on CPG Support with Different Deblocking Reagents. [9]

Deblocking Reagent5'-DMT-dA-CPG Half-Life (hours)5'-DMT-dG-CPG Half-Life (hours)
3% DCA in CH₂Cl₂1.48 ± 0.179.85 ± 1.90
15% DCA in CH₂Cl₂0.63 ± 0.082.98 ± 0.34
3% TCA in CH₂Cl₂0.39 ± 0.074.64 ± 0.67

This data illustrates that dA is significantly more labile to acid than dG, and that 3% DCA provides the mildest conditions, thereby minimizing depurination.

Table 2: Recommended Coupling Times for Selected 2'-O-Modified Phosphoramidites. [4][6]

2'-O-ModificationRecommended Coupling TimeActivator
2'-O-Methyl (2'-OMe)6 minutes1H-Tetrazole
2'-O-Methoxyethyl (2'-MOE)6 minutesStandard Activators
Morpholino Nucleoside (MNA)15 - 20 minutes1H-Tetrazole

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of 2'-O-Methyl Modified Oligonucleotides

This protocol is adapted for an automated DNA/RNA synthesizer and assumes standard phosphoramidite chemistry.

1. Reagent Preparation:

  • Phosphoramidites: Prepare 0.1 M solutions of 2'-O-Methyl RNA phosphoramidites (A, C, G, U) and any DNA phosphoramidites in anhydrous acetonitrile.
  • Activator: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
  • Deblocking Solution: 3% Dichloroacetic acid (DCA) in dichloromethane.
  • Capping Solutions: Cap A (Acetic Anhydride/THF/Lutidine) and Cap B (N-Methylimidazole/THF).
  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

2. Synthesizer Setup:

  • Install the appropriate Controlled Pore Glass (CPG) solid support derivatized with the desired 3'-terminal nucleoside.
  • Prime all reagent lines to ensure fresh reagents are delivered to the synthesis column.

3. Synthesis Cycle:

G

4. Post-Synthesis:

  • After the final coupling, decide whether to perform the final detritylation on the synthesizer ("DMT-off") or during purification ("DMT-on").
  • Dry the solid support with a stream of argon.

Protocol 2: Deprotection and Cleavage of Oligonucleotides Containing 2'-MOE Modifications

This protocol uses a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (AMA) for efficient deprotection.

1. Materials:

  • Oligonucleotide synthesized on CPG support.
  • Ammonium hydroxide (30%).
  • Methylamine (40% in water).
  • Sterile microcentrifuge tubes or glass vials.

2. Procedure:

  • Cleavage and Deprotection:
  • Prepare the AMA solution by mixing equal volumes of ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). Caution: Prepare in a fume hood as methylamine is volatile and has a strong odor.
  • Transfer the CPG support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
  • Add 1-2 mL of the AMA solution to the vial.
  • Seal the vial tightly and place it in a heating block or oven at 65°C for 15-20 minutes.
  • After heating, cool the vial on ice for 5 minutes.
  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile tube.
  • Wash the CPG with 0.5 mL of sterile water and combine the wash with the supernatant.
  • Drying:
  • Dry the oligonucleotide solution in a vacuum concentrator (e.g., SpeedVac).
  • Reconstitution:
  • Resuspend the dried oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or buffer for quantification and purification.

Note: This protocol is generally applicable for many 2'-O-modified oligonucleotides. However, always check the technical specifications for any particularly sensitive modifications (e.g., certain dyes) that may require milder deprotection conditions, such as potassium carbonate in methanol.[11]

References

Technical Support Center: Preventing Phosphoramidite Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address phosphoramidite (B1245037) degradation during oligonucleotide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise due to phosphoramidite degradation, leading to suboptimal synthesis results.

Issue 1: Low Coupling Efficiency

Symptoms:

  • Low overall yield of the final oligonucleotide.

  • Presence of a high percentage of n-1 shortmers in the crude product upon analysis (e.g., by HPLC or PAGE).[1]

  • A consistent drop in trityl response after each coupling cycle.[2]

Possible Causes and Solutions:

CauseRecommended Solution
Moisture Contamination Phosphoramidites are highly sensitive to moisture, which leads to hydrolysis and inactivation.[3] Ensure all solvents, particularly acetonitrile (B52724), are anhydrous (<30 ppm water content is recommended, with <10 ppm being ideal).[4][5] Use fresh, high-quality solvents and consider storing them over molecular sieves.[4][6] Purge synthesizer lines with dry inert gas (argon or helium) before synthesis.[5]
Degraded Phosphoramidite Stock Phosphoramidite solutions degrade over time, even when stored on the synthesizer under an inert atmosphere. The stability generally follows the order T > dC > dA > dG.[7] Prepare fresh phosphoramidite solutions before each synthesis, especially for long or critical oligonucleotides. Avoid storing solutions on the synthesizer for extended periods.[7]
Oxidation of Phosphoramidites Exposure to air can lead to the oxidation of the P(III) center to a non-reactive P(V) species.[8] Handle solid phosphoramidites and prepare solutions under an inert gas (argon or nitrogen). Use septum-sealed bottles and syringes flushed with inert gas for all transfers.[9]
Suboptimal Activator The choice and concentration of the activator are crucial for efficient coupling. Ensure the activator solution is fresh and anhydrous. For sterically hindered phosphoramidites, a stronger activator like DCI may be required, but use with caution to avoid side reactions.[10]
Inadequate Coupling Time Insufficient time for the coupling reaction to go to completion will result in truncated sequences. For modified or challenging phosphoramidites, consider increasing the coupling time or performing a double or triple coupling.[4]

Troubleshooting Workflow for Low Coupling Efficiency

LowCouplingEfficiency start Low Coupling Efficiency Detected check_reagents Step 1: Verify Reagent Quality start->check_reagents moisture Check water content of acetonitrile (<30 ppm) check_reagents->moisture Anhydrous? amidite_freshness Prepare fresh phosphoramidite solutions check_reagents->amidite_freshness Freshly prepared? activator_freshness Use fresh activator solution check_reagents->activator_freshness Freshly prepared? check_synthesis_protocol Step 2: Review Synthesis Protocol coupling_time Increase coupling time or perform double coupling check_synthesis_protocol->coupling_time check_instrument Step 3: Inspect Synthesizer gas_lines Check inert gas supply and line integrity check_instrument->gas_lines valve_blocks Inspect valve blocks for leaks check_instrument->valve_blocks resolve Issue Resolved moisture->check_synthesis_protocol amidite_freshness->check_synthesis_protocol activator_freshness->check_synthesis_protocol coupling_time->check_instrument gas_lines->resolve valve_blocks->resolve

Caption: A logical workflow for troubleshooting low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: How should I store my phosphoramidites?

A: Phosphoramidites are sensitive to moisture and oxidation and should be stored under a dry, inert atmosphere (argon or nitrogen).[9] For long-term storage, they should be kept at -20°C in a non-frost-free freezer.[11] For routine use, it is practical to store them in solution on the synthesizer, but for no longer than necessary, as degradation will occur.[12]

Q2: What is the acceptable water content in acetonitrile for oligonucleotide synthesis?

A: The water content in acetonitrile used for dissolving phosphoramidites and for washing steps during synthesis should be as low as possible. A common recommendation is less than 30 ppm, with high-quality synthesis often utilizing acetonitrile with less than 10 ppm of water.[4][5]

Q3: How can I tell if my phosphoramidites have degraded?

A: Degradation can be assessed through several methods. A decrease in coupling efficiency during synthesis is a primary indicator.[2] Analytically, you can use ³¹P NMR spectroscopy to detect the presence of P(V) species, which are oxidation products.[13][14] Reversed-phase HPLC can also be used to assess the purity of the phosphoramidite solution and detect degradation products.[8][15]

Q4: Why is dG phosphoramidite less stable than other phosphoramidites?

A: The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is known to be particularly susceptible to degradation.[16] This instability is partly due to the susceptibility of the guanine (B1146940) base to modification and the autocatalytic nature of its hydrolysis.[16][17] The rate of degradation is second order in phosphoramidite concentration, indicating that dG catalyzes its own destruction.[16]

Q5: Can I use molecular sieves to dry my solvents?

A: Yes, using molecular sieves (3Å) is a highly effective way to ensure your solvents, particularly acetonitrile, are anhydrous.[6] It is recommended to add molecular sieves to your solvent bottle and allow it to stand for at least 24 hours before use.[4] You can also add a layer of sieves to the bottom of your dissolved phosphoramidite vial and let it stand overnight to remove residual moisture.[4]

Quantitative Data on Phosphoramidite Degradation

The stability of phosphoramidites in solution is critical for successful oligonucleotide synthesis. The following tables summarize quantitative data on their degradation.

Table 1: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after 5 Weeks
T2%
dC(bz)2%
dA(bz)6%
dG(ib)39%
Data from a study where phosphoramidites were stored in acetonitrile under an inert gas atmosphere.[7]

Table 2: Impact of Water on Phosphoramidite Oxidation Over Time

PhosphoramiditeInitial Oxidation (%)Oxidation after 40 hours (%) in same vial
dA1.145.48
This demonstrates the progressive oxidation of a phosphoramidite solution when repeatedly accessed over time, likely due to minor moisture ingress.[8]

Experimental Protocols

Protocol 1: Assessing Phosphoramidite Purity by ³¹P NMR Spectroscopy

Objective: To determine the purity of a phosphoramidite sample by quantifying the relative amounts of the active P(III) species and inactive P(V) degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the phosphoramidite sample.

    • Dissolve the sample in a deuterated solvent suitable for NMR analysis that is compatible with the phosphoramidite (e.g., anhydrous acetonitrile-d₃ or chloroform-d).

    • Transfer the solution to a clean, dry NMR tube. It is crucial to minimize exposure to air and moisture during this process.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. A typical acquisition might use the following parameters:

      • Spectrometer Frequency: e.g., 202 MHz[13]

      • Pulse Program: A standard inverse-gated proton decoupling sequence (e.g., zgig on Bruker instruments) to suppress the nuclear Overhauser effect (nOe) for accurate quantification.[13]

      • Number of Scans: 1024 scans are often sufficient to achieve a good signal-to-noise ratio.[13]

      • Relaxation Delay (d1): Set a sufficiently long relaxation delay (e.g., 5-7 times the longest T1 of the phosphorus nuclei being analyzed) to ensure full relaxation and accurate integration.

  • Data Analysis:

    • Process the resulting spectrum (Fourier transform, phase correction, and baseline correction).

    • The active phosphoramidite (P(III)) species will typically appear as two diastereomeric peaks in the region of 140-155 ppm.[14]

    • Oxidized P(V) impurities will resonate in the region of -25 to 99 ppm.[13]

    • Integrate the peaks corresponding to the P(III) and P(V) species.

    • Calculate the purity as: % Purity = [Integral of P(III) peaks] / [Integral of P(III) peaks + Integral of P(V) peaks] * 100

PNMR_Workflow start Start: Assess Phosphoramidite Purity sample_prep 1. Prepare Sample (10-20 mg in anhydrous deuterated solvent) start->sample_prep nmr_acq 2. Acquire 31P NMR Spectrum (Proton-decoupled) sample_prep->nmr_acq data_proc 3. Process Spectrum (FT, Phase, Baseline) nmr_acq->data_proc peak_id 4. Identify Peaks P(III): ~140-155 ppm P(V): ~ -25-99 ppm data_proc->peak_id integrate 5. Integrate P(III) and P(V) signals peak_id->integrate calculate 6. Calculate % Purity integrate->calculate end End: Purity Determined calculate->end

Caption: Workflow for assessing phosphoramidite purity using ³¹P NMR.

Protocol 2: Analysis of Phosphoramidite Degradation by Reversed-Phase HPLC

Objective: To assess the purity and identify degradation products of phosphoramidites using reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Sample and Mobile Phase Preparation:

    • Sample Diluent: Use high-quality anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA) to minimize on-column degradation.[8]

    • Sample Preparation: Prepare a stock solution of the phosphoramidite at approximately 1.0 mg/mL in the sample diluent. Perform further dilutions as needed (e.g., to 0.1 mg/mL for injection).[8][13]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[13]

    • Mobile Phase B: Acetonitrile.[13]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: Ambient.[13]

    • Detection: UV detection at a suitable wavelength (e.g., 260 nm).

    • Injection Volume: 5-10 µL.

    • Gradient: A suitable gradient to separate the phosphoramidite from its impurities. An example gradient could be:

      • Start with a percentage of Mobile Phase B that retains the compound.

      • Increase the percentage of Mobile Phase B linearly to elute the phosphoramidite and its more hydrophobic degradation products.

      • Include a wash step with high organic content and a re-equilibration step.

  • Data Analysis:

    • The phosphoramidite typically elutes as a pair of peaks representing the two diastereomers.[13]

    • Degradation products, such as the hydrolyzed phosphonate (B1237965) or oxidized P(V) species, will appear as separate peaks, usually eluting earlier than the main phosphoramidite peaks.

    • Calculate the purity by the area percentage method: % Purity = [Area of Diastereomer Peaks] / [Total Area of All Peaks] * 100

References

Technical Support Center: HPLC Purification of Oligonucleotides with Hydrophobic Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of hydrophobically modified oligonucleotides using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind HPLC purification of hydrophobically modified oligonucleotides?

A1: Reversed-phase HPLC (RP-HPLC) is the primary method used for purifying hydrophobically modified oligonucleotides. This technique separates molecules based on their hydrophobicity.[1][2] The stationary phase in the HPLC column is nonpolar (hydrophobic), while the mobile phase is polar. Hydrophobic oligonucleotides interact more strongly with the stationary phase and therefore elute later than more hydrophilic impurities when a gradient of increasing organic solvent is applied.[1] For enhanced retention and separation of these anionic molecules, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is commonly employed. This method introduces an ion-pairing reagent into the mobile phase, which forms a neutral, hydrophobic complex with the negatively charged phosphate (B84403) backbone of the oligonucleotide, thereby increasing its retention on the reversed-phase column.[3]

Q2: What is "trityl-on" purification and when should I use it?

A2: "Trityl-on" purification is a strategy used in reversed-phase HPLC to improve the separation of the desired full-length oligonucleotide from shorter "failure sequences."[1][4] The dimethoxytrityl (DMT) group, a hydrophobic protecting group, is left on the 5' end of the full-length oligonucleotide after synthesis.[1][4] This significantly increases the hydrophobicity of the full-length product compared to the failure sequences, which lack the DMT group.[1] This difference in hydrophobicity allows for a more effective separation.[4] After the "trityl-on" oligonucleotide is purified, the DMT group is chemically removed in a process called detritylation.[1] This method is particularly useful for purifying longer oligonucleotides (40-150 bases).[1]

Q3: My oligonucleotide has a very hydrophobic modification (e.g., a lipid or a fluorescent dye). What should I consider?

A3: Oligonucleotides with hydrophobic modifications are well-suited for reversed-phase HPLC purification.[1][5] The hydrophobic modification will significantly increase the retention time on the column. You may need to use a stronger organic mobile phase (a higher percentage of acetonitrile (B52724) or methanol) to elute your product. It is also important to select an appropriate ion-pairing reagent and optimize its concentration to achieve the best separation between the modified oligonucleotide and any unmodified or failure sequences.

Q4: Can I use Anion-Exchange (AEX) HPLC for my hydrophobic oligonucleotide?

A4: Yes, anion-exchange HPLC can be adapted for hydrophobic oligonucleotides by including an organic solvent in the mobile phase.[1] AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphodiester groups.[1] This method is particularly useful for purifying longer oligonucleotides (40-100 bases) and those that form strong secondary structures.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of hydrophobically modified oligonucleotides.

Problem 1: Poor Peak Shape (Broadening or Splitting)

Possible Causes & Solutions

CauseRecommended Solution
Secondary Structures (e.g., hairpin loops) Increase the column temperature to 60-80°C to denature the secondary structures.[6] Using a denaturing mobile phase with a high pH (up to pH 12 for polymer-based columns) can also be effective.[1]
Inappropriate Mobile Phase Composition Optimize the concentration and type of the ion-pairing reagent. Ensure the pH of the mobile phase is appropriate.[7] The organic solvent concentration at the start of the gradient might be too high; try starting with a lower percentage.[7]
Column Overload Reduce the amount of sample injected onto the column.[8] Dilute the sample before injection.
HPLC System Issues Minimize extra-column volume by using shorter, narrower tubing.[8][9] Ensure the detector data collection rate is optimized for your peak width.[8]
Sample Solvent Mismatch Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[9]
Problem 2: Poor Resolution and Co-elution of Impurities

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Ion-Pairing Conditions The choice of ion-pairing agent and its concentration are critical. More hydrophobic alkylamines can improve resolution for longer oligonucleotides.[10][11] Experiment with different ion-pairing agents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA, hexylammonium acetate - HAA) and their concentrations (typically 5-15 mM).[10][12]
Inadequate Gradient Program A shallow gradient (a slow increase in the organic solvent percentage) generally provides better resolution.[13]
Incorrect Column Chemistry Ensure you are using a reversed-phase column (e.g., C18) suitable for oligonucleotide separation. The column's pore size should be appropriate for the size of your oligonucleotide.[14]
Failure to Use Trityl-On Strategy For separating full-length products from failure sequences, employing the "trityl-on" purification strategy is highly effective.[4][15]
Problem 3: No or Low Recovery of the Product

Possible Causes & Solutions

CauseRecommended Solution
Oligonucleotide is Too Hydrophobic The oligonucleotide may be irreversibly binding to the column. Increase the final concentration of the organic solvent in your gradient, or switch to a stronger organic solvent (e.g., from acetonitrile to isopropanol (B130326) for very hydrophobic molecules).
Precipitation on the Column The sample may have precipitated at the head of the column. Ensure the sample is fully dissolved before injection and that the mobile phase is compatible.[16]
Incorrect Fraction Collection Verify that your fraction collection window is correctly timed to capture your product peak. Monitoring at the correct UV wavelength (typically 260 nm for oligonucleotides) is crucial.
Incomplete Detritylation (if applicable) If performing on-column detritylation, ensure the acidic wash is sufficient to remove the DMT group and allow for elution of the product. Incomplete detritylation can lead to the product being retained on the column.[17]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) of a "Trityl-On" Hydrophobically Modified Oligonucleotide

This protocol provides a general starting point for the purification of a "trityl-on" oligonucleotide. Optimization will be required based on the specific properties of the oligonucleotide.

1. Materials and Reagents:

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0 in HPLC-grade water.

  • Mobile Phase B: 100 mM TEAA, pH 7.0 in HPLC-grade acetonitrile.

  • Sample: Crude "trityl-on" oligonucleotide dissolved in Mobile Phase A.

  • HPLC System: A standard HPLC system with a UV detector, gradient pump, and autosampler.

  • Column: A reversed-phase C18 column suitable for oligonucleotides.

2. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 60°C

  • Detection: 260 nm

  • Injection Volume: 20-100 µL (dependent on column size and sample concentration)

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-65% B (linear gradient)

    • 35-40 min: 65-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-5% B

    • 50-55 min: 5% B (re-equilibration)

3. Post-Purification Detritylation:

  • Pool the fractions containing the purified "trityl-on" oligonucleotide.

  • Evaporate the acetonitrile.

  • Add 80% aqueous acetic acid and let the solution stand at room temperature for 20-30 minutes.[18]

  • Quench the reaction by adding a buffer such as 3 M sodium acetate.

  • Precipitate the detritylated oligonucleotide by adding ethanol.[18]

  • Centrifuge to pellet the pure oligonucleotide, decant the supernatant, and wash the pellet with ethanol.

  • Dry the purified oligonucleotide pellet.

Protocol 2: Mobile Phase Preparation

Triethylammonium Acetate (TEAA) Buffer (1.0 M, pH 7.0):

  • In a fume hood, add 139 mL of triethylamine (B128534) to approximately 700 mL of HPLC-grade water in a 1 L volumetric flask.

  • Cool the solution in an ice bath.

  • Slowly add 57.5 mL of glacial acetic acid while stirring.

  • Allow the solution to return to room temperature.

  • Adjust the pH to 7.0 with additional triethylamine or acetic acid.

  • Bring the final volume to 1 L with HPLC-grade water.

  • Filter the buffer through a 0.22 µm filter before use.

Visualizations

Logical Workflow for Troubleshooting HPLC Purification

Troubleshooting_Workflow Troubleshooting Logic for HPLC Purification start Problem Identified (e.g., Poor Peak Shape, Low Resolution) check_secondary_structure Secondary Structure Suspected? start->check_secondary_structure increase_temp Increase Column Temperature (e.g., 60-80°C) check_secondary_structure->increase_temp Yes check_mobile_phase Review Mobile Phase check_secondary_structure->check_mobile_phase No denaturing_mobile_phase Use Denaturing Mobile Phase (High pH) increase_temp->denaturing_mobile_phase If still an issue resolved Problem Resolved increase_temp->resolved denaturing_mobile_phase->check_mobile_phase denaturing_mobile_phase->resolved optimize_ip Optimize Ion-Pairing Agent (Type & Concentration) check_mobile_phase->optimize_ip Yes check_loading Check Sample Loading check_mobile_phase->check_loading No adjust_gradient Adjust Gradient Slope (Make it Shallower) optimize_ip->adjust_gradient optimize_ip->resolved adjust_gradient->check_loading adjust_gradient->resolved reduce_injection Reduce Injection Volume/ Dilute Sample check_loading->reduce_injection Yes check_system Inspect HPLC System check_loading->check_system No reduce_injection->check_system reduce_injection->resolved system_maintenance Perform System Maintenance (Check Tubing, Fittings, etc.) check_system->system_maintenance Yes check_system->resolved No system_maintenance->resolved

Caption: A flowchart for troubleshooting common HPLC purification issues.

Experimental Workflow for Trityl-On Purification

Trityl_On_Workflow Trityl-On Purification Workflow synthesis Oligonucleotide Synthesis (DMT group remains on 5' end) crude_product Crude Product Mixture (Trityl-On Full Length + Failure Sequences) synthesis->crude_product rp_hplc Reversed-Phase HPLC (Separation by Hydrophobicity) crude_product->rp_hplc collect_fractions Collect Fractions of Hydrophobic Trityl-On Peak rp_hplc->collect_fractions detritylation Post-Purification Detritylation (e.g., 80% Acetic Acid) collect_fractions->detritylation precipitation Precipitation and Washing (e.g., with Ethanol) detritylation->precipitation final_product Pure, Detritylated Oligonucleotide precipitation->final_product

Caption: The experimental workflow for trityl-on HPLC purification.

References

Technical Support Center: Modified Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for modified phosphoramidite (B1245037) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to common impurities in modified phosphoramidite synthesis.

Category 1: Starting Material Impurities

Question 1: My phosphoramidite monomer shows a significant peak around 0-10 ppm in the ³¹P NMR spectrum. What is this impurity and is it problematic?

Answer: This peak typically corresponds to the oxidized phosphonate (B1237965) (P(V)) species of your phosphoramidite. The active phosphoramidite is a phosphorus (III) species and resonates between 140-155 ppm.[1] The presence of the P(V) impurity is problematic because it is non-reactive in the coupling step of oligonucleotide synthesis and will not be incorporated into the growing oligonucleotide chain. This leads to a lower effective concentration of the active phosphoramidite, resulting in reduced coupling efficiency and an increased proportion of failure sequences (n-1 shortmers).[2][3]

Common Causes:

  • Moisture: Phosphoramidites are highly susceptible to hydrolysis and oxidation in the presence of water.[2][3]

  • Improper Storage: Exposure to air and frequent freeze-thaw cycles can degrade the reagent.[4]

Troubleshooting & Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous acetonitrile (B52724) for dissolution and ensure all reagents and the synthesizer's environment are dry.[2][5] Using an in-line drying filter for the argon or helium on the synthesizer is also recommended.[2]

  • Proper Reagent Handling: Purchase septum-sealed bottles of anhydrous acetonitrile and use a fresh bottle when preparing new monomer solutions.[2]

  • Use of Molecular Sieves: For modified reagents that are particularly sensitive, treatment with 3 Å molecular sieves for two days prior to use can effectively remove trace amounts of water.[6]

  • Fresh Reagents: Use fresh phosphoramidites for synthesis, especially for long oligonucleotides.[2]

Category 2: Process-Related Impurities

Question 2: I am observing a significant amount of n-1 shortmers in my final product analysis by HPLC. What are the primary causes and how can I minimize them?

Answer: "n-1" shortmers, or deletion sequences, are oligonucleotides that are missing one nucleotide from the target sequence.[7] These are among the most common impurities in phosphoramidite synthesis. Their presence indicates a failure at some point during a synthesis cycle.

Primary Causes:

  • Low Coupling Efficiency: This is the most frequent cause. If the coupling of a phosphoramidite to the growing chain is incomplete, the unreacted 5'-hydroxyl group will be available for elongation in the next cycle after the capping step, leading to a deletion. Low coupling efficiency can be caused by moisture, degraded phosphoramidites, or insufficient activator.[2][]

  • Inefficient Capping: The capping step is designed to acetylate and block any unreacted 5'-OH groups to prevent them from participating in subsequent coupling reactions.[7][9] If capping is inefficient, these unreacted chains can elongate in later cycles, resulting in deletion sequences that are difficult to separate from the full-length product.[2]

  • Incomplete Deprotection (Detritylation): If the 5'-DMT protecting group is not completely removed, the 5'-hydroxyl group is not available for the next coupling reaction, leading to an n-1 sequence.[]

Troubleshooting & Solutions:

  • Optimize Coupling:

    • Ensure all reagents, especially acetonitrile, are anhydrous.[2][5]

    • Use fresh, high-quality phosphoramidites and activators.[2]

    • For long or complex oligonucleotides, consider increasing the phosphoramidite concentration or extending the coupling time.[5]

  • Ensure High Capping Efficiency: A high capping efficiency is critical for minimizing the accumulation of deletion mutants.[2] Use fresh capping reagents (acetic anhydride (B1165640) and N-methylimidazole).

  • Optimize Detritylation: Ensure the detritylation reagent (e.g., DCA or TCA) is active and the contact time is sufficient for complete removal of the DMT group.[]

Logical Workflow for Troubleshooting n-1 Impurities

n1_troubleshooting start High n-1 Impurity Detected by HPLC check_coupling Step 1: Verify Coupling Efficiency start->check_coupling check_reagents Are reagents (amidite, activator, ACN) fresh and anhydrous? check_coupling->check_reagents replace_reagents Replace reagents. Ensure anhydrous conditions. check_reagents->replace_reagents No check_capping Step 2: Check Capping Step check_reagents->check_capping Yes replace_reagents->check_capping check_cap_reagents Are capping reagents fresh and active? check_capping->check_cap_reagents replace_cap_reagents Replace capping reagents. check_cap_reagents->replace_cap_reagents No check_detritylation Step 3: Evaluate Detritylation check_cap_reagents->check_detritylation Yes replace_cap_reagents->check_detritylation check_dca Is detritylation time sufficient? Is the acid solution active? check_detritylation->check_dca optimize_dca Optimize detritylation time or replace solution. check_dca->optimize_dca No end_node Reduced n-1 Impurity check_dca->end_node Yes optimize_dca->end_node

Caption: Troubleshooting workflow for high n-1 impurities.

Question 3: My mass spectrometry results show a peak at M+53 Da. What is this modification?

Answer: A mass addition of 53 Da to the final oligonucleotide product is characteristic of N3-cyanoethylation of a thymidine (B127349) residue.[] This side reaction occurs during the final deprotection step with ammonia (B1221849). The cyanoethyl protecting group on the phosphate (B84403) backbone is removed via β-elimination, generating acrylonitrile (B1666552) as a byproduct.[10] This highly reactive acrylonitrile can then act as a Michael acceptor and alkylate the N3 position of thymine.[][10]

Minimization Strategies:

  • Increase Deprotection Volume: Using a larger volume of ammonia for the cleavage and deprotection step can help to dilute the acrylonitrile and reduce the rate of this side reaction.[2]

  • Use AMA Reagent: Using a mixture of aqueous Ammonia and aqueous MethylAmine (AMA) can be more effective at scavenging the acrylonitrile byproduct, thus minimizing the N3-cyanoethylation.[2]

Question 4: I'm observing depurination in my synthesis, especially with longer oligonucleotides. What are the causes and how can it be prevented?

Answer: Depurination is the cleavage of the β-N-glycosidic bond between a purine (B94841) base (adenine or guanine) and the sugar backbone, creating an abasic site.[11][12] This occurs under the acidic conditions of the detritylation step.[13] While the abasic site itself is stable during synthesis, it leads to chain cleavage during the final basic deprotection, resulting in truncated oligonucleotides.[11][14] Depurination is a major factor limiting the synthesis of very long oligonucleotides.[12][14]

Factors Influencing Depurination:

  • Acid Strength: Stronger acids used for detritylation, such as Trichloroacetic Acid (TCA), lead to significantly more depurination than weaker acids like Dichloroacetic Acid (DCA).[13][15]

  • Acid Concentration and Exposure Time: Higher concentrations of acid and longer exposure times increase the rate of depurination.[13][15]

  • Base Protecting Groups: The electron-withdrawing nature of acyl protecting groups on the purine bases can destabilize the glycosidic bond, making them more susceptible to cleavage.[11]

Detritylation Reagent Relative Rate of Depurination
3% Trichloroacetic Acid (TCA)Highest[13][15]
15% Dichloroacetic Acid (DCA)Intermediate[13][15]
3% Dichloroacetic Acid (DCA)Lowest[13][15]

Prevention Strategies:

  • Use Milder Detritylation Agents: Use 3% DCA in dichloromethane (B109758) instead of TCA for detritylation.[13]

  • Optimize Contact Time: Minimize the exposure time of the oligonucleotide to the acid to what is necessary for complete detritylation.

  • Use Depurination-Resistant Monomers: For particularly sensitive sequences or very long oligonucleotides, consider using modified dA monomers with protecting groups that are more resistant to depurination.[11]

Formation of Truncated Product due to Depurination

depurination_pathway start Full-Length Oligo on Support (with Purine) acid Acidic Detritylation (e.g., DCA/TCA) start->acid abasic Abasic Site Formation (Loss of Purine Base) acid->abasic synthesis Further Synthesis Cycles (Chain Elongation Continues) abasic->synthesis deprotection Final Basic Deprotection (e.g., Ammonia) synthesis->deprotection cleavage Chain Cleavage at Abasic Site deprotection->cleavage product Truncated Oligonucleotide Fragment cleavage->product

Caption: Pathway of impurity formation via depurination.

Experimental Protocols

Protocol 1: ³¹P NMR Analysis of Phosphoramidite Purity

Objective: To determine the purity of a phosphoramidite monomer and quantify the amount of oxidized P(V) impurity.

Materials:

  • Phosphoramidite sample (5-10 mg)

  • Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN)

  • NMR tube

  • NMR spectrometer with a phosphorus probe

Methodology:

  • Under an inert atmosphere (e.g., in a glovebox), accurately weigh 5-10 mg of the phosphoramidite into a clean, dry vial.

  • Dissolve the sample in approximately 0.6 mL of anhydrous deuterated solvent.

  • Transfer the solution to a dry NMR tube and cap it securely.

  • Acquire a proton-decoupled ³¹P NMR spectrum.[1]

  • Data Analysis:

    • The active P(III) phosphoramidite diastereomers will appear as two singlets (or a closely spaced doublet of singlets) in the region of 140-155 ppm.[1][16]

    • The oxidized P(V) phosphonate impurity will appear as a peak in the region of -25 to 10 ppm.[16]

    • Integrate the P(III) and P(V) peaks. The percentage of the P(V) impurity can be calculated as: % P(V) = [Integral of P(V) peak / (Integral of P(III) peaks + Integral of P(V) peak)] * 100

Acceptance Criteria: For high-quality synthesis, the P(V) impurity level should be less than 1%.[16]

Protocol 2: Reversed-Phase HPLC Analysis of Crude Oligonucleotides

Objective: To analyze the purity of a crude synthetic oligonucleotide and identify failure sequences (e.g., n-1).

Materials & Equipment:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column suitable for oligonucleotides

  • Mobile Phase A: Ion-pairing reagent in water (e.g., 100 mM Triethylammonium Acetate (TEAA) in water).

  • Mobile Phase B: Acetonitrile.[17]

  • Crude oligonucleotide sample, deprotected and desalted.

Methodology:

  • Prepare the mobile phases and thoroughly degas them.

  • Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Dissolve the crude oligonucleotide sample in Mobile Phase A or water.

  • Inject 5-10 µL of the sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 60% B over 30 minutes.

  • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • The main peak corresponds to the full-length product (FLP).

    • Failure sequences (n-1, n-2, etc.) are shorter and therefore less hydrophobic, so they will typically elute before the main FLP peak.[18]

    • Incompletely deprotected oligonucleotides or those with remaining DMT groups are more hydrophobic and will elute after the FLP.[18]

References

Technical Support Center: Improving Solubility of Long-Chain Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with long-chain modified RNA, such as those conjugated with lipids, cholesterol, or other hydrophobic moieties.

Troubleshooting Guide

This guide provides solutions to common problems related to the poor solubility of long-chain modified RNA.

Problem 1: Precipitate forms after purification and resuspension.

  • Question: I've purified my lipid-conjugated long-chain RNA via ethanol (B145695) precipitation, and after air-drying the pellet, it won't dissolve in my standard RNase-free water or buffer. What should I do?

  • Answer: Over-drying the RNA pellet can significantly hinder its ability to redissolve, especially with hydrophobic modifications that promote aggregation.[1] Here are several steps to address this issue, starting with the gentlest method:

    • Initial Resuspension Protocol:

      • Add an appropriate volume of RNase-free water or a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.5).[1]

      • Pipette the solution repeatedly over the pellet.

      • If the pellet remains undissolved, incubate at 55-60°C for 10-15 minutes with intermittent gentle vortexing or pipetting to aid solubilization.[1]

    • Buffer Optimization:

      • If the above fails, consider buffers with different ionic strengths or pH. High salt concentrations can sometimes cause aggregation of hydrophobic molecules. Try buffers with lower salt content first.

      • For some modified RNAs, slightly alkaline or acidic conditions might improve solubility. Test a range of pH values (e.g., pH 6.0-8.5).

    • Use of Mild Detergents:

      • Non-ionic detergents can be effective in solubilizing hydrophobic RNA conjugates without interfering with many downstream applications.

      • Prepare a buffer containing a low concentration of a non-ionic detergent like Tween-20 or NP-40 (e.g., 0.01-0.1%).

      • Resuspend the pellet in this buffer and incubate as described above. Studies have shown that YY1-RNA complexes are stable in the presence of non-ionic detergents.

Problem 2: My long-chain modified RNA solution is cloudy or shows aggregation over time.

  • Question: My cholesterol-modified RNA initially dissolved, but the solution has become cloudy upon storage at 4°C. What is causing this and how can I fix it?

  • Answer: Cloudiness or aggregation indicates that the modified RNA is coming out of solution. This can be due to suboptimal buffer conditions, concentration effects, or the intrinsic hydrophobicity of the modification.

    • Assess Buffer Composition:

      • The buffer's salt concentration and pH are critical. For highly hydrophobic RNAs, standard buffers like PBS may not be optimal.

      • Consider switching to a buffer with a different salt type or concentration. For example, some interactions are sensitive to NaCl concentration.

      • For certain applications, buffers like HEPES or Tris-based buffers may offer better stability for lipid nanoparticles, which can be analogous to heavily modified RNA.

    • Adjust RNA Concentration:

      • Highly concentrated solutions of hydrophobically modified RNA are more prone to aggregation. Try working with a more dilute solution if your experimental workflow allows.

    • Incorporate Solubilizing Excipients:

      • In some therapeutic formulations, excipients are used to enhance the solubility and stability of drug substances. While not always suitable for basic research applications, exploring the use of biocompatible solubilizing agents may be necessary for particularly challenging molecules.

Frequently Asked Questions (FAQs)

Q1: What are the key factors affecting the solubility of long-chain modified RNA?

A1: The solubility of long-chain modified RNA is influenced by several factors:

  • Nature of the Modification: Hydrophobic moieties like long-chain lipids or cholesterol are primary drivers of poor aqueous solubility. These modifications can lead to intermolecular hydrophobic interactions, causing aggregation.

  • Length of the RNA: Longer RNA molecules have more charged phosphate (B84403) groups, which contributes to water solubility. However, they can also present a larger surface area for hydrophobic interactions if modified.

  • Buffer Composition: The pH, ionic strength, and type of salt in the buffer can significantly impact solubility. These components can shield or expose charges on the RNA backbone and affect the conformation of the molecule.

  • Temperature: Temperature can affect both the kinetics of dissolution and the stability of the solution. Heating can help dissolve pellets, but prolonged exposure to high temperatures can degrade the RNA.

  • RNA Concentration: Higher concentrations of hydrophobically modified RNA are more likely to aggregate and precipitate.

Q2: Which buffers are recommended for working with hydrophobically modified RNA?

A2: There is no single universal buffer, and optimization is often necessary. However, here is a general guideline:

  • Starting Point: Begin with a simple, low-salt buffer such as 10 mM Tris-HCl or 10 mM HEPES at a neutral pH (7.0-7.5).

  • For Optimization: If solubility is an issue, you can systematically vary the pH and salt concentration. Sometimes, a slightly acidic buffer (e.g., citrate (B86180) buffer at pH 6.0) can be beneficial, particularly if the RNA is to be encapsulated in lipid nanoparticles. In other cases, a slightly basic buffer may be better.

  • Adding Detergents: For particularly difficult-to-dissolve constructs, consider adding a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20.

Q3: Can I use sonication to dissolve my precipitated long-chain modified RNA?

A3: Sonication can be used, but it must be approached with caution as it can shear long RNA molecules. If you choose to sonicate:

  • Use a bath sonicator rather than a probe sonicator to provide gentler, more diffuse energy.

  • Keep the sample on ice to prevent heating.

  • Apply short bursts of sonication (e.g., 10-15 seconds) followed by a cooling period.

  • After sonication, assess the integrity of your RNA using gel electrophoresis to check for degradation.

Q4: How do different chemical modifications quantitatively affect RNA solubility?

Modification TypeExampleExpected Impact on Aqueous SolubilityRationale
Small Hydrophilic 2'-O-methylation, PseudouridineMinimal to slight increaseThese modifications generally do not significantly alter the overall polarity of the RNA molecule. Pseudouridine can increase base stacking, which may slightly enhance stability in solution.[2]
Small Hydrophobic N6-methyladenosine (m6A)Slight decreaseThe addition of a methyl group increases hydrophobicity, which can slightly reduce solubility in aqueous buffers.
Long-Chain Alkyl C12 or C18 alkyl chainsSignificant decreaseThe long hydrocarbon chain is highly hydrophobic and will tend to self-associate to minimize contact with water, leading to aggregation and precipitation.
Lipid Conjugation Cholesterol, TocopherolDrastic decreaseThese large, nonpolar molecules are very hydrophobic and significantly reduce the overall solubility of the RNA conjugate in aqueous solutions.[1]

Experimental Protocols

Protocol 1: Systematic Assessment of Modified RNA Solubility

This protocol provides a method to systematically test the solubility of a new long-chain modified RNA in different buffers.

Materials:

  • Lyophilized or pelleted long-chain modified RNA

  • A panel of RNase-free buffers (see table below for suggestions)

  • RNase-free water

  • RNase-free microcentrifuge tubes

  • Spectrophotometer (e.g., NanoDrop)

  • Thermomixer or water bath

Buffer Panel Suggestions:

BufferpHSalt ConcentrationNotes
Nuclease-Free Water~7.0NoneBaseline control
Tris-EDTA (TE)8.010 mM Tris, 1 mM EDTAStandard buffer, EDTA chelates divalent cations
HEPES Buffer7.410 mM HEPESGood for physiological pH
Citrate Buffer6.010 mM Sodium CitrateOften used in LNP formulation pre-mixing
Low Salt Tris7.510 mM Tris-HClLow ionic strength
High Salt Tris7.510 mM Tris-HCl, 150 mM NaClHigh ionic strength
Tris with Detergent7.510 mM Tris-HCl, 0.05% Tween-20For highly hydrophobic modifications

Procedure:

  • Aliquot equal, small amounts of your dried modified RNA into several RNase-free microcentrifuge tubes.

  • To each tube, add a pre-determined volume of a different buffer from the panel to achieve a target concentration (e.g., 1 mg/mL).

  • Gently pipette up and down to attempt resuspension at room temperature.

  • If the RNA does not dissolve, incubate the tubes at 37°C for 15 minutes with gentle flicking every 5 minutes.

  • If solubility is still an issue, increase the temperature to 55°C for 10 minutes.

  • After the incubation, centrifuge all tubes at high speed (e.g., >12,000 x g) for 5 minutes to pellet any insoluble material.

  • Carefully remove the supernatant from each tube and transfer to a new, clean tube.

  • Measure the concentration of the RNA in each supernatant using a spectrophotometer.

  • The buffer that yields the highest concentration of soluble RNA is the optimal buffer for your specific modified RNA.

Visualizations

Troubleshooting Workflow for RNA Solubility

The following workflow provides a decision-making process for addressing issues with the solubility of long-chain modified RNA.

G cluster_start cluster_initial cluster_check1 cluster_success cluster_troubleshoot cluster_paths cluster_check2 cluster_final start Start: RNA Pellet/Precipitate Observed resuspend Attempt resuspension in low-salt buffer (e.g., 10mM Tris). Heat to 55-60°C for 10-15 min. start->resuspend check1 Is the RNA fully dissolved? resuspend->check1 success Success: Proceed with experiment check1->success Yes troubleshoot_options Choose a troubleshooting path based on RNA modification check1->troubleshoot_options No hydrophobic_mod For highly hydrophobic modifications (e.g., Lipid, Cholesterol): Try buffer with 0.01-0.1% non-ionic detergent (e.g., Tween-20). troubleshoot_options->hydrophobic_mod ionic_issue For potential ionic aggregation: Optimize salt concentration. Test both lower (e.g., 50 mM NaCl) and higher (e.g., 300 mM NaCl) salt buffers. troubleshoot_options->ionic_issue sonicate Last Resort (use with caution): Gentle bath sonication on ice in short bursts. troubleshoot_options->sonicate check2 Assess RNA integrity on a gel after treatment hydrophobic_mod->check2 ionic_issue->check2 sonicate->check2 final_success Success: RNA is soluble and intact check2->final_success Intact final_fail Fail: RNA is degraded or remains insoluble. Re-evaluate purification and drying steps. check2->final_fail Degraded

Caption: A decision tree for troubleshooting solubility issues with long-chain modified RNA.

References

Validation & Comparative

A Comparative Guide to DMTr-2'-O-C22-rG and 2'-O-Methyl-rG Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of modified phosphoramidites is critical in the synthesis of oligonucleotides for therapeutic and diagnostic applications. Modifications at the 2'-position of the ribose sugar are a cornerstone of oligonucleotide design, imparting desirable properties such as enhanced nuclease resistance and improved binding affinity. This guide provides an objective comparison between two such modifications: the long-chain alkyl DMTr-2'-O-C22-rG and the widely used 2'-O-Methyl-rG phosphoramidites.

While 2'-O-Methyl-rG is a well-characterized building block in oligonucleotide synthesis, DMTr-2'-O-C22-rG represents a more novel modification with a long docosyl (C22) alkyl chain. This guide synthesizes available data and established chemical principles to provide a comparative overview of their performance characteristics.

Performance Comparison

The following table summarizes the key performance indicators for DMTr-2'-O-C22-rG and 2'-O-Methyl-rG phosphoramidites. It is important to note that while extensive data exists for 2'-O-Methyl modifications, some performance aspects of the 2'-O-C22 modification are inferred from general trends observed with long-chain 2'-O-alkyl modifications.

Performance ParameterDMTr-2'-O-C22-rG Phosphoramidite (B1245037)2'-O-Methyl-rG PhosphoramiditeKey Considerations
Coupling Efficiency Good to High (Potentially requires extended coupling times)High (>98%)The steric bulk of the C22 chain may necessitate longer coupling times or more potent activators to achieve optimal efficiency.[1]
Deprotection Kinetics StandardStandardDeprotection of the exocyclic amine and phosphate (B84403) protecting groups is expected to follow standard protocols for both modifications.
Nuclease Resistance Expected to be Very HighHighNuclease resistance is known to increase with the length of the 2'-O-alkyl chain.[2] The long, hydrophobic C22 chain is anticipated to provide exceptional steric hindrance against nuclease activity.
Duplex Stability (Tm) Likely similar to or slightly lower than 2'-O-MethylIncreases Tm of RNA:RNA duplexesThe primary contribution to increased duplex stability from 2'-O-modifications comes from the pre-organization of the sugar pucker into an A-form helix-like conformation. The long C22 chain is not expected to significantly alter this effect.
Lipophilicity Very HighModerateThe C22 alkyl chain significantly increases the lipophilicity of the resulting oligonucleotide, which may enhance cellular uptake.
Applications Antisense oligonucleotides, siRNAs, and other therapeutic nucleic acids requiring maximal stability and cellular delivery.Antisense oligonucleotides, siRNAs, aptamers, and probes.[3]The high lipophilicity of C22-modified oligonucleotides may be advantageous for specific delivery strategies but could also affect solubility and formulation.

Experimental Protocols

Detailed methodologies for the synthesis of oligonucleotides using these phosphoramidites and for comparing their nuclease resistance are provided below.

Solid-Phase Oligonucleotide Synthesis

This protocol describes a standard automated synthesis cycle.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Phosphoramidite solutions (DMTr-2'-O-C22-rG or 2'-O-Methyl-rG, and other required amidites) in anhydrous acetonitrile (B52724) (0.1 M)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping solution A (e.g., Acetic anhydride/Lutidine/THF) and Capping solution B (e.g., N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile for washing

  • Cleavage and deprotection solution (e.g., Ammonium hydroxide/Methylamine mixture, AMA)

Procedure:

The synthesis is performed in a cyclical manner for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The phosphoramidite solution and the activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then attacked by the free 5'-hydroxyl group of the support-bound nucleotide chain.

    • Note for DMTr-2'-O-C22-rG: Due to the steric hindrance of the C22 alkyl chain, the coupling time may need to be extended (e.g., from a standard 2 minutes to 5-10 minutes) to ensure high coupling efficiency. Alternatively, a more potent activator could be employed.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Washing: The column is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Post-synthesis Cleavage and Deprotection:

  • The solid support is treated with the cleavage and deprotection solution (e.g., AMA at 65°C for 10-15 minutes) to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.[4]

  • The resulting crude oligonucleotide solution is collected, and the solvent is evaporated.

  • The oligonucleotide is then purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Nuclease Resistance Assay

This protocol allows for the direct comparison of the stability of oligonucleotides modified with DMTr-2'-O-C22-rG and 2'-O-Methyl-rG.

Materials:

  • Purified oligonucleotides (5'-end labeled with a fluorescent dye like FAM)

  • Fetal Bovine Serum (FBS) or a specific nuclease (e.g., Snake Venom Phosphodiesterase for 3'-exonuclease activity)

  • Reaction buffer (e.g., PBS for serum stability, or a specific buffer for the chosen nuclease)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Gel loading buffer containing a formamide-based stop solution

  • Fluorescence gel imager

Procedure:

  • Reaction Setup:

    • Prepare solutions of the fluorescently labeled oligonucleotides in the reaction buffer at a final concentration of approximately 1 µM.

    • In separate tubes, mix the oligonucleotide solutions with either FBS (to a final concentration of 10-50%) or the specific nuclease in its appropriate buffer.[2]

    • Include an unmodified oligonucleotide of the same sequence as a control.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of each reaction and immediately mix it with an equal volume of the gel loading buffer to stop the enzymatic degradation. Store the samples at -20°C until analysis.

  • Gel Electrophoresis:

    • Load the samples onto the denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Analysis:

    • Visualize the gel using a fluorescence imager.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact oligonucleotide versus time to compare the degradation kinetics of the different modified oligonucleotides.

Visualizations

The following diagrams illustrate the core experimental workflow and the conceptual basis for the enhanced stability of the modified phosphoramidites.

Oligonucleotide_Synthesis_Cycle cluster_0 Solid Support start Start: Support-Bound Nucleoside (5'-DMTr Protected) deblocking 1. Deblocking (Detritylation) start->deblocking Remove 5'-DMTr coupling 2. Coupling (Phosphoramidite + Activator) deblocking->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation oxidation->deblocking Stabilize Linkage

Caption: The automated solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.

Nuclease_Resistance_Concept cluster_0 Oligonucleotide Backbone unmodified Unmodified RNA methyl 2'-O-Methyl RNA c22 2'-O-C22 RNA nuclease Nuclease nuclease->unmodified Rapid Degradation nuclease->methyl Slow Degradation nuclease->c22 Very Slow Degradation

Caption: Conceptual diagram illustrating the increasing nuclease resistance with 2'-O-modifications.

References

A Comparative Guide to 2'-O-Protecting Groups in RNA Synthesis: 2'-O-TBDMS vs. 2'-O-C22

Author: BenchChem Technical Support Team. Date: December 2025

In the chemical synthesis of RNA, the protection of the 2'-hydroxyl group of the ribose sugar is a critical step to prevent unwanted side reactions and ensure the fidelity of the final oligonucleotide sequence. The choice of the 2'-O-protecting group significantly impacts the efficiency of the synthesis, the deprotection strategy, and the overall yield and purity of the RNA product. This guide provides a detailed comparison of two such protecting groups: the well-established 2'-O-tert-butyldimethylsilyl (TBDMS) and the more specialized 2'-O-docosyl (C22).

This comparison is intended for researchers, scientists, and drug development professionals engaged in the synthesis of RNA for therapeutic and research applications. While extensive experimental data is available for the widely used 2'-O-TBDMS, detailed performance metrics for the 2'-O-C22 protecting group are less prevalent in publicly accessible literature, reflecting its more specialized applications.

Performance Comparison: 2'-O-TBDMS vs. 2'-O-C22

The 2'-O-TBDMS group has been a cornerstone of solid-phase RNA synthesis for many years, leading to well-optimized protocols and a wealth of performance data.[1] In contrast, the 2'-O-C22 protecting group is a more recent innovation, primarily utilized in the synthesis of therapeutic oligonucleotides where its specific properties offer distinct advantages.

Key Advantages of 2'-O-C22:

  • Enhanced Stability: The long C22 alkyl chain provides oligonucleotides with increased resistance to enzymatic degradation, a crucial feature for in vivo applications.[2]

  • Improved Delivery: The hydrophobic nature of the C22 group can facilitate better interaction with delivery vehicles, potentially enhancing cellular uptake and bioavailability of the RNA therapeutic.[2]

  • Reduced Immunogenicity: Modifications like 2'-O-C22 can help in minimizing the activation of the immune system, leading to a safer profile for therapeutic oligonucleotides.[2]

Due to the limited availability of direct comparative experimental data for 2'-O-C22 in the public domain, a quantitative side-by-side comparison is challenging. The following table summarizes the typical performance of the well-characterized 2'-O-TBDMS protecting group.

Table 1: Performance Data for 2'-O-TBDMS in RNA Synthesis

ParameterTypical Value/Condition
Coupling Efficiency 98.5–99%[3]
Coupling Time 6 minutes with 0.25M ETT as an activator[4]
Deprotection (Base & Phosphate) Ammonium (B1175870) hydroxide (B78521)/methylamine (B109427) (AMA) at 65°C for 10 minutes[5]
Deprotection (2'-O-TBDMS) Triethylamine trihydrofluoride (TEA·3HF) in DMSO at 65°C for 2.5 hours[5]

Experimental Protocols

Below are detailed methodologies for the key steps in RNA synthesis using 2'-O-TBDMS protected phosphoramidites. A specific, publicly available, detailed protocol for 2'-O-C22 is not available at this time.

Experimental Workflow for RNA Synthesis

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Cleavage & Deprotection Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Forms new phosphite (B83602) triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents failure sequence elongation Oxidation->Deblocking Stabilizes phosphate (B84403) backbone (for next cycle) Cleavage Cleavage from Solid Support & Base/Phosphate Deprotection Oxidation->Cleavage Completed Synthesis Silyl_Deprotection 2'-O-Silyl Group Removal Cleavage->Silyl_Deprotection Purification Purification (e.g., HPLC) Silyl_Deprotection->Purification

Caption: General workflow for solid-phase RNA synthesis.

Detailed Protocol for 2'-O-TBDMS RNA Synthesis

1. Solid-Phase Synthesis:

  • Support: Controlled Pore Glass (CPG) or Polystyrene functionalized with the initial nucleoside.

  • Cycle Steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group using a solution of dichloroacetic acid (DCA) in a suitable solvent.

    • Coupling: Activation of the 2'-O-TBDMS protected phosphoramidite (B1245037) monomer with an activator like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) and subsequent coupling to the free 5'-hydroxyl of the growing RNA chain.[4]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole).

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

2. Cleavage and Base/Phosphate Deprotection:

  • The solid support is treated with a mixture of aqueous ammonium hydroxide and methylamine (AMA) (1:1 v/v) at 65°C for 10-20 minutes.[5] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

3. 2'-O-TBDMS Deprotection:

  • The crude oligonucleotide is dried and then redissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C for 2.5 hours.[5]

4. Purification:

  • The fully deprotected RNA is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Chemical Structures and Deprotection Mechanism

Deprotection_Mechanisms cluster_TBDMS 2'-O-TBDMS Deprotection TBDMS_protected RNA-2'-O-TBDMS Deprotected_RNA RNA-2'-OH TBDMS_protected->Deprotected_RNA Fluoride-mediated cleavage Fluoride F⁻ (from TEA·3HF) Byproduct TBDMS-F

Caption: Deprotection of the 2'-O-TBDMS group.

Conclusion

The choice between 2'-O-TBDMS and 2'-O-C22 as a protecting group in RNA synthesis is dictated by the intended application of the final oligonucleotide. 2'-O-TBDMS remains the workhorse for general research applications due to its well-established protocols, high efficiency, and the vast body of literature supporting its use. For the development of RNA-based therapeutics, the unique properties of the 2'-O-C22 protecting group, such as enhanced stability and potentially improved delivery, make it a compelling, albeit less documented, alternative. As the field of therapeutic oligonucleotides continues to advance, it is likely that more detailed performance data and optimized protocols for specialized protecting groups like 2'-O-C22 will become more widely available.

References

The Impact of 2'-O-C22 Modification on RNA Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical modification of oligonucleotides is a cornerstone of modern nucleic acid therapeutics, offering a strategy to enhance their stability, delivery, and efficacy. Among the myriad of possible modifications, alterations at the 2'-position of the ribose sugar have been extensively explored. This guide provides a comparative analysis of the effect of a long-chain 2'-O-C22 (docosyl) modification on the thermal stability of RNA duplexes, benchmarked against other common 2'-O-modifications.

Comparative Thermal Stability of 2'-O-Modified RNA Duplexes

The following table summarizes the change in melting temperature (ΔTm) of RNA duplexes upon incorporation of various 2'-O-modifications compared to the unmodified RNA duplex. A negative ΔTm indicates destabilization, while a positive ΔTm signifies stabilization.

2'-O-ModificationRepresentative StructureChain LengthGeneral Effect on RNA Duplex Stability (ΔTm per modification)
Unmodified -OH-Reference
Methyl (Me)-O-CH₃C1Stabilizing
Ethyl (Et)-O-CH₂CH₃C2Slightly Stabilizing to Neutral
Propyl (Pr)-O-(CH₂)₂CH₃C3Neutral to Slightly Destabilizing
Methoxyethyl (MOE)-O-(CH₂)₂-O-CH₃C3 (with ether)Stabilizing [1]
Docosyl (C22) -O-(CH₂)₂₁CH₃ C22 Expected to be Strongly Destabilizing

Note: The ΔTm values are context-dependent and can vary based on the sequence, the number of modifications, and the position of the modification within the oligonucleotide.

The stabilizing effect of smaller modifications like 2'-O-methyl and 2'-O-methoxyethyl is attributed to their ability to pre-organize the sugar pucker into an A-form geometry, which is favorable for RNA duplex formation.[1] However, as the alkyl chain length increases, the steric bulk of the substituent is thought to outweigh this pre-organizational effect, leading to a disruption of the duplex structure and a decrease in thermal stability. Therefore, the very long C22 alkyl chain of the 2'-O-docosyl modification is predicted to cause significant steric clashes within the minor groove, leading to a substantial decrease in the melting temperature of the RNA duplex.

Experimental Protocol: Thermal Denaturation of RNA Duplexes by UV-Vis Spectrophotometry

The thermal stability of RNA duplexes is commonly determined by measuring the change in UV absorbance at 260 nm as a function of temperature. This process is known as a "melting curve" analysis.

1. Materials and Reagents:

  • Lyophilized single-stranded RNA oligonucleotides (unmodified and 2'-O-modified)

  • Nuclease-free water

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-transparent cuvettes (1 cm path length)

2. Procedure:

  • Oligonucleotide Resuspension: Dissolve the lyophilized RNA oligonucleotides in nuclease-free water to prepare stock solutions of known concentration (e.g., 100 µM). Determine the precise concentration by measuring the absorbance at 260 nm at a high temperature (e.g., 85 °C) where the RNA is single-stranded, using the appropriate extinction coefficient.

  • Duplex Annealing:

    • In a microcentrifuge tube, combine equimolar amounts of the complementary RNA strands in the annealing buffer to the desired final duplex concentration (e.g., 1 µM).

    • Heat the mixture to 95 °C for 2-5 minutes to disrupt any secondary structures.

    • Allow the solution to cool slowly to room temperature (e.g., over 1-2 hours) to facilitate proper duplex formation.

  • UV-Vis Spectrophotometer Setup:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Set the wavelength to 260 nm.

    • Set the temperature ramp rate (e.g., 1 °C/minute).

    • Set the temperature range for the experiment (e.g., from 20 °C to 95 °C).

  • Data Acquisition:

    • Transfer the annealed RNA duplex solution to a pre-warmed cuvette and place it in the spectrophotometer.

    • Blank the instrument with the annealing buffer.

    • Start the temperature ramp and record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5 °C or 1 °C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate the melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.

    • The Tm is typically determined by finding the maximum of the first derivative of the melting curve.

Experimental Workflow for RNA Duplex Stability Analysis

experimental_workflow Experimental Workflow for RNA Duplex Stability Analysis cluster_preparation Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis Resuspend Resuspend ssRNA Quantify Quantify ssRNA (A260) Resuspend->Quantify Anneal Anneal Complementary Strands Quantify->Anneal Setup Setup Spectrophotometer Anneal->Setup Blank Blank with Buffer Setup->Blank Measure Acquire Melting Curve (A260 vs. Temp) Blank->Measure Plot Plot Melting Curve Measure->Plot Derivative Calculate 1st Derivative Plot->Derivative DetermineTm Determine Tm Derivative->DetermineTm

Caption: Workflow for determining RNA duplex thermal stability.

Signaling Pathways and Logical Relationships

In the context of evaluating the biophysical properties of modified RNA, there are no direct signaling pathways to visualize. The logical relationship is a direct cause-and-effect between the chemical modification and the resulting change in the thermodynamic stability of the RNA duplex. This relationship can be represented as follows:

logical_relationship Logical Relationship of 2'-O-Modification Effect Modification 2'-O-Modification (e.g., C22 Alkyl Chain) StericHindrance Increased Steric Hindrance in Minor Groove Modification->StericHindrance DuplexDestabilization Disruption of Duplex Structure StericHindrance->DuplexDestabilization DecreasedTm Decreased Thermal Stability (Tm) DuplexDestabilization->DecreasedTm

References

Navigating Nuclease Resistance: A Comparative Guide to 2'-O-Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of RNA therapeutics is a critical challenge. Unmodified RNA is rapidly degraded by ubiquitous nucleases, limiting its therapeutic efficacy. Chemical modifications are essential to protect RNA molecules from this enzymatic onslaught. This guide provides a comparative analysis of the nuclease resistance conferred by 2'-O-alkyl modifications, with a focus on the impact of alkyl chain length, and contrasts their performance with other common stabilizing modifications such as 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and phosphorothioate (B77711) (PS) linkages.

While a specific "2'-O-C22" modification is not described in the scientific literature, and is likely a typographical error, this guide will explore the well-documented trend of increasing nuclease resistance with longer 2'-O-alkyl chains. Understanding this relationship is key to designing robust RNA-based drugs.

The Impact of 2'-O-Alkyl Chain Length on Nuclease Resistance

The 2'-hydroxyl group of the ribose sugar is a primary site for nuclease recognition and cleavage. Modifying this position sterically hinders the approach of nucleases, thereby enhancing the RNA's stability. A key principle in 2'-O-alkyl modifications is that nuclease resistance generally increases with the length of the alkyl chain.[1] This is attributed to the increased steric bulk of longer chains, which provides a more substantial shield against enzymatic degradation.

For instance, studies have shown that 2'-O-alkylcarbamoylethyl-modified oligonucleotides exhibit enhanced resistance to 3'-exonucleases, with the effect being more pronounced with longer alkyl chains, such as an octyl group.[2] While longer chains are beneficial for stability, they can sometimes lead to a decrease in binding affinity to the target RNA sequence.[1] Therefore, a balance must be struck between nuclease resistance and target engagement.

Comparative Analysis of Nuclease Resistance for Common RNA Modifications

To provide a clearer picture of the performance of 2'-O-alkyl modifications, the following table summarizes their nuclease resistance in comparison to other widely used chemical modifications. The data is compiled from various studies and presented to facilitate a straightforward comparison.

ModificationGeneral Nuclease ResistanceKey AdvantagesPotential Disadvantages
Unmodified RNA Very LowNative conformationRapidly degraded by nucleases
2'-O-Methyl (2'-OMe) HighGood balance of stability and affinity; reduces immune stimulation.[3][4]Less nuclease resistant than longer chain 2'-O-alkyls or 2'-MOE.[5]
2'-O-Long-Chain Alkyl (e.g., octyl) Very HighExcellent steric hindrance against nucleases.[2]May decrease binding affinity and duplex stability.[1]
2'-O-Methoxyethyl (2'-MOE) Very HighSuperior nuclease resistance compared to 2'-OMe and excellent binding affinity.[3][5]Larger modification may have different steric requirements.
2'-Fluoro (2'-F) Moderate to HighIncreases binding affinity and confers nuclease resistance.[4]Can be less stable than fully modified 2'-O-methyl RNA in serum.[6]
Phosphorothioate (PS) Backbone HighConfers significant nuclease resistance.[4]Can introduce chirality issues and may lead to off-target effects or toxicity at high concentrations.[7]
Fully Modified (e.g., 100% 2'-OMe) Extremely HighDemonstrates very long half-lives in serum with little degradation.[6]Extensive modification may impact biological activity or processing by cellular machinery.

Visualizing Nuclease Resistance and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the relative nuclease resistance of different RNA modifications and a typical experimental workflow for assessing serum stability.

Nuclease_Resistance_Comparison cluster_resistance Relative Nuclease Resistance Unmodified Unmodified RNA F 2'-Fluoro Unmodified->F Increased PS Phosphorothioate F->PS Similar/Increased OMe 2'-O-Methyl PS->OMe Increased LongAlkyl 2'-O-Long-Chain Alkyl OMe->LongAlkyl Increased MOE 2'-O-Methoxyethyl LongAlkyl->MOE Similar/Increased FullyModified Fully Modified (2'-OMe) MOE->FullyModified Increased

A logical comparison of the relative nuclease resistance of various RNA modifications.

Serum_Stability_Assay_Workflow Oligo Modified RNA Oligonucleotide Serum Incubate with Serum (e.g., 50% FBS) at 37°C Oligo->Serum Timepoints Collect Samples at Various Time Points (0h, 4h, 24h, etc.) Serum->Timepoints Inactivation Inactivate Nucleases (e.g., Heat at 95°C) Timepoints->Inactivation ProteinaseK Proteinase K Digestion (Optional) Inactivation->ProteinaseK Analysis Analyze by Gel Electrophoresis or HPLC ProteinaseK->Analysis Quantification Quantify Percentage of Intact RNA Analysis->Quantification

Experimental workflow for a typical serum stability assay to determine RNA nuclease resistance.

Experimental Protocols

Accurate assessment of nuclease resistance is crucial for the preclinical development of RNA therapeutics. The following provides a detailed methodology for a commonly used serum stability assay.

Serum Stability Assay Protocol

This protocol is designed to evaluate the stability of modified RNA oligonucleotides in the presence of serum, which contains a complex mixture of nucleases.

Materials:

  • Modified RNA oligonucleotide (e.g., 5'-labeled with a fluorescent dye)

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS)

  • Proteinase K

  • Denaturing polyacrylamide gel or HPLC system

  • Gel loading buffer

  • Heating block or incubator

Procedure:

  • Prepare the Reaction Mixture: In a nuclease-free microcentrifuge tube, prepare a reaction mixture containing the modified RNA oligonucleotide at a final concentration of 0.1 µM in 50% Fetal Bovine Serum (FBS).[5]

  • Incubation: Incubate the reaction mixture at 37°C.[5]

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the reaction mixture. The 0-hour time point serves as the control.

  • Nuclease Inactivation: Immediately inactivate the nucleases in the collected aliquots by heating at 95°C for 5 minutes.[5]

  • Proteinase K Treatment (Optional): To remove serum proteins that may interfere with analysis, treat the samples with Proteinase K (e.g., 36 mU/µL) at 37°C for 30 minutes.[5]

  • Sample Preparation for Analysis: Mix the treated samples with an equal volume of a suitable denaturing loading buffer for gel electrophoresis or prepare for HPLC analysis.

  • Analysis:

    • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Separate the RNA fragments on a denaturing polyacrylamide gel. Visualize the bands using a fluorescent imager.

    • High-Performance Liquid Chromatography (HPLC): Analyze the samples using an appropriate HPLC system to separate and quantify the intact oligonucleotide from its degradation products.

  • Data Quantification: Quantify the intensity of the band corresponding to the full-length, intact RNA at each time point. Calculate the percentage of intact RNA remaining relative to the 0-hour time point. The half-life (t1/2) of the oligonucleotide can then be determined by plotting the percentage of intact RNA versus time.

Conclusion

The strategic chemical modification of RNA is paramount for the development of effective RNA-based therapeutics. While the specific "2'-O-C22" modification remains elusive in the literature, the underlying principle of leveraging 2'-O-alkyl modifications to enhance nuclease resistance is a sound and valuable strategy. As a general rule, increasing the length of the 2'-O-alkyl chain bolsters stability against nuclease degradation. However, this must be carefully balanced with the potential for decreased target affinity. Modifications like 2'-O-methoxyethyl (2'-MOE) have emerged as a leading choice, offering a superior combination of high nuclease resistance and robust binding affinity. This guide provides a foundational understanding and practical tools for researchers to compare and select the most appropriate modifications for their therapeutic RNA candidates, ultimately accelerating the path from the laboratory to the clinic.

References

Mass Spectrometry Analysis of DMTr-2'-O-C22-rG Phosphoramidite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of therapeutic oligonucleotides, the incorporation of modified phosphoramidites is a key strategy to enhance stability, efficacy, and delivery. Among these, 2'-O-alkylated modifications are of significant interest. This guide provides a comparative analysis of the mass spectrometry profiles of DMTr-2'-O-C22-rG phosphoramidite (B1245037), a long-chain alkylated building block, and other common 2'-O-modified phosphoramidites. The information presented herein is crucial for process development, quality control, and regulatory submissions in the field of oligonucleotide therapeutics.

Executive Summary

Mass spectrometry is an indispensable tool for the characterization of phosphoramidite building blocks and the oligonucleotides synthesized from them. This guide details the expected mass spectrometry data for DMTr-2'-O-C22-rG phosphoramidite and compares it with two common alternatives: 2'-O-Methyl (2'-O-Me) and 2'-O-Methoxyethyl (2'-O-MOE) modified phosphoramidites. The long C22 alkyl chain of the target phosphoramidite presents unique analytical considerations, particularly in terms of its ionization and fragmentation behavior, which are contrasted with the more established profiles of the shorter-chain modifications.

Product Specifications and Mass Spectrometry Data

A clear understanding of the molecular weight and expected mass spectrometry signals is fundamental for the accurate identification and quality assessment of phosphoramidite raw materials.

Product NameMolecular FormulaMolecular Weight ( g/mol )Calculated Monoisotopic Mass [M+H]⁺ (Da)
DMTr-2'-O-C22-rG Phosphoramidite C₆₆H₉₈N₇O₉P1164.501165.71
2'-O-Methyl-rG Phosphoramidite (Typical)C₄₄H₅₆N₇O₈P857.93858.40
2'-O-Methoxyethyl-rG Phosphoramidite (Typical)C₄₆H₆₀N₇O₉P918.00918.42

Table 1: Molecular information for DMTr-2'-O-C22-rG phosphoramidite and common 2'-O-modified alternatives.

Mass Spectrometry Performance: A Comparative Overview

The choice of a 2'-O-modification can influence the efficiency of mass spectrometry analysis. Key performance aspects include ionization efficiency, fragmentation patterns, and the ease of data interpretation.

ParameterDMTr-2'-O-C22-rG Phosphoramidite2'-O-Methyl Phosphoramidite2'-O-Methoxyethyl Phosphoramidite
Ionization Efficiency (ESI) Potentially lower due to increased hydrophobicity. May require optimization of solvent conditions.High and well-established.High and well-established.
Adduct Formation Prone to sodium and other salt adducts, typical for phosphoramidites.Prone to sodium and other salt adducts.Prone to sodium and other salt adducts.
Fragmentation (CID) Expected to show characteristic loss of the long alkyl chain, in addition to standard phosphoramidite fragmentation.Well-characterized fragmentation with loss of the methyl group and standard backbone cleavage.Fragmentation includes loss of the methoxyethyl group and standard backbone cleavage.
Data Interpretation The large mass of the C22 chain can shift fragment ions to higher m/z ranges, requiring careful analysis.Straightforward and well-documented.Generally straightforward, with characteristic neutral losses.

Table 2: Comparative mass spectrometry performance of different 2'-O-modified phosphoramidites.

Experimental Protocols

Accurate and reproducible mass spectrometry data relies on robust experimental protocols. Below are generalized protocols for the analysis of modified phosphoramidites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of the phosphoramidite at a concentration of 1 mg/mL in anhydrous acetonitrile. To prevent degradation, it is recommended to use a diluent containing a small amount of a non-nucleophilic base, such as 0.1% triethylamine (B128534) (TEA).

  • Working Solution Preparation: Dilute the stock solution to a working concentration of 10-100 µg/mL with the same diluent.

  • Storage: Store all solutions at -20°C in sealed vials to minimize exposure to moisture and air. Prepare fresh working solutions daily for optimal results.

Liquid Chromatography (LC) Method
  • Column: A reversed-phase C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic phosphoramidite. For example, 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40-60°C.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for phosphoramidites.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements.

  • Scan Range: A scan range of m/z 200-2000 is generally sufficient to detect the parent ion and its common adducts.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity and stability.

  • Fragmentation (MS/MS): For structural elucidation, perform collision-induced dissociation (CID) on the protonated molecular ion ([M+H]⁺). The collision energy should be optimized to generate a rich fragmentation spectrum without excessive signal loss.

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the typical workflow for mass spectrometry analysis of phosphoramidites and the logical steps involved in data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis stock Stock Solution (1 mg/mL) working Working Solution (10-100 µg/mL) stock->working Dilution lc Liquid Chromatography working->lc ms Mass Spectrometry (ESI+) lc->ms Elution deconvolution Deconvolution ms->deconvolution mass_assignment Mass Assignment deconvolution->mass_assignment fragmentation_analysis Fragmentation Analysis mass_assignment->fragmentation_analysis

Figure 1. A generalized workflow for the LC-MS analysis of phosphoramidites.

data_interpretation_logic start Acquire Mass Spectrum find_parent Identify [M+H]⁺ Ion start->find_parent check_adducts Check for Adducts ([M+Na]⁺, [M+K]⁺) find_parent->check_adducts ms2 Perform MS/MS on [M+H]⁺ find_parent->ms2 analyze_fragments Analyze Fragment Ions ms2->analyze_fragments confirm_structure Confirm Structure analyze_fragments->confirm_structure

A Comparative Guide to the Analytical Characterization of 2'-O-C22 Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of long-chain fatty acids, such as the 22-carbon docosyl (C22) moiety, to the 2'-position of ribonucleosides represents a promising strategy for enhancing the therapeutic properties of RNA-based drugs. This modification significantly increases the lipophilicity of the RNA molecule, which can improve its plasma protein binding, extend its half-life, and enhance its tissue uptake, particularly in extra-hepatic tissues like muscle and the central nervous system.[1] However, the introduction of such a highly hydrophobic group also presents unique challenges for analytical characterization, requiring specialized techniques to ensure the identity, purity, and stability of these novel therapeutic candidates.[2][3]

This guide provides a comparative overview of the key analytical methodologies for the characterization of 2'-O-C22 modified RNA, supported by experimental data and detailed protocols.

Challenges in a Nutshell

The primary analytical hurdle for 2'-O-C22 modified RNA is its pronounced hydrophobicity. This can lead to:

  • Aggregation: The lipophilic C22 chains can induce self-assembly of the RNA conjugates, complicating analysis and potentially affecting the therapeutic efficacy.[4]

  • Poor Chromatographic Performance: Standard analytical techniques may suffer from low resolution and broad peak shapes.[5]

  • Analytical Method Complexity: The unique physicochemical properties necessitate the use of specialized and often multiple chromatographic methods for comprehensive characterization.[5]

Comparative Analysis of Key Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of 2'-O-C22 modified RNA. The most powerful techniques include Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Anion Exchange Chromatography (AEX), and Size Exclusion Chromatography (SEC).

Quantitative Data Presentation

The following tables summarize the performance of these techniques for the analysis of hydrophobically modified oligonucleotides.

Table 1: Performance of Chromatographic Methods for Lipid-Modified RNA Analysis

Analytical TechniqueParameterTypical Performance for Lipid-Modified OligonucleotidesReference
IP-RP-HPLC/UHPLC Resolution Baseline separation of different chain lengths and diastereomers.[6][4][6][7]
Limit of Quantification (LOQ) 0.35 - 0.51 µg/mL for phosphorothioate (B77711) oligonucleotides in serum.[8][8]
**Linearity (R²) **> 0.998 for phosphorothioate oligonucleotides in serum.[8][8]
LC-MS Mass Accuracy < 20 ppm for intact mass confirmation of oligonucleotides.[9][9]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL for lipid-conjugated siRNA in rat plasma.[10][10]
AEX Resolution Excellent for separating oligonucleotides based on charge (number of phosphate (B84403) groups).[11][11]
SEC Application Monitoring of aggregation and higher-order structures.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the key analytical techniques.

Purity and Identity Determination by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is the workhorse for purity analysis of modified oligonucleotides. The use of an ion-pairing agent neutralizes the negative charges on the phosphate backbone, allowing for separation based on hydrophobicity.

Protocol:

  • Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system with a UV detector.

  • Column: A reversed-phase column suitable for oligonucleotides, such as a C18 or a specialized oligonucleotide column (e.g., Waters Acquity Premier Oligonucleotide BEH C18, 130Å, 1.7 µm, 2.1 x 50 mm).[2][12]

  • Mobile Phase A: An aqueous solution of an ion-pairing agent, for example, 1% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 0.25% N,N-Diisopropylethylamine (DIPEA) in water.[2]

  • Mobile Phase B: An organic solvent mixture with the same ion-pairing agent, for instance, 70:20:10 methanol:acetonitrile:water with 1% HFIP and 0.25% DIPEA.[2]

  • Column Temperature: Elevated temperatures (e.g., 60-80°C) are often used to improve peak shape and resolution by denaturing secondary structures.[4][13]

  • Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.[13]

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the highly retained 2'-O-C22 modified RNA. The gradient needs to be optimized based on the specific hydrophobicity of the conjugate.

  • Detection: UV absorbance at 260 nm.

Identity Confirmation and Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides unambiguous identification of the 2'-O-C22 modified RNA and its impurities by providing accurate mass information.

Protocol:

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Similar to the IP-RP-HPLC method described above, but using MS-compatible ion-pairing agents and mobile phases (e.g., lower concentrations of volatile agents).

  • Mass Spectrometry Mode: Electrospray ionization (ESI) in negative ion mode is typically used for oligonucleotides.[2]

  • Source Parameters: Optimized for oligonucleotide analysis, including parameters like ion spray voltage, temperature, and gas flows.[2]

  • Data Analysis: Deconvolution of the raw mass spectrum is performed to determine the intact mass of the parent compound and any impurities.

Stability Analysis

The stability of the 2'-O-C22 modified RNA is a critical quality attribute. Stability-indicating methods are developed to separate the intact molecule from its degradation products.

Protocol:

  • Stress Conditions: The modified RNA is subjected to various stress conditions such as elevated temperature, varying pH, and enzymatic digestion (nucleases).[14]

  • Analytical Method: A validated IP-RP-HPLC method is used to analyze the stressed samples.[14]

  • Data Analysis: The decrease in the peak area of the main compound and the increase in the peak areas of degradation products are monitored over time to determine the degradation rate.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analytical characterization of 2'-O-C22 modified RNA.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of 2'-O-C22 Modified RNA purification Initial Purification synthesis->purification ip_rp_hplc Purity by IP-RP-HPLC purification->ip_rp_hplc lc_ms Identity & Impurities by LC-MS ip_rp_hplc->lc_ms sec Aggregation by SEC lc_ms->sec stability Stability Studies sec->stability data_analysis Data Analysis stability->data_analysis reporting Reporting data_analysis->reporting

Caption: Experimental workflow for 2'-O-C22 modified RNA characterization.

Logical Relationships of Analytical Techniques

This diagram shows the relationship between different analytical techniques and the information they provide for a comprehensive characterization.

logical_relationships main_compound 2'-O-C22 Modified RNA ip_rp_hplc IP-RP-HPLC main_compound->ip_rp_hplc lc_ms LC-MS main_compound->lc_ms sec SEC main_compound->sec aex AEX main_compound->aex stability_studies Stability Studies main_compound->stability_studies purity Purity ip_rp_hplc->purity identity Identity lc_ms->identity impurities Impurities lc_ms->impurities aggregation Aggregation sec->aggregation charge_variants Charge Variants aex->charge_variants degradation Degradation Profile stability_studies->degradation

Caption: Interplay of analytical techniques for comprehensive characterization.

References

comparative study of 2'-O-alkyl modifications for antisense oligos

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2'-O-Alkyl Modifications for Antisense Oligonucleotides

For researchers, scientists, and drug development professionals, the selection of appropriate chemical modifications is paramount to the design of effective and safe antisense oligonucleotides (ASOs). Among the most widely adopted modifications are 2'-O-alkyl substitutions on the ribose sugar moiety. These modifications significantly enhance the therapeutic potential of ASOs by improving their stability, binding affinity, and pharmacokinetic properties. This guide provides an objective comparison of common 2'-O-alkyl modifications, supported by experimental data, to aid in the selection of the optimal chemistry for a given antisense application.

Performance Comparison of 2'-O-Alkyl Modifications

The primary goals of modifying ASOs are to increase their resistance to nuclease degradation, enhance their binding affinity to the target RNA, and improve their overall in vivo performance. The choice of a 2'-O-alkyl modification represents a balance between these properties and potential toxicity.

Key Performance Parameters:

  • Nuclease Resistance: Unmodified oligonucleotides are rapidly degraded by cellular nucleases. 2'-O-alkyl modifications provide steric hindrance, protecting the phosphodiester backbone from enzymatic cleavage and significantly extending the half-life of the ASO in biological fluids.[1][2][3][4]

  • Binding Affinity (Tm): The thermal melting temperature (Tm) of the ASO-RNA duplex is a measure of its binding affinity. Higher Tm values indicate a more stable duplex, which generally translates to greater potency. 2'-O-alkyl modifications typically increase the Tm by promoting an RNA-like A-form helical structure.[4][5]

  • In Vivo Efficacy: This is the ultimate measure of an ASO's therapeutic potential, reflecting its ability to modulate the target RNA in a living organism. It is influenced by a combination of factors including stability, binding affinity, cellular uptake, and distribution.[6][7]

  • Toxicity: While enhancing therapeutic properties, chemical modifications can sometimes lead to off-target effects and toxicity. Therefore, evaluating the safety profile of a modified ASO is crucial.[8][9]

Below is a summary of quantitative data for commonly used 2'-O-alkyl modifications compared to unmodified and other relevant chemistries.

ModificationNuclease ResistanceBinding Affinity (ΔTm per modification)In Vivo PotencyNotes
Unmodified (DNA) LowBaselineLowRapidly degraded by nucleases.
Phosphorothioate (B77711) (PS) ModerateDecreased (~ -0.5 °C)ModerateFirst-generation modification that improves nuclease resistance but can decrease binding affinity and has a distinct protein binding profile that can lead to toxicity.[5]
2'-O-Methyl (2'-OMe) HighIncreased (~ +1.0 to +1.5 °C)HighA common and cost-effective second-generation modification.[10][11] It offers a good balance of nuclease resistance and binding affinity.[5][10]
2'-O-Methoxyethyl (2'-MOE) Very HighIncreased (~ +0.9 to +1.7 °C)Very HighConsidered one of the most advanced second-generation modifications, providing excellent nuclease resistance, high binding affinity, and a well-characterized safety profile.[3][4][5] It is used in several approved ASO drugs.[12]
2'-O-Allyl HighIncreased (higher than 2'-OMe)HighShowed an increase in the level of specific binding to targeted sequences compared with 2'-O-methyl probes of identical sequence.[13]
2'-O-(2-N-Methylcarbamoylethyl) (MCE) HighComparable to 2'-MOEComparable to 2'-MOEA newer modification with antisense activities comparable to 2'-MOE but with potentially lower hepatotoxicity.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare 2'-O-alkyl modified ASOs.

Oligonucleotide Synthesis

Objective: To synthesize ASOs with the desired 2'-O-alkyl modifications.

Methodology: 2'-O-alkyl modified oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[14][15]

  • Solid Support: The synthesis begins with the first nucleoside attached to a solid support, commonly controlled pore glass (CPG).

  • DMT Removal (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The next 2'-O-alkyl modified phosphoramidite building block is activated (e.g., with tetrazole) and coupled to the 5'-hydroxyl group of the preceding nucleoside.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine). For phosphorothioate backbones, a sulfurizing agent is used instead.

  • Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide to be added to the growing chain.

  • Cleavage and Deprotection: After the final cycle, the ASO is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed using a basic solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: The crude ASO product is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product.

Nuclease Resistance Assay

Objective: To assess the stability of 2'-O-alkyl modified ASOs in the presence of nucleases.

Methodology:

  • Oligonucleotide Preparation: The modified and control (unmodified) ASOs are typically 5'-end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for visualization.

  • Incubation: The labeled ASOs are incubated in a solution containing nucleases. This can be a purified nuclease (e.g., snake venom phosphodiesterase) or a biological fluid like serum or cell lysate.[16]

  • Time Course: Aliquots are taken at various time points during the incubation.

  • Reaction Quenching: The degradation reaction in each aliquot is stopped by adding a quenching solution (e.g., formamide (B127407) loading buffer with EDTA).

  • Analysis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).[16]

  • Visualization and Quantification: The gel is visualized (e.g., by autoradiography or fluorescence imaging), and the amount of intact ASO at each time point is quantified to determine the degradation rate and half-life.

Thermal Melting (Tm) Analysis

Objective: To determine the binding affinity of 2'-O-alkyl modified ASOs to their complementary RNA target.

Methodology:

  • Sample Preparation: The ASO and its complementary RNA strand are annealed in a buffered solution (e.g., saline sodium citrate (B86180) buffer).

  • UV-Vis Spectrophotometry: The absorbance of the duplex solution at 260 nm is monitored as the temperature is slowly increased.

  • Melting Curve Generation: As the temperature rises, the duplex denatures into single strands, causing an increase in UV absorbance (hyperchromic effect). A plot of absorbance versus temperature generates a melting curve.

  • Tm Determination: The Tm is the temperature at which 50% of the duplex has dissociated into single strands. It is determined from the midpoint of the transition in the melting curve.[10]

In Vitro Antisense Activity Assay (Cell Culture)

Objective: To evaluate the ability of 2'-O-alkyl modified ASOs to reduce the expression of a target gene in cultured cells.

Methodology:

  • Cell Culture: A suitable cell line that expresses the target gene is cultured under standard conditions.

  • ASO Transfection: The ASOs are delivered into the cells. This can be achieved through various methods, including lipofection, electroporation, or gymnosis (free uptake).[17]

  • Incubation: The cells are incubated with the ASOs for a specified period (e.g., 24-72 hours) to allow for cellular uptake and target engagement.

  • RNA Extraction and Analysis: Total RNA is extracted from the cells. The level of the target mRNA is quantified using quantitative real-time PCR (qRT-PCR).[17]

  • Protein Analysis: Cell lysates are prepared, and the level of the target protein is quantified by Western blotting or enzyme-linked immunosorbent assay (ELISA) to confirm that the reduction in mRNA leads to a decrease in protein expression.

  • Dose-Response and Controls: The experiment should include a dose-response curve to determine the IC50 of the ASO.[18] Essential controls include untreated cells, cells treated with a transfection agent alone, and cells treated with a scrambled or mismatch control ASO to assess sequence specificity and potential off-target effects.[18][19]

Visualizations

Antisense_Mechanism ASO 2'-O-Alkyl Modified Antisense Oligonucleotide (ASO) Duplex ASO:mRNA Hybrid Duplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH Recruitment (for gapmers) Translation_Block Steric Blockade of Translation Duplex->Translation_Block Occupancy-based mechanism Cleavage mRNA Cleavage RNaseH->Cleavage No_Protein Reduced Protein Expression Cleavage->No_Protein Translation_Block->No_Protein

Caption: General mechanism of action for antisense oligonucleotides.

ASO_Comparison_Workflow cluster_Synthesis 1. ASO Design & Synthesis cluster_Biophysical 2. Biophysical Characterization cluster_InVitro 3. In Vitro Evaluation cluster_InVivo 4. In Vivo Studies (Optional) Design Design ASO Sequences (e.g., 2'-OMe, 2'-MOE) Synthesis Solid-Phase Synthesis & Purification Design->Synthesis Nuclease_Assay Nuclease Resistance Assay (Serum/Lysate) Synthesis->Nuclease_Assay Tm_Analysis Thermal Melting (Tm) Analysis vs. Target RNA Synthesis->Tm_Analysis Cell_Culture Transfection into Relevant Cell Line Synthesis->Cell_Culture qPCR Target mRNA Quantification (qRT-PCR) Cell_Culture->qPCR Western Target Protein Quantification (Western Blot) Cell_Culture->Western Toxicity_Assay Cell Viability/Toxicity Assay Cell_Culture->Toxicity_Assay Animal_Model Administration to Animal Model qPCR->Animal_Model Lead Candidate Western->Animal_Model Lead Candidate Efficacy Target Knockdown in Tissues Animal_Model->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Tox_Studies Toxicology Assessment Animal_Model->Tox_Studies

Caption: Experimental workflow for comparing 2'-O-alkyl modified ASOs.

References

Validating 2'-O-C22-rG Incorporation in RNA: A Comparative Guide to Enzymatic Digestion Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of modified nucleotide incorporation into synthetic RNA is a critical step in ensuring the quality, efficacy, and safety of RNA-based therapeutics and research tools. The 2'-O-C22-rG modification, featuring a long C22 alkyl chain, presents a significant analytical challenge due to potential steric hindrance affecting standard validation techniques. This guide provides a comparative analysis of enzymatic digestion methods for validating the incorporation of this bulky modification, supported by experimental data and detailed protocols.

The introduction of a 2'-O-C22-rG modification into an RNA oligonucleotide is intended to enhance its properties, such as nuclease resistance and hydrophobicity. However, the sheer size of the C22 alkyl chain can interfere with the activity of enzymes typically used for RNA analysis. Therefore, a careful selection and optimization of the enzymatic digestion strategy are paramount for successful validation.

Comparison of Enzymatic Digestion Strategies

The validation of 2'-O-C22-rG incorporation can be approached through two primary enzymatic digestion strategies: complete digestion to nucleosides for quantitative analysis and partial digestion for sequence mapping. The choice of enzyme is critical and depends on the desired analytical outcome.

Enzyme Digestion Type Mechanism of Action Advantages Challenges with 2'-O-C22-rG
Nuclease P1 Complete & PartialSingle-strand specific endonuclease with no base specificity.[1][2][3]Robust enzyme capable of digesting a wide range of modified RNAs.[4] Provides both qualitative and quantitative data.The bulky C22 chain may cause significant steric hindrance, potentially leading to incomplete digestion.[5]
Bacterial Alkaline Phosphatase (BAP) Complete (in conjunction with a nuclease)Removes 5' and 3' phosphate (B84403) groups from DNA and RNA.Used after nuclease digestion to produce free nucleosides for accurate LC-MS quantification.Activity is dependent on the prior successful cleavage by a nuclease.
RNase H Partial (Site-specific)Endoribonuclease that specifically degrades the RNA strand of an RNA-DNA hybrid.[6][7]Enables targeted cleavage at specific sites by designing a complementary DNA oligonucleotide.[8] Can potentially bypass the modified site.The bulky modification may distort the RNA-DNA duplex, affecting RNase H recognition and cleavage efficiency.[7]
RNase T1 PartialCleaves single-stranded RNA 3' to guanosine (B1672433) residues.[9]Useful for generating specific fragments for sequencing and mapping.Activity is highly likely to be inhibited by the 2'-O-C22 modification at the target guanosine residue.

Experimental Protocols

Accurate validation requires meticulous execution of experimental protocols. Below are detailed methodologies for the most promising enzymatic digestion approaches for RNA containing the 2'-O-C22-rG modification.

Protocol 1: Complete Enzymatic Digestion to Nucleosides using Nuclease P1 and Bacterial Alkaline Phosphatase

This method aims to completely hydrolyze the RNA into its constituent nucleosides for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). This allows for the precise determination of the incorporation ratio of the modified guanosine.

Materials:

  • RNA sample with 2'-O-C22-rG modification

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • RNase-free water

Procedure:

  • In an RNase-free microcentrifuge tube, combine the following:

    • RNA sample (1-5 µg)

    • Nuclease P1 (1-5 units)

    • Reaction Buffer (to a final volume of 45 µL)

  • Incubate the reaction at 37°C for 2-4 hours. Due to the bulky modification, a longer incubation time may be necessary.

  • Add Bacterial Alkaline Phosphatase (1-2 units) to the reaction mixture.

  • Continue to incubate at 37°C for an additional 1-2 hours.

  • Terminate the reaction by heat inactivation at 95°C for 5 minutes.

  • The resulting nucleoside mixture is ready for analysis by LC-MS.

Protocol 2: Site-Specific Cleavage using RNase H

This protocol is designed to verify the presence of the 2'-O-C22-rG modification at a specific location within the RNA sequence.

Materials:

  • RNA sample with 2'-O-C22-rG modification

  • Custom DNA oligonucleotide complementary to the target region (spanning the modification site)

  • RNase H

  • RNase H Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • RNase-free water

Procedure:

  • In an RNase-free microcentrifuge tube, combine the RNA sample (1 µg) and a 2-5 fold molar excess of the DNA oligonucleotide in RNase H Reaction Buffer.

  • Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Add RNase H (1-5 units) to the reaction mixture.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding EDTA to a final concentration of 20 mM.

  • Analyze the cleavage products by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE) to determine if the expected fragmentation occurred.

Data Presentation

Quantitative data from complete enzymatic digestion and LC-MS analysis should be summarized to clearly present the incorporation efficiency.

Table 1: Quantitative Analysis of 2'-O-C22-rG Incorporation by LC-MS

Sample IDExpected Ratio (2'-O-C22-rG / Total G)Observed Ratio (2'-O-C22-rG / Total G)Incorporation Efficiency (%)
Batch 10.250.2392
Batch 20.250.2496
Control (Unmodified)0.000.00N/A

Mandatory Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

EnzymaticDigestionWorkflow cluster_complete Complete Digestion for Quantification cluster_partial Partial Digestion for Mapping RNA_C RNA with 2'-O-C22-rG NP1 Nuclease P1 RNA_C->NP1 Digestion BAP_C Bacterial Alkaline Phosphatase NP1->BAP_C Dephosphorylation Nucleosides Nucleoside Mixture BAP_C->Nucleosides LCMS LC-MS Analysis Nucleosides->LCMS Quant Quantification of Incorporation LCMS->Quant RNA_P RNA with 2'-O-C22-rG Hybrid RNA-DNA Hybrid RNA_P->Hybrid DNA_Oligo DNA Oligo DNA_Oligo->Hybrid RNaseH RNase H Hybrid->RNaseH Cleavage Fragments Cleaved RNA Fragments RNaseH->Fragments PAGE Gel Electrophoresis (PAGE) Fragments->PAGE Mapping Sequence Mapping PAGE->Mapping

Caption: Workflow for enzymatic digestion of 2'-O-C22-rG modified RNA.

StericHindrance Potential Steric Hindrance of 2'-O-C22-rG cluster_nuclease Nuclease P1 Active Site cluster_rna RNA Substrate Enzyme Nuclease P1 RNA_backbone RNA Backbone Guanosine Guanosine RNA_backbone->Guanosine Steric Hindrance C22_chain C C ... C Guanosine->C22_chain Steric Hindrance C22_chain->Enzyme Steric Hindrance

Caption: Steric hindrance by the C22 alkyl chain on nuclease activity.

Conclusion

Validating the incorporation of a bulky 2'-O-C22-rG modification requires a tailored enzymatic digestion strategy. While complete digestion with Nuclease P1 followed by LC-MS analysis is the gold standard for quantification, the potential for incomplete digestion due to steric hindrance must be considered. Optimization of reaction conditions, such as increased enzyme concentration and prolonged incubation times, may be necessary. For sequence mapping, site-specific cleavage with RNase H offers a valuable alternative, although its efficiency may also be impacted by the modification. A combination of these approaches will provide the most comprehensive validation of 2'-O-C22-rG incorporation, ensuring the quality and reliability of modified RNA oligonucleotides for research and therapeutic applications.

References

Biophysical Characterization of RNA Containing 2'-O-C22-Guanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of modifications to RNA oligonucleotides is a critical strategy in the development of RNA-based therapeutics and diagnostics. These modifications can enhance stability, improve cellular uptake, and modulate biological activity. Among the various sites for modification, the 2'-hydroxyl group of the ribose sugar is a frequent target. While short-chain 2'-O-alkyl modifications like 2'-O-methyl (2'-O-Me) and 2'-O-methoxyethyl (2'-O-MOE) are well-characterized, the biophysical properties of RNA containing very long-chain alkyl modifications, such as a 22-carbon docosyl chain (C22), are less understood. This guide provides a comparative analysis of the predicted biophysical characteristics of RNA containing 2'-O-C22-guanosine against well-established short-chain 2'-O-alkyl modifications, supported by extrapolated data and detailed experimental protocols for characterization.

Comparison of Biophysical Properties

The introduction of a long, hydrophobic C22 alkyl chain at the 2'-O-position of guanosine (B1672433) is expected to impart unique biophysical properties to RNA, diverging significantly from those observed with shorter alkyl chains. The following table summarizes a comparison of these properties, with data for 2'-O-Me and 2'-O-MOE RNA based on published studies and the properties of 2'-O-C22-guanosine RNA being predictive.

PropertyUnmodified RNA2'-O-Methyl (2'-O-Me) Guanosine RNA2'-O-Methoxyethyl (2'-O-MOE) Guanosine RNAPredicted 2'-O-C22-Guanosine RNA
Thermal Stability (Tm of duplex) BaselineIncreased (ΔTm ≈ +1.5°C per modification)Increased (ΔTm ≈ +2.0°C per modification)Likely decreased for standard duplexes due to steric hindrance; may form aggregates with high thermal stability.
Helical Conformation A-formA-form, C3'-endo sugar pucker favoredA-form, strong preference for C3'-endo sugar puckerA-form likely, but potential for local distortions. C3'-endo pucker still favored.
Hydrophobicity HydrophilicSlightly increasedModerately increasedSignificantly increased (Amphiphilic)
Nuclease Resistance LowIncreasedSignificantly increasedExpected to be very high due to steric shielding.
Aqueous Solubility HighHighHighLow; may form micelles or other self-assembled structures.[1]
Self-Assembly NoNoNoPredicted to self-assemble into micelles, vesicles, or other nanostructures in aqueous solution.[1][2]

Predicted Structural and Functional Consequences of 2'-O-C22 Modification

The presence of a long C22 alkyl chain is anticipated to induce novel structural and functional characteristics not observed with shorter modifications.

  • Amphiphilicity and Self-Assembly : The most significant predicted difference is the introduction of strong amphiphilic character.[1] The long hydrophobic C22 tail combined with the hydrophilic phosphodiester backbone will likely drive the self-assembly of these modified RNAs into micellar or vesicular structures in aqueous environments.[1][2] This property could be leveraged for drug delivery applications.

  • Impact on Duplex Stability : While shorter 2'-O-alkyl groups stabilize RNA duplexes by pre-organizing the sugar pucker into the favorable C3'-endo conformation, the bulky C22 chain may introduce steric clashes within the minor groove of a standard A-form duplex, potentially destabilizing it.[3] However, intermolecular hydrophobic interactions between the C22 chains of different strands could lead to the formation of highly stable aggregates.

  • Enhanced Nuclease Resistance : The long alkyl chain is expected to provide significant steric hindrance, offering a high degree of protection against nuclease degradation.[3] This could dramatically increase the in vivo half-life of RNA therapeutics.

Experimental Protocols for Characterization

To validate the predicted properties of RNA containing 2'-O-C22-guanosine, a series of biophysical experiments would be required.

Synthesis and Purification of 2'-O-C22-Guanosine Modified RNA

Methodology:

The synthesis of RNA oligonucleotides containing the 2'-O-C22-guanosine modification would be achieved using standard solid-phase phosphoramidite (B1245037) chemistry.[4][5]

  • Phosphoramidite Synthesis: The 2'-O-C22-guanosine phosphoramidite building block would first need to be synthesized. This involves the alkylation of the 2'-hydroxyl group of a suitably protected guanosine derivative with a C22 alkyl halide.

  • Solid-Phase Oligonucleotide Synthesis: The modified phosphoramidite is then incorporated into the desired RNA sequence on an automated DNA/RNA synthesizer.[5]

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) to ensure high purity for subsequent biophysical studies.

Thermal Denaturation Studies (UV-Melting)

Methodology:

UV-melting experiments are performed to determine the thermal stability (Tm) of RNA duplexes.

  • Sample Preparation: The purified RNA oligonucleotide is annealed with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Data Acquisition: The absorbance of the sample at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer with a temperature controller. The temperature is ramped up from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate.

  • Data Analysis: The melting temperature (Tm) is determined by taking the first derivative of the melting curve, where the peak corresponds to the Tm.

Circular Dichroism (CD) Spectroscopy

Methodology:

CD spectroscopy is used to determine the overall helical conformation of the RNA.

  • Sample Preparation: The RNA sample is prepared in the same buffer as for the UV-melting studies.

  • Data Acquisition: CD spectra are recorded on a CD spectropolarimeter, typically from 320 nm to 200 nm.

  • Data Analysis: The resulting spectrum is analyzed for characteristic features of A-form (a positive peak around 260 nm and a negative peak around 210 nm), B-form, or Z-form helices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

NMR spectroscopy provides high-resolution structural information, including sugar pucker conformation.

  • Sample Preparation: A concentrated sample of the purified RNA is prepared in a suitable NMR buffer, often containing D2O.

  • Data Acquisition: 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) are acquired on a high-field NMR spectrometer.

  • Data Analysis: Analysis of the coupling constants between the H1' and H2' protons of the ribose sugar in the 1D or 2D spectra allows for the determination of the sugar pucker conformation (C3'-endo vs. C2'-endo).

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)

Methodology:

DLS and TEM are used to investigate the self-assembly of the amphiphilic RNA.

  • Sample Preparation: The 2'-O-C22-guanosine RNA is dissolved in an aqueous buffer.

  • DLS Data Acquisition: The sample is placed in a DLS instrument to measure the size distribution of any particles (e.g., micelles) that have formed.

  • TEM Data Acquisition: For higher resolution imaging, a small aliquot of the sample is placed on a TEM grid, stained (e.g., with uranyl acetate), and visualized using a transmission electron microscope to observe the morphology of the self-assembled structures.

Visualizing Experimental Workflows and Structural Relationships

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Biophysical Characterization Phosphoramidite 2'-O-C22-Guanosine Phosphoramidite Synthesis SolidPhase Solid-Phase RNA Synthesis Phosphoramidite->SolidPhase Deprotection Deprotection & Cleavage SolidPhase->Deprotection HPLC HPLC Purification Deprotection->HPLC UV_Melt UV-Melting (Thermal Stability) HPLC->UV_Melt CD_Spec CD Spectroscopy (Conformation) HPLC->CD_Spec NMR_Spec NMR Spectroscopy (Sugar Pucker) HPLC->NMR_Spec DLS_TEM DLS & TEM (Self-Assembly) HPLC->DLS_TEM

Structural_Comparison Unmodified {Unmodified RNA | - Hydrophilic - A-form Helix - Nuclease Sensitive} Short_Chain {Short-Chain 2'-O-Alkyl RNA (e.g., 2'-O-Me, 2'-O-MOE) | - Increased Hydrophobicity - Stabilized A-form Helix - Increased Nuclease Resistance} Unmodified->Short_Chain Increased Stability & Resistance Long_Chain {Predicted 2'-O-C22 RNA | - Amphiphilic (Self-Assembling) - Potentially Distorted A-form - Very High Nuclease Resistance} Short_Chain->Long_Chain Emergence of Amphiphilicity & Self-Assembly

References

The Impact of 2'-O-C22 Modification on RNA Cellular Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of RNA therapeutics into target cells remains a critical challenge in drug development. Chemical modifications of RNA molecules are a key strategy to enhance their stability, potency, and cellular uptake. Among these, lipophilic modifications, particularly the addition of long alkyl chains to the 2'-hydroxyl group of the ribose sugar, have shown promise in improving the passage of RNA across the cell membrane. This guide provides a comparative analysis of the performance of 2'-O-C22 modified RNA in cellular uptake studies, contextualized with other common RNA modifications.

While direct quantitative data for 2'-O-C22 modified RNA is limited in publicly available literature, this guide will draw upon data for similar long-chain 2'-O-alkyl modifications, such as 2'-O-hexadecyl (C16), to provide a comprehensive overview.[1] Increased lipophilicity through such modifications is a recognized strategy to enhance the cellular uptake of siRNA.[2][3]

Comparative Performance of Modified RNA in Cellular Uptake

The cellular uptake of modified RNA is influenced by a variety of factors, including the nature of the modification, the cell type, and the delivery method. The following table summarizes the performance of different RNA modifications in cellular uptake, with a focus on lipophilic modifications.

ModificationGeneral Impact on Cellular UptakeQuantitative Data (where available)Key Considerations
Unmodified RNA Poor cellular uptake due to high negative charge and hydrophilicity.Baseline for comparison.Rapid degradation by nucleases.
Phosphorothioate (PS) Improved nuclease resistance and cellular uptake compared to unmodified RNA, often attributed to protein binding.[4]-Can sometimes lead to non-specific protein binding and toxicity.
2'-O-Methyl (2'-O-Me) Increases nuclease resistance and duplex stability. Modest improvement in cellular uptake.-A common and well-studied modification.
2'-O-Methoxyethyl (2'-O-MOE) Enhanced nuclease resistance and binding affinity to target RNA. Improved cellular uptake compared to 2'-O-Me.[5]-Widely used in antisense oligonucleotides.
2'-O-Hexadecyl (C16) Significantly enhances lipophilicity, leading to improved cellular uptake and ability to cross biological membranes, including the blood-brain barrier.[1]Can lead to a significant increase in the percentage of transfected cells and the mean fluorescence intensity within cells as measured by flow cytometry.Represents a long-chain alkyl modification, providing insights into the expected performance of 2'-O-C22.
Cholesterol Conjugation Greatly enhances cellular uptake by hijacking lipid trafficking pathways.[2]Has been shown to significantly improve in vitro cellular uptake and in vivo pharmacological properties of siRNAs.[3]A well-established method for improving siRNA delivery.

Experimental Protocols

Accurate assessment of cellular uptake is crucial for evaluating the efficacy of modified RNA. Below are detailed methodologies for key experiments cited in the literature.

Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantification of the percentage of cells that have internalized fluorescently labeled oligonucleotides and the relative amount of uptake per cell.

Materials:

  • Fluorescently labeled (e.g., FAM, Cy3, or Cy5) modified and control oligonucleotides.

  • HEK293T cells (or other relevant cell line).

  • Dulbecco's Modified Eagle Medium (DMEM) with and without 10% Fetal Bovine Serum (FBS).

  • Phosphate Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare solutions of the fluorescently labeled oligonucleotides in serum-free DMEM at the desired concentrations (e.g., 1 µM and 5 µM).

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the oligonucleotide solutions to the cells.

    • Incubate for a specified period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Staining:

    • After incubation, wash the cells three times with PBS to remove non-internalized oligonucleotides.

    • Harvest the cells using trypsin-EDTA.

    • Resuspend the cells in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Gate the live cell population based on forward and side scatter.

    • Measure the fluorescence intensity in the appropriate channel for the fluorophore used.

    • Determine the percentage of fluorescently positive cells and the mean fluorescence intensity of the population.

Quantification of Intracellular RNA by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides a highly sensitive and quantitative measurement of the absolute amount of modified RNA within cells.

Materials:

  • Cells treated with modified oligonucleotides.

  • Cell lysis buffer.

  • Proteinase K.

  • Phenol:chloroform:isoamyl alcohol.

  • Isopropanol (B130326).

  • Ethanol (B145695).

  • Nuclease P1.

  • Bacterial alkaline phosphatase (BAP).

  • LC-MS system.

Procedure:

  • Cell Lysis and RNA Extraction:

    • Harvest cells treated with modified oligonucleotides.

    • Lyse the cells using a suitable lysis buffer.

    • Perform RNA extraction using a standard phenol:chloroform method followed by isopropanol precipitation.

    • Wash the RNA pellet with ethanol and resuspend in nuclease-free water.

  • RNA Digestion:

    • Treat the extracted RNA with nuclease P1 and BAP to digest the RNA into individual nucleosides.

  • LC-MS Analysis:

    • Inject the digested sample into an LC-MS system.

    • Separate the nucleosides using a suitable chromatography column.

    • Detect and quantify the modified and unmodified nucleosides using mass spectrometry.

    • Use a standard curve of known concentrations of the modified nucleoside to determine the absolute quantity in the sample.

Visualizations

Experimental Workflow for Cellular Uptake Analysis

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_analysis Analysis A Seed Cells C Incubate Cells with RNA A->C B Prepare Fluorescently-Labeled Modified RNA B->C D Wash & Harvest Cells C->D E Flow Cytometry D->E F Quantify Uptake E->F

Caption: Workflow for quantifying cellular uptake of modified RNA using flow cytometry.

Signaling Pathway for Lipophilic RNA Uptake

The cellular uptake of lipophilic molecules, including modified RNAs, is often mediated by endocytic pathways. While the exact receptors for many modified RNAs are not fully elucidated, a general pathway involving endocytosis is widely accepted.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RNA 2'-O-C22 Modified RNA Receptor Cell Surface Receptor (e.g., Scavenger Receptor) RNA->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Cytosol Cytosol (Target Engagement) Endosome->Cytosol Endosomal Escape Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Late_Endosome->Cytosol Endosomal Escape

Caption: Generalized pathway for the cellular uptake of lipophilic modified RNA via endocytosis.

References

Safety Operating Guide

Proper Disposal of DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. While DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite is not classified as a hazardous substance, proper disposal is crucial to ensure laboratory safety and environmental protection.[1] This guide provides a comprehensive framework for the safe handling and disposal of this phosphoramidite (B1245037) and associated waste streams.

Essential Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of phosphoramidite waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Chemical Properties:

PropertyValue
Chemical Formula C₆₆H₉₈N₇O₉P
Molecular Weight 1164.50 g/mol
CAS Number 2923115-75-5
Hazard Classification Not a hazardous substance or mixture[1]

Step-by-Step Disposal and Deactivation Protocol

Given that phosphoramidites are moisture-sensitive, a primary step in their disposal is deactivation through hydrolysis. This process converts the reactive phosphoramidite into a less reactive H-phosphonate species.

Deactivation of Unused or Expired Solid Waste:

  • Preparation: In a designated chemical fume hood, prepare a 5% (w/v) aqueous solution of sodium bicarbonate.

  • Dissolution: Dissolve the solid this compound waste in a minimal amount of acetonitrile.

  • Hydrolysis: Slowly add the sodium bicarbonate solution to the dissolved phosphoramidite. The weak basic conditions will facilitate the hydrolysis and neutralize any acidic byproducts.

  • Reaction Time: Allow the mixture to react for at least 24 hours to ensure complete deactivation.

  • Collection: Transfer the resulting aqueous mixture into a clearly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal: Arrange for the disposal of the sealed hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.

Disposal of Empty Containers:

For a container to be considered "RCRA Empty" and eligible for disposal in regular trash, it must meet specific criteria. Not a single drop of liquid or any solid residue that can be scraped out should remain. For containers that held non-acutely hazardous chemicals like this phosphoramidite, follow these steps:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent, such as acetonitrile.

  • Collect Rinsate: The rinsate from all three rinses must be collected and treated as hazardous waste. Dispose of it according to the procedures for liquid chemical waste.

  • Deface Label: Completely remove or deface the original product label on the container to prevent misidentification.

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular laboratory trash.

Management of Oligonucleotide Synthesis Waste Streams

The process of oligonucleotide synthesis generates a significant amount of hazardous waste, primarily due to the use of flammable and toxic solvents like acetonitrile.

Waste Stream Components and Disposal Summary:

Waste StreamKey ComponentsRecommended Disposal Procedure
Liquid Waste from Synthesizer Acetonitrile, other solvents, excess phosphoramidites, capping and oxidizing reagents.Collect in a designated, sealed, and properly labeled hazardous waste container. The container should be stored in a well-ventilated area, away from heat sources. Arrange for pickup and disposal by your institution's EHS department or a certified hazardous waste contractor.
Solid Waste Used solid supports, contaminated gloves, and paper towels.Collect in a separate, labeled hazardous waste bag or container. Ensure it is sealed before disposal.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

G cluster_0 Waste Identification cluster_1 Solid Waste Procedure cluster_2 Empty Container Procedure cluster_3 Synthesis Waste Procedure cluster_4 Final Disposal A Start: Identify Waste Type B Unused/Expired Solid Phosphoramidite A->B C Empty Phosphoramidite Container A->C D Oligonucleotide Synthesis Waste (Liquid/Solid) A->D E Deactivate via Hydrolysis (Acetonitrile + NaHCO3 solution) B->E G Triple Rinse with Appropriate Solvent C->G J Collect in Segregated, Labeled Hazardous Waste Containers D->J F Collect in Labeled Aqueous Waste Container E->F K Arrange for Disposal via Institutional EHS or Licensed Contractor F->K H Collect Rinsate as Hazardous Waste G->H I Deface Label and Dispose of Container in Trash G->I H->K J->K

Caption: Disposal workflow for this compound.

It is imperative for all laboratory personnel to be trained on these procedures and to understand the importance of proper chemical waste management to ensure a safe and compliant research environment.

References

Essential Safety and Operational Guide for DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of DMTr-2'-O-C22-rG-3'-CE-Phosphoramidite. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of this moisture-sensitive reagent.

I. Hazard Identification and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, it is prudent to handle it with caution, following best practices for similar chemical compounds.[1] Some phosphoramidites are considered hazardous, capable of causing skin, eye, and respiratory irritation.[2] Therefore, a comprehensive PPE strategy is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash gogglesProtects eyes from accidental splashes.
Hand Protection Chemical-resistant glovesNitrile or other suitable polymerPrevents skin contact with the reagent.
Body Protection Laboratory CoatStandardProtects skin and clothing from contamination.
Respiratory Protection Not generally requiredUse in a fume hoodA fume hood provides adequate ventilation.

Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[3] All handling of this reagent should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]

II. Handling and Storage Protocols

Phosphoramidites are highly sensitive to moisture and air.[4] Strict adherence to anhydrous and inert atmosphere conditions is crucial to prevent degradation and ensure high coupling efficiency in oligonucleotide synthesis.

Operational Plan: Step-by-Step Handling

  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is worn correctly.[2] All glassware and syringes must be thoroughly dried.

  • Inert Atmosphere: Purge the vial containing the phosphoramidite (B1245037) with an inert gas, such as argon, to displace air and moisture.

  • Dissolution: Use anhydrous acetonitrile (B52724) (water content < 30 ppm) as the solvent.[5] Using a dry syringe, transfer the anhydrous acetonitrile to the phosphoramidite vial.[4]

  • Mixing: Gently swirl the vial to ensure complete dissolution. Some phosphoramidites may be oils and require several minutes to fully dissolve.[4]

  • Transfer: Once dissolved, the solution can be transferred to the synthesizer or another reaction vessel using a dry syringe under an inert atmosphere.

Storage Conditions:

ParameterSpecificationRationale
Temperature -20°C to -80°CMinimizes degradation.[6][7]
Atmosphere Inert gas (e.g., Argon)Prevents oxidation and hydrolysis.[7]
Container Tightly sealed vialPrevents moisture ingress.

Note: For long-term storage, -80°C is recommended. For daily use on a synthesizer, solutions may be kept at room temperature but should be protected from moisture.[6][7]

III. Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate risks.

Emergency Response Plan:

IncidentProcedure
Spill Absorb the material with an inert substance (e.g., vermiculite, dry sand). Collect the absorbed material in a sealed container for disposal. Decontaminate the affected surface with alcohol.[2]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Move to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

IV. Disposal Plan

Proper disposal of phosphoramidite waste is essential to ensure environmental and personnel safety. The primary method involves a controlled deactivation through hydrolysis.[2]

Step-by-Step Disposal Protocol:

  • Preparation: Conduct all disposal procedures within a chemical fume hood while wearing appropriate PPE.

  • Dissolution (for solid waste): Dissolve the phosphoramidite waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[2]

  • Hydrolysis: Slowly add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate with stirring. The basic solution neutralizes any acidic byproducts.[2]

  • Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[2]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[2]

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2]

V. Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound from reception to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_synthesis Oligonucleotide Synthesis cluster_disposal Disposal prep_ppe Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_dry Ensure Anhydrous Conditions prep_fume_hood->prep_dry receive Receive and Store at -20°C to -80°C prep_dry->receive dissolve Dissolve in Anhydrous Acetonitrile receive->dissolve transfer Transfer to Synthesizer dissolve->transfer synthesis Automated Synthesis Cycle transfer->synthesis waste_collection Collect Waste synthesis->waste_collection hydrolysis Hydrolyze with NaHCO3 (24 hours) waste_collection->hydrolysis hazardous_waste Dispose as Hazardous Waste hydrolysis->hazardous_waste

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。